2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNROIXNEIZSESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058887 | |
| Record name | 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-18-1 | |
| Record name | 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 83-18-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8ELR8SUD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Abstract
This guide provides a comprehensive technical overview of a robust and efficient two-step synthetic pathway for this compound, a valuable heterocyclic building block. The synthesis leverages two classical name reactions: the Paal-Knorr synthesis for the formation of the core pyrrole ring, followed by the Vilsmeier-Haack reaction for the regioselective introduction of the carbaldehyde functionality. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical process parameters grounded in established chemical literature. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: Significance of the Pyrrole Scaffold
The pyrrole molecular framework is a cornerstone in medicinal chemistry and materials science, found in a vast number of natural products and synthetic compounds of significant biological and industrial importance.[1][2] Pyrrole derivatives exhibit a wide spectrum of therapeutic activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The target molecule, this compound, serves as a key intermediate in the synthesis of more complex pharmaceuticals, such as kinase inhibitors, and in the development of organic semiconductors and fluorescent probes.[4] Its synthesis is therefore of considerable interest.
The logical and most common synthetic approach involves a two-stage process:
-
Construction of the N-phenylated pyrrole core: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
C3-Functionalization: Introduction of a formyl group onto the pyrrole ring.
This guide will detail a field-proven pathway that employs the Paal-Knorr pyrrole synthesis and the Vilsmeier-Haack formylation, two highly reliable and well-understood transformations.
Part 1: Synthesis of the Pyrrole Precursor via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a premier method for constructing pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[5][6] For the synthesis of our precursor, 2,5-dimethyl-1-phenyl-1H-pyrrole, the reaction utilizes 2,5-hexanedione and aniline.
Mechanistic Rationale
The reaction mechanism is initiated by the nucleophilic attack of the primary amine (aniline) on one of the protonated carbonyl groups of the 1,4-diketone (2,5-hexanedione) to form a hemiaminal intermediate.[5] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, leading to a dihydroxytetrahydropyrrole derivative.[5] The final step is a dehydration cascade, eliminating two molecules of water to yield the stable, aromatic pyrrole ring.[7]
Computational studies suggest that the cyclization of the hemiaminal intermediate is the rate-determining step of the reaction.[1][8] The use of a weak acid catalyst, such as acetic acid or a drop of hydrochloric acid, accelerates the reaction by protonating the carbonyls, making them more electrophilic.[6][9]
Visualization of the Paal-Knorr Pathway
Caption: Paal-Knorr synthesis of the pyrrole precursor.
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol is adapted from established microscale and conventional procedures for the Paal-Knorr reaction.[9][10]
Materials:
-
Aniline (2.0 mmol, 186 mg)
-
2,5-Hexanedione (2.0 mmol, 228 mg)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL) for precipitation
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[3][9]
-
Catalysis: Carefully add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.[3][9]
-
Reflux: Heat the mixture at reflux for 15-30 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.[3][9]
-
Isolation: Collect the resulting crystals by vacuum filtration, washing the solid with cold water.
-
Purification: Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to obtain pure, crystalline 2,5-dimethyl-1-phenyl-1H-pyrrole.[9]
Tabulated Reaction Parameters
The Paal-Knorr synthesis is versatile, and various conditions have been successfully employed. Greener methods using water as a solvent or employing heterogeneous catalysts have also been developed.[1][11]
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrochloric Acid (cat.) | Methanol | Reflux (~65) | 15 min | High | [3][9] |
| Acetic Acid | Ethanol | 80 | 2-10 min (Microwave) | 65-89 | [9] |
| Fe³⁺-montmorillonite | None (Solvent-free) | Room Temp | 45 min | ~95 | [1] |
| Graphene Oxide (GO) | Water | 100 | 2 h | High | [11] |
| CATAPAL 200 (Alumina) | None (Solvent-free) | 60 | 45 min | 68-97 | [12] |
Part 2: C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14] The pyrrole ring is particularly activated towards electrophilic substitution, making it an ideal substrate.[14][15] Formylation occurs preferentially at the α-position (C2 or C5); however, since these positions are blocked in our precursor, the reaction proceeds regioselectively at the β-position (C3).
Mechanistic Rationale
The reaction proceeds in three distinct stages:[16][17]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[14][18] This formation is exothermic and must be controlled by cooling.[19]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[17][20] A subsequent deprotonation by DMF restores the aromaticity of the ring, forming an iminium salt intermediate.[14]
-
Hydrolysis: During aqueous work-up, the iminium salt intermediate is readily hydrolyzed to yield the final aryl aldehyde.[14][18]
Visualization of the Vilsmeier-Haack Pathway
Caption: Vilsmeier-Haack formylation of the pyrrole core.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions for pyrrole derivatives.[19][21]
Materials:
-
2,5-Dimethyl-1-phenyl-1H-pyrrole (10.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 12.0 mmol)
-
Anhydrous Dichloromethane (DCM, optional solvent)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath.[19]
-
Reagent Addition: Add phosphorus oxychloride (12.0 mmol) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.[21] Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 2,5-dimethyl-1-phenyl-1H-pyrrole (10.0 mmol) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[21] The reaction may be gently heated (40-60 °C) to drive it to completion.[19] Monitor progress by TLC.
-
Work-up (Quenching & Hydrolysis): Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (approx. 100 g).[21] Stir the mixture vigorously for 30 minutes to fully hydrolyze the intermediate iminium salt.[21]
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.[21]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x 30 mL).[21]
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Tabulated Reaction Parameters
| Parameter | Value/Condition | Rationale | Reference |
| Stoichiometry (Reagent:Pyrrole) | 1.1 to 1.5 : 1.0 | A slight excess of the Vilsmeier reagent ensures complete conversion. | [19] |
| Reagent Formation Temp. | 0–10 °C | The formation is exothermic; low temperature prevents reagent decomposition. | [19] |
| Pyrrole Addition Temp. | 0–5 °C | Critical to control the reaction rate and prevent side reactions. | [19] |
| Reaction Temperature | Room Temp to 60 °C | Dependent on substrate reactivity; heating can drive the reaction to completion. | [19][21] |
| Reaction Time | 2–4 hours | Typically sufficient for full conversion; should be monitored by TLC. | [19][21] |
Physicochemical Properties & Applications
This compound
-
Molecular Formula: C₁₃H₁₃NO[22]
-
Molecular Weight: 199.25 g/mol [22]
-
Appearance: White to pale brown crystalline powder.[23]
-
Melting Point: 89-90 °C[22] (Commercial sources may list ranges like 86.5-92.5 °C[23])
-
CAS Number: 83-18-1[22]
The applications of this compound are diverse, serving primarily as a versatile intermediate.[22] Its derivatives are explored in pharmaceuticals as potential antimicrobial and antifungal agents.[22] In materials science, the conjugated structure is valuable for developing new organic materials and coatings.[4][22]
Conclusion
The synthesis of this compound is reliably achieved through a sequential Paal-Knorr condensation and Vilsmeier-Haack formylation. This two-step pathway is characterized by high yields, operational simplicity, and robust, well-documented reaction mechanisms. By understanding the causality behind each procedural step—from catalyst choice in the Paal-Knorr synthesis to temperature control during Vilsmeier reagent formation—researchers can confidently and efficiently produce this valuable heterocyclic intermediate for applications in drug discovery, materials science, and beyond.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. chemtube3d.com [chemtube3d.com]
- 17. youtube.com [youtube.com]
- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. Buy this compound | 83-18-1 [smolecule.com]
- 23. L05836.14 [thermofisher.com]
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Authored by: A Senior Application Scientist
Foreword
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Within this class, this compound stands out as a strategically functionalized and highly versatile synthetic intermediate. The deliberate placement of methyl groups at the α-positions (2 and 5) effectively blocks the most reactive sites for electrophilic substitution, thereby directing functionalization to the less reactive β-position (3).[3] The introduction of a carbaldehyde group at this position provides a reactive handle for a multitude of subsequent transformations.
This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this molecule's unique characteristics for the synthesis of complex chemical entities, from novel therapeutic agents to advanced organic materials. We will delve into the causality behind synthetic strategies, provide validated experimental frameworks, and explore the compound's potential in modern chemical research.
Core Physicochemical and Spectroscopic Profile
This compound is a stable, crystalline organic compound. Its core structure consists of a five-membered pyrrole ring, N-substituted with a phenyl group, C-substituted with two methyl groups, and featuring an aldehyde functional group at the 3-position.
Physical and Chemical Properties
The key physicochemical data for this compound are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO | [4][5][6][7] |
| Molecular Weight | 199.25 g/mol | [4][5][6][7] |
| CAS Number | 83-18-1 | [4][7][8] |
| Appearance | White to cream or pale brown crystals/powder | [8] |
| Melting Point | 86.5–92.5 °C | [4][8][9] |
| Boiling Point | ~190 °C at 12 Torr | [4][9] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [5][9] |
| Sensitivity | Air sensitive | [7][9] |
Structural and Spectroscopic Characterization
Computational modeling using Density Functional Theory (DFT) indicates that the pyrrole ring maintains a high degree of planarity in its ground state, which is characteristic of its aromatic nature.[4] The electron-donating methyl groups at positions 2 and 5 enhance the electron density within the heterocyclic ring through inductive and hyperconjugative effects, while the aldehyde group acts as an electron-withdrawing functionality.[4]
While specific, high-resolution spectra for this exact compound are not publicly available in the provided search results, typical spectroscopic data for closely related structures can be used for characterization. For its precursor, 2,5-dimethyl-1-phenylpyrrole, the following data has been reported:
-
¹H NMR (CDCl₃): δ = 2.04 (s, 6H, 2xCH₃), 5.91 (s, 2H, pyrrole-H), 7.22 (m, 2H, phenyl-H), and 7.44 (m, 3H, phenyl-H).[10]
-
¹³C NMR (CDCl₃): δ = 13.05, 105.64, 127.64, 128.81, 129.06, and 139.00.[10]
Upon formylation to yield the target compound, one would expect the disappearance of one of the pyrrole proton signals (at δ 5.91) and the appearance of a new aldehyde proton signal (CHO) significantly downfield (typically δ 9-10 ppm), along with a carbonyl carbon signal in the ¹³C NMR spectrum (typically δ 185-200 ppm).
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is most efficiently achieved via a two-step process. First, the core pyrrole ring is constructed, followed by the introduction of the aldehyde group. This sequence ensures high regioselectivity and good overall yield.
Step 1: Paal-Knorr Synthesis of the Pyrrole Core
The foundational step is the synthesis of the precursor, 2,5-Dimethyl-1-phenylpyrrole , via the Paal-Knorr synthesis. This classic reaction remains one of the most robust and widely used methods for preparing substituted pyrroles.[1][10][11]
Causality: The Paal-Knorr reaction is predicated on the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (aniline).[12][13] The reaction proceeds under weakly acidic conditions, which serve to activate the carbonyl groups for nucleophilic attack by the amine without promoting side reactions like furan formation.[13]
Experimental Protocol: Microscale Paal-Knorr Synthesis
This protocol is adapted from established microscale laboratory procedures.[10][12]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).
-
Catalysis: Add one drop of concentrated hydrochloric acid (HCl) to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, add the reaction mixture to 5.0 mL of 0.5 M HCl, kept cool in an ice bath, to precipitate the product.
-
Purification: Collect the crystals via vacuum filtration and recrystallize from a 9:1 methanol/water mixture (1 mL) to yield the pure 2,5-dimethyl-1-phenylpyrrole. A typical yield is approximately 52%.[12]
Step 2: Vilsmeier-Haack Formylation
With the pyrrole core synthesized, the aldehyde group is introduced at the 3-position using the Vilsmeier-Haack reaction. This is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[14][15][16]
Causality and Regioselectivity: The Vilsmeier-Haack reagent, a chloroiminium salt, is a weak electrophile that preferentially attacks electron-rich systems.[17] In 2,5-dimethyl-1-phenylpyrrole, the α-positions (2 and 5) are sterically blocked by the methyl groups. This steric hindrance, combined with the high electron density of the pyrrole ring, directs the electrophilic substitution to one of the available β-positions (3 or 4), resulting in the desired 3-carbaldehyde product.[3]
Experimental Protocol: General Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on standard methods for formylating heterocyclic compounds.[17][18]
-
Reagent Preparation: In a flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0°C. Add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise while maintaining the temperature. Stir for a short period to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 2,5-dimethyl-1-phenylpyrrole (1.0 equivalent) in a minimal amount of DMF or an inert solvent like dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-6 hours). Monitor the reaction's completion by TLC.
-
Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) to neutralize the acid and hydrolyze the iminium intermediate.[17][18]
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the target aldehyde.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in the reactivity of its aldehyde group, which serves as a gateway to a wide range of chemical derivatives.
Key Transformations of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄).[4] This carboxylic acid derivative is another valuable building block for amide coupling and esterification reactions.
-
Reduction: The aldehyde can be selectively reduced to the primary alcohol, (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol , using mild reducing agents such as sodium borohydride (NaBH₄).[4]
-
Condensation Reactions: The aldehyde undergoes condensation with various nucleophiles. For instance, reaction with primary amines or hydrazines yields imines and hydrazones, respectively. These reactions are fundamental for constructing more complex molecular scaffolds and are often employed in the synthesis of bioactive compounds.[4]
Applications in Research and Development
This compound is not merely a laboratory curiosity; it is a key intermediate with documented applications in several high-value areas:
-
Pharmaceuticals: It serves as a precursor in the synthesis of kinase inhibitors and anti-inflammatory agents.[5] Furthermore, it has been used as a reagent in the discovery of novel pyrrolone-based antimalarial compounds.[9] The broader class of pyrrole derivatives is known to possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][4]
-
Materials Science: The conjugated π-system of the pyrrole ring makes this compound and its derivatives valuable in materials science. They have been investigated for applications in organic semiconductors and optoelectronic devices.[5]
-
Dyes and Probes: Due to its aromatic and electron-rich nature, the scaffold is also employed in the preparation of specialized dyes and fluorescent probes for imaging and sensing applications.[5]
Conclusion
This compound is a compound of significant synthetic importance. Its preparation, rooted in the classic Paal-Knorr and Vilsmeier-Haack reactions, is both logical and efficient, providing high regiochemical control. The strategic placement of its functional groups—blocking methyl groups and a reactive aldehyde—makes it an exceptionally versatile platform for chemical innovation. For researchers in drug discovery, medicinal chemistry, and materials science, this molecule offers a reliable and adaptable starting point for the construction of complex, high-value molecular architectures. A thorough understanding of its properties and reactivity is crucial for unlocking its full synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. 2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 2199-63-5 | Benchchem [benchchem.com]
- 4. Buy this compound | 83-18-1 [smolecule.com]
- 5. This compound [myskinrecipes.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% | Fisher Scientific [fishersci.ca]
- 8. L05836.14 [thermofisher.com]
- 9. 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE CAS#: 83-18-1 [amp.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. chemistry-online.com [chemistry-online.com]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 18. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde from Aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth, scientifically grounded methodology for the synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The synthetic pathway originates from the readily available starting material, aniline, and proceeds through a robust two-step sequence. The core transformations involve an acid-catalyzed Paal-Knorr condensation to construct the N-phenylated pyrrole ring, followed by a regioselective Vilsmeier-Haack formylation to introduce the aldehyde functionality. This document elucidates the mechanistic underpinnings of each reaction, offers detailed, field-proven experimental protocols, and discusses the critical parameters that ensure a successful and high-yielding synthesis.
Introduction: Strategic Overview
The target molecule, this compound, serves as a key intermediate in the development of kinase inhibitors, anti-inflammatory agents, and functional organic materials such as dyes and semiconductors.[1] Its synthesis from basic precursors is therefore of significant interest. The strategy detailed herein is predicated on a logical and efficient construction of the molecule, beginning with the formation of the core heterocyclic scaffold, followed by its functionalization.
The overall synthetic transformation is achieved in two distinct, high-yielding steps:
-
Paal-Knorr Pyrrole Synthesis: Condensation of aniline with 2,5-hexanedione (acetonylacetone) to form the intermediate, 2,5-dimethyl-1-phenyl-1H-pyrrole.[2]
-
Vilsmeier-Haack Reaction: Formylation of the electron-rich pyrrole intermediate to yield the final aldehyde product.[3][4]
This approach is favored for its reliability, scalability, and the use of well-established, understood, and documented chemical reactions.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole via Paal-Knorr Condensation
The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[5][6] This reaction proceeds under neutral or weakly acidic conditions, which are ideal for preventing the acid-catalyzed self-condensation of the dione or the formation of furan byproducts.[6]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the primary amine (aniline) on one of the protonated carbonyl carbons of 2,5-hexanedione, forming a hemiaminal intermediate. A subsequent intramolecular nucleophilic attack by the nitrogen onto the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[5] This cyclization is the rate-determining step. The final pyrrole is then formed through a sequence of dehydration steps, which eliminate two molecules of water to establish the aromatic ring system.[5][7] Computational studies support the hemiaminal cyclization as the preferred mechanistic pathway over an alternative enamine cyclization.[8]
Caption: Key mechanistic stages of the Paal-Knorr synthesis.
Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq) and 2,5-hexanedione (1.05 eq).
-
Add glacial acetic acid, serving as both a catalyst and solvent (approximately 3-5 mL per 10 mmol of aniline).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (approx. 50 mL). An oily product or solid precipitate should form.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize excess acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2,5-dimethyl-1-phenyl-1H-pyrrole can be purified by vacuum distillation or column chromatography if necessary, though it is often of sufficient purity for the subsequent step.
Reagent Data Table
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (Relative) | Density (g/mL) |
| Aniline | C₆H₇N | 93.13 | 1.0 | 1.022 |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 1.05 | 0.97 |
| Acetic Acid | C₂H₄O₂ | 60.05 | Catalyst/Solvent | 1.049 |
Part 2: Vilsmeier-Haack Formylation of the Pyrrole Core
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][9] Pyrroles are particularly reactive substrates for this transformation due to the electron-donating nature of the nitrogen atom, which activates the ring towards electrophilic attack.[9][10]
Mechanistic Rationale
The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide (N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[11][12] This iminium ion is a relatively weak electrophile, making it highly selective for electron-rich substrates.[10]
In the second stage, the π-system of the 2,5-dimethyl-1-phenyl-1H-pyrrole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[12] This electrophilic aromatic substitution results in the formation of a new iminium salt intermediate attached to the pyrrole ring. Subsequent aqueous workup, typically with a mild base like sodium acetate, hydrolyzes this intermediate to furnish the final aldehyde product, this compound.[3][9]
Caption: Logical flow of the Vilsmeier-Haack reaction.
Experimental Protocol
-
In a three-neck round-bottom flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Dissolve the 2,5-dimethyl-1-phenyl-1H-pyrrole (1.0 eq) from Part 1 in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 1 hour, then heat to 40-50 °C for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. Stir vigorously for 1 hour. A solid precipitate of the product should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. The product typically presents as a crystalline solid with a melting point of 89-90 °C.[13]
Reagent Data Table
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (Relative) | Density (g/mL) |
| 2,5-Dimethyl-1-phenyl-1H-pyrrole | C₁₂H₁₃N | 171.24 | 1.0 | ~1.0 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 1.2 | 1.645 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 3.0 + Solvent | 0.944 |
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to this compound from aniline. By leveraging the well-understood Paal-Knorr condensation and Vilsmeier-Haack formylation reactions, this guide offers a robust framework for researchers. The causality-driven explanations for experimental choices and detailed protocols are designed to empower scientists to successfully replicate and, if necessary, adapt this synthesis for their specific research and development needs. The final product is a versatile chemical intermediate poised for further elaboration in the pursuit of novel pharmaceuticals and advanced materials.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Buy this compound | 83-18-1 [smolecule.com]
CAS number for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
An In-Depth Technical Guide to 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS: 83-18-1) for Advanced Research and Development
Introduction
This compound is a heterocyclic aromatic aldehyde that serves as a pivotal building block in modern organic synthesis. The pyrrole core is a privileged scaffold, appearing in a vast array of natural products and synthetic compounds with significant biological activity, including pharmaceuticals, agrochemicals, and functional materials.[1][2] This compound, distinguished by its specific substitution pattern—two methyl groups enhancing stability and a phenyl group influencing electronic properties and steric hindrance, coupled with a reactive carbaldehyde functional group—presents a unique platform for chemical diversification. Its utility is particularly pronounced in medicinal chemistry, where it acts as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and antimalarial drugs.[3][4] Furthermore, its conjugated structure makes it a person of interest in materials science for the development of organic semiconductors and dyes.[3]
This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep understanding of the compound's synthesis, reactivity, and application, grounded in mechanistic principles and practical, field-proven insights.
Chapter 1: Physicochemical Properties and Molecular Structure
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This chapter delineates the key identifiers, physical characteristics, and structural features of this compound.
Identifiers and Nomenclature
For clarity and precision in scientific communication, the compound is identified by several names and registry numbers.
| Identifier | Value |
| CAS Number | 83-18-1[4][5][6][7][8][9][10][11] |
| IUPAC Name | 2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde[6] |
| Synonyms | 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 3-Formyl-2,5-dimethyl-1-phenylpyrrole, NSC 68230[4][6][11] |
| Molecular Formula | C₁₃H₁₃NO[3][5][6][11] |
| Molecular Weight | 199.25 g/mol [3][4][5][6][11] |
| InChI Key | LNROIXNEIZSESG-UHFFFAOYSA-N[6] |
| SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C=O[6] |
Physical Properties
The physical state and stability of the compound are critical for its handling, storage, and use in reactions.
| Property | Value |
| Appearance | White to cream or pale brown powder/crystals.[5][10] |
| Melting Point | 88-90 °C[4][5][6] |
| Boiling Point | 190 °C @ 12 Torr[4] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[3][4] |
| Sensitivity | Reported to be air sensitive; inert gas storage is crucial to prevent oxidation of the aldehyde group.[4] |
Molecular Structure
The arrangement of atoms and electrons in this compound dictates its reactivity and function. The core is a five-membered aromatic pyrrole ring, which imparts significant stability. Computational modeling using Density Functional Theory (DFT) indicates that the pyrrole ring maintains a high degree of planarity in its ground state, which is characteristic of its aromatic nature.[6] The N-phenyl group is typically twisted out of the plane of the pyrrole ring, influencing intermolecular interactions. The aldehyde group at the C3 position is a key site for chemical modification.
Caption: Molecular structure of the target compound.
Chapter 2: Synthesis and Mechanistic Pathways
The synthesis of this compound is a multi-step process that combines classical heterocyclic chemistry with functional group introduction. A logical and efficient synthetic route is paramount for producing high-purity material for research.
Retrosynthetic Analysis
A retrosynthetic approach reveals a practical path to the target molecule. The aldehyde functionality can be installed onto a pre-formed pyrrole ring via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction. The N-phenyl-2,5-dimethylpyrrole core is a classic target for the Paal-Knorr synthesis, which constructs the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.
Caption: Retrosynthetic analysis of the target compound.
Protocol 1: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole
The Paal-Knorr synthesis is a robust and high-yielding method for preparing substituted pyrroles.[12] It involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine. The choice of water or acetic acid as a solvent can make this an environmentally benign approach.[12]
Causality: The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. Using a slight excess of the dicarbonyl component can ensure the complete consumption of the aniline starting material.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq) and 2,5-hexanedione (1.1 eq).
-
Solvent Addition: Add glacial acetic acid or water to serve as the solvent and catalyst.
-
Heating: Heat the reaction mixture to reflux (approx. 100-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the mixture into a beaker of cold water.
-
Extraction: If an organic product layer separates, extract the aqueous phase with a suitable solvent like ethyl acetate or dichloromethane. If the product precipitates, it can be collected by filtration.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Vilsmeier-Haack Formylation
This reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring, such as a pyrrole.[1]
Causality: The reaction involves an electrophilic aromatic substitution. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react to form the electrophilic Vilsmeier reagent (chloroiminium ion). The electron-rich pyrrole ring attacks this electrophile, and subsequent hydrolysis introduces the aldehyde group. The formylation occurs preferentially at the C2 or C3 position; in this N-substituted pyrrole, the C3 position is a likely site.
Step-by-Step Methodology:
-
Reagent Preparation (Caution: Exothermic): In a fume hood, cool a flask of anhydrous DMF to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 1-phenyl-2,5-dimethylpyrrole (1.0 eq) from the previous step in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.
-
Reaction: Slowly add the solution of the pyrrole to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralization: Basify the aqueous solution by slowly adding a solution of sodium hydroxide or sodium carbonate until the pH is ~8-9. This step hydrolyzes the iminium intermediate to the aldehyde.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final white to pale brown solid.
Caption: Overall synthesis workflow diagram.
Chapter 3: Applications in Drug Discovery and Materials Science
The true value of a chemical building block is realized in its applications. This compound is a versatile scaffold with significant utility in both life sciences and materials science.
Role as a Pharmacophore and Intermediate
The pyrrole heterocycle is a cornerstone in medicinal chemistry.[2] This specific carbaldehyde derivative serves as an excellent starting point for creating libraries of bioactive compounds.
-
Kinase Inhibitors: The N-phenylpyrrole scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and immunology. The aldehyde provides a handle for introducing different side chains via reactions like reductive amination to explore the kinase active site.[3]
-
Anti-inflammatory Agents: Pyrrole derivatives have shown promise as anti-inflammatory agents. The core structure can be modified to interact with targets like cyclooxygenase (COX) enzymes or other inflammatory mediators.[3]
-
Antimalarial Compounds: The compound has been used as a reagent in the discovery of pyrrolone-based antimalarials, highlighting its utility in infectious disease research.[4]
-
Enoyl-ACP Reductase (InhA) Inhibitors: The pyrrole carbaldehyde structure is considered a powerful template for designing inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, making it relevant for developing new anti-tubercular drugs.[13]
Applications in Materials Science
The conjugated π-system of the N-phenylpyrrole core makes it attractive for materials science applications.
-
Organic Semiconductors: The structure supports conjugation, which is a prerequisite for charge transport in organic electronic materials. It can be incorporated into larger polymeric or small-molecule systems for use in organic field-effect transistors (OFETs) and other optoelectronic devices.[3]
-
Dyes and Fluorescent Probes: The aromatic and electron-rich nature of the compound allows it to be used in the preparation of novel dyes. The aldehyde group can be used to link the chromophore to other molecules or surfaces.[3]
Conceptual Drug Design Workflow
The following diagram illustrates a hypothetical workflow for using the title compound to develop a library of potential kinase inhibitors.
Caption: Conceptual workflow for kinase inhibitor discovery.
Chapter 4: Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
| Parameter | Information |
| Hazard Codes | Xi (Irritant)[4] |
| Risk Statements | R36 (Irritating to eyes)[4] |
| Safety Statements | S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes)[4] |
| Handling | Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. |
| Storage | For long-term stability, store at 2-8°C under a dry, inert atmosphere (Argon or Nitrogen) to prevent degradation, particularly oxidation of the aldehyde group.[3][4] |
References
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound [myskinrecipes.com]
- 4. 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE CAS#: 83-18-1 [amp.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy this compound | 83-18-1 [smolecule.com]
- 7. equationchemical.com [equationchemical.com]
- 8. 83-18-1|this compound|BLD Pharm [bldpharm.com]
- 9. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% | Fisher Scientific [fishersci.ca]
- 10. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% 25 g | Request for Quote [thermofisher.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway leading to 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, a key intermediate in the development of pharmaceuticals and functional materials.[1] This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the reaction mechanisms, field-proven experimental protocols, and the critical parameters governing the synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application. The synthesis is presented as a robust two-step process: the initial construction of the N-phenylpyrrole core via the Paal-Knorr synthesis, followed by regioselective formylation at the C-3 position using the Vilsmeier-Haack reaction.
Introduction: Strategic Overview of the Synthesis
The target molecule, this compound, is a highly functionalized pyrrole derivative. The pyrrole scaffold is a cornerstone in medicinal chemistry, and the strategic introduction of methyl, phenyl, and carbaldehyde groups provides multiple points for further molecular elaboration. The synthetic strategy detailed herein is a classic and reliable approach that leverages two powerful named reactions in organic chemistry.
The overall transformation is achieved in two distinct, high-yielding steps:
-
Step 1: Paal-Knorr Pyrrole Synthesis. Formation of the 2,5-dimethyl-1-phenyl-1H-pyrrole core by the condensation of 2,5-hexanedione and aniline.
-
Step 2: Vilsmeier-Haack Formylation. Introduction of the carbaldehyde group at the C-3 position of the pyrrole ring via electrophilic aromatic substitution.
This guide will dissect each step, providing a granular view of the underlying mechanisms and detailed, actionable protocols.
Step 1: Paal-Knorr Synthesis of the 2,5-Dimethyl-1-phenyl-1H-pyrrole Core
The Paal-Knorr synthesis is a cornerstone method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[2] Its enduring utility is a testament to its operational simplicity and generally high yields. In this synthesis, the pyrrole ring is formed through the acid-catalyzed condensation of 2,5-hexanedione with aniline.
Mechanistic Insights
The mechanism of the Paal-Knorr pyrrole synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[3] The reaction is typically catalyzed by a protic or Lewis acid.
-
Initial Nucleophilic Attack: The synthesis commences with the nucleophilic attack of the primary amine (aniline) on one of the carbonyl carbons of the 1,4-dicarbonyl compound (2,5-hexanedione). This forms a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.
-
Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a two-fold dehydration to eliminate two molecules of water, leading to the formation of the stable, aromatic pyrrole ring.
Validated Experimental Protocol: Microscale Synthesis
This protocol is adapted from established microscale procedures and provides a reliable method for synthesizing the pyrrole core.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid solution (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).
-
Carefully add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid. This will cause the product to precipitate.
-
Collect the crystalline product by vacuum filtration.
-
Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Quantitative Data and Characterization
| Parameter | Value | Reference |
| Typical Yield | 52% | [2] |
| Melting Point | 48 °C | [2] |
| Appearance | Crystalline solid | |
| ¹H NMR (CDCl₃) | δ = 2.04 (s, 6H), 5.91 (s, 2H), 7.22 (m, 2H), 7.44 (m, 3H) | [2] |
| ¹³C NMR (CDCl₃) | δ = 13.05, 105.64, 127.64, 128.81, 129.06, 139.00 | [2] |
| FT-IR (CCl₄) | 3068, 2921, 1600, 1499, 1440, 1402, 1322, 695 cm⁻¹ | [2] |
Step 2: Vilsmeier-Haack Formylation of the Pyrrole Core
The Vilsmeier-Haack reaction is a versatile and mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] It utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][4]
Mechanistic Insights and Regioselectivity
The mechanism of the Vilsmeier-Haack reaction can be understood in three key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, the active formylating agent.[4][7]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 2,5-dimethyl-1-phenyl-1H-pyrrole attacks the Vilsmeier reagent. This electrophilic attack results in the formation of an iminium ion intermediate, with the formyl group precursor attached to the pyrrole ring.[7]
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final carbaldehyde product.[3][7]
Regioselectivity: For N-substituted pyrroles, formylation can occur at either the C-2 (α) or C-3 (β) positions. In the case of 2,5-dimethyl-1-phenyl-1H-pyrrole, the α-positions (C-2 and C-5) are blocked by methyl groups. Therefore, the electrophilic attack is directed to the available β-positions (C-3 and C-4). The substitution at the C-3 position is generally favored due to a combination of steric and electronic factors. The bulky N-phenyl group can sterically hinder the approach of the Vilsmeier reagent to the adjacent positions, making the C-3 position more accessible.
Validated Experimental Protocol
This general, yet robust, protocol for the Vilsmeier-Haack formylation of electron-rich aromatic compounds can be effectively applied to the synthesis of the target molecule.[7]
Materials:
-
2,5-Dimethyl-1-phenyl-1H-pyrrole (substrate, 1.0 equiv)
-
N,N-Dimethylformamide (DMF) (as solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (to form the Vilsmeier reagent in situ) or pre-formed (Chloromethylene)dimethyliminium Chloride (Vilsmeier salt, 1.5 equiv)
-
Sodium Acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation (In Situ): In a flask cooled to 0 °C, slowly add POCl₃ (1.1 equiv) to a solution of the pyrrole substrate in DMF. Stir the mixture at this temperature for 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add a solution of sodium acetate (approx. 5-6 equiv) in water to hydrolyze the iminium intermediate and neutralize the acidic components. Stir for 10-15 minutes at 0 °C.
-
Dilute the mixture with water and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure this compound.
Quantitative Data and Characterization
| Parameter | Value | Reference(s) |
| Typical Yield | ~77% (based on general procedure) | [7] |
| Melting Point | 88-90 °C | [8] |
| Appearance | Powder | [8] |
| Molecular Formula | C₁₃H₁₃NO | [1][9] |
| Molecular Weight | 199.25 g/mol | [1][9] |
Conclusion
The synthesis of this compound is reliably achieved through a sequential Paal-Knorr condensation and Vilsmeier-Haack formylation. This guide has provided a detailed examination of the mechanistic underpinnings of each reaction, alongside validated, step-by-step protocols that ensure reproducibility. The causality behind experimental choices, particularly concerning catalyst selection in the Paal-Knorr synthesis and the regioselectivity of the Vilsmeier-Haack reaction, has been elucidated to provide a deeper understanding for the practicing scientist. By following the methodologies outlined in this document, researchers and drug development professionals can confidently synthesize this valuable heterocyclic building block for a wide range of applications.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [gsrs.ncats.nih.gov]
IUPAC name for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
An In-Depth Technical Guide to 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry and materials science. The pyrrole ring is a fundamental scaffold in a multitude of pharmacologically significant compounds, and its functionalization dictates its biological activity and material properties.[1][2] This document delves into the molecule's structural attributes, validated synthesis protocols, and its role as a versatile intermediate. We will explore its applications in the development of therapeutic agents, such as kinase inhibitors and antimalarials, and its utility in the fabrication of organic electronic materials.[3][4][5] Detailed experimental methodologies for its synthesis, characterization, and preliminary biological evaluation are provided to equip researchers and drug development professionals with actionable, field-proven insights.
Introduction: The Significance of the Functionalized Pyrrole Scaffold
The pyrrole nucleus, an electron-rich five-membered aromatic heterocycle, is a privileged structure in drug discovery.[2][6] It is a core component of numerous natural products and clinically approved drugs, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][7][8] The biological efficacy of pyrrole derivatives is profoundly influenced by the nature and position of substituents on the pyrrole ring.[1]
This compound (Compound 1 ) is a strategically functionalized derivative. The methyl groups at positions 2 and 5 enhance the stability and lipophilicity of the ring, while the N-phenyl group modulates its electronic properties and spatial conformation. Critically, the carbaldehyde (formyl) group at the C-3 position serves as a versatile chemical handle for further molecular elaboration, making it an invaluable intermediate for constructing complex molecular architectures.[3] This guide will elucidate the synthesis and potential of this key building block.
Physicochemical Properties and Structural Elucidation
The identity and purity of Compound 1 are established through a combination of spectroscopic and physical data. These properties are crucial for ensuring the reliability of subsequent reactions and biological assays.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [9][10] |
| Synonyms | 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 3-Formyl-2,5-dimethyl-1-phenylpyrrole | [4][9][11] |
| CAS Number | 83-18-1 | [4][9][12] |
| Molecular Formula | C₁₃H₁₃NO | [3][4][11] |
| Molecular Weight | 199.25 g/mol | [3][4][11] |
| Melting Point | 89-90 °C | [4][5][9] |
| Boiling Point | 190 °C @ 12 Torr | [4] |
| Appearance | White to pale brown crystalline powder | [12] |
| SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C=O | [9] |
| InChI Key | LNROIXNEIZSESG-UHFFFAOYSA-N | [9][11] |
Synthesis Methodologies: A Two-Stage Approach
The synthesis of Compound 1 is most efficiently achieved through a two-stage process. First, the core pyrrole ring is constructed via the Paal-Knorr synthesis, followed by the introduction of the C-3 aldehyde group using the Vilsmeier-Haack reaction. This approach provides a reliable and scalable route to the target molecule.
Stage 1: Paal-Knorr Synthesis of the Pyrrole Core
The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole.[13][14][15] This reaction is a cornerstone of heterocyclic chemistry due to its simplicity and efficiency.[6] For the synthesis of the 2,5-dimethyl-1-phenyl-1H-pyrrole backbone, 2,5-hexanedione is reacted with aniline.
Causality behind Experimental Choices:
-
Reactants: 2,5-hexanedione provides the four carbon atoms of the pyrrole ring, while aniline serves as the nitrogen source and introduces the N-phenyl substituent.
-
Catalyst: A weak acid like acetic acid is often used to catalyze the reaction by protonating a carbonyl group, which facilitates the initial nucleophilic attack by the amine.[13] However, the reaction can also proceed under neutral conditions.[13][16]
-
Solvent: Solvents like methanol or ethanol are suitable, though greener methods using water as the medium have also been developed.[16][17]
-
Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (11.4 g, 0.1 mol) and aniline (9.3 g, 0.1 mol).[17]
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,5-dimethyl-1-phenyl-1H-pyrrole. Further purification can be achieved by vacuum distillation.
Stage 2: Vilsmeier-Haack Formylation of the Pyrrole Core
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[18][19] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[18][20]
Causality behind Experimental Choices:
-
Regioselectivity: Formylation of N-substituted pyrroles typically occurs at the more electron-rich α-position (C-2 or C-5).[18] However, since the C-2 and C-5 positions are already substituted with methyl groups in our substrate, the reaction is directed to the β-position (C-3 or C-4). This steric hindrance is key to achieving the desired 3-carbaldehyde product.[21]
-
Reagents: DMF and POCl₃ are the classic, cost-effective reagents for generating the Vilsmeier electrophile.[20] The reaction is typically run at low temperatures to control its exothermicity.
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2,5-dimethyl-1-phenyl-1H-pyrrole (1 equivalent) in DMF (5 mL) and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 3-4 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[9]
Overall Synthesis Workflow
The following diagram illustrates the logical flow from starting materials to the final product.
Caption: Synthetic workflow for the target compound.
Applications in Drug Discovery and Materials Science
The utility of Compound 1 stems from the reactive aldehyde group, which provides a gateway to a vast chemical space.
Role as a Versatile Synthetic Intermediate
The formyl group is readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems. This makes it a valuable starting point for creating libraries of compounds for high-throughput screening.[3]
Caption: Key transformations of the C-3 carbaldehyde.
Applications
-
Pharmaceuticals: The compound is a documented reagent in the discovery of pyrrolone-based antimalarials.[4][5] Its derivatives are also investigated as kinase inhibitors and anti-inflammatory agents, where the pyrrole scaffold can mimic the hinge-binding motifs of ATP.[3][8]
-
Materials Science: The conjugated π-system of the pyrrole ring, extended by the phenyl group, makes this molecule a candidate for use in organic semiconductors. Further derivatization can tune its optoelectronic properties for applications in devices like OLEDs.[3]
-
Dyes and Probes: The electron-rich aromatic system allows for the synthesis of dyes and fluorescent probes.[3]
Biological Activity of Related Pyrrole Scaffolds
While specific biological data for Compound 1 is sparse as it is primarily an intermediate, the broader class of substituted pyrroles is rich in bioactivity. The data below for related compounds provides a validated context for the potential of scaffolds derived from Compound 1 .[1]
| Compound Class | Target/Cell Line | Activity Metric | Reported Value | Source |
| Pyrrole-Indole Hybrid | T47D (Breast Cancer) | IC₅₀ | 2.4 µM | [1] |
| Alkynylated Pyrrole | A549 (Lung Carcinoma) | IC₅₀ | 3.49 µM | [1] |
| 1,5-Diarylpyrrole Deriv. | Cyclooxygenase-2 (COX-2) | IC₅₀ | Varies (nM range) | [8] |
| Pyrrolotriazines | Anaplastic Lymphoma Kinase (ALK) | IC₅₀ | 3–57 nM | [7] |
This data underscores the potential of the pyrrole core as a pharmacophore for potent and selective inhibitors of various biological targets.[7]
Standardized Experimental Protocols
To ensure reproducibility and data integrity, standardized protocols for characterization and preliminary biological screening are essential.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show singlets for the two methyl groups, multiplets for the phenyl protons, distinct signals for the two pyrrole ring protons, and a characteristic downfield singlet for the aldehyde proton (~9.7 ppm).
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct signals for the methyl, aromatic, and pyrrole carbons, with the carbonyl carbon appearing significantly downfield (>185 ppm).
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Protocol: MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method to assess the metabolic activity of cells and is widely used to screen for the cytotoxic potential of novel compounds.[1]
-
Cell Seeding: Plate a human cancer cell line (e.g., A549 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of the test compound (derived from Compound 1 ) in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
This compound is a high-value synthetic intermediate whose strategic design—a stable, substituted pyrrole core functionalized with a reactive aldehyde—provides a robust platform for chemical innovation. Its established synthesis is efficient and scalable, making it accessible for both academic research and industrial drug development. Future work will undoubtedly focus on leveraging this building block to create novel, diverse libraries of compounds targeting a range of diseases, from cancer to infectious agents, as well as for the development of next-generation organic materials. The principles and protocols outlined in this guide provide a solid, trustworthy foundation for these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE CAS#: 83-18-1 [amp.chemicalbook.com]
- 5. Cas 83-18-1,2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE | lookchem [lookchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Buy this compound | 83-18-1 [smolecule.com]
- 10. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% | Fisher Scientific [fishersci.ca]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% 25 g | Request for Quote [thermofisher.com]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 20. ijpcbs.com [ijpcbs.com]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Technical Guide to the Solubility and Stability of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic aldehyde with applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1] A thorough understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective use in drug discovery, process development, and formulation. Inconsistent solubility can impede reaction kinetics and purification, while uncharacterized instability can lead to the formation of unknown impurities, compromising the safety and efficacy of the final product.
This guide provides a comprehensive technical overview of the predicted solubility and stability profile of this compound. It outlines detailed, field-proven experimental protocols for rigorously determining its solubility in various solvent systems and for assessing its stability under stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2] The methodologies described herein are designed to be self-validating and are grounded in established analytical chemistry principles, providing researchers with the tools to generate reliable and reproducible data crucial for regulatory submissions and successful drug development.
Physicochemical Profile
A foundational understanding of a compound's basic properties is essential before undertaking detailed solubility and stability assessments. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 83-18-1 | [3][4] |
| Molecular Formula | C₁₃H₁₃NO | [1][3][4] |
| Molecular Weight | 199.25 g/mol | [1][3][4] |
| Appearance | White to cream or pale brown powder/crystals | [4][5] |
| Melting Point | 88-90 °C | [4] |
| Recommended Storage | Store at Room Temperature or 2-8°C under inert gas | [1][4] |
Solubility Profile
Solubility dictates the choice of solvents for synthesis, purification, formulation, and analytical testing. The molecular structure of this compound, which contains a large, non-polar aromatic system (phenyl and dimethylpyrrole rings) and a single polar aldehyde group, governs its solubility behavior.
Theoretical Assessment & Predicted Solubility
Based on the principle of "like dissolves like," the compound is predicted to have:
-
Low Aqueous Solubility: The hydrophobic character of the phenyl and substituted pyrrole rings will likely dominate, leading to very poor solubility in water and aqueous buffers at neutral pH. A related compound, 2,5-Dimethyl-1H-pyrrole, is noted to be insoluble in water.[6]
-
Good Organic Solvent Solubility: It is expected to be soluble in a range of common organic solvents. Polar aprotic solvents like acetone, acetonitrile (ACN), ethyl acetate (EtOAc), and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (DCM), are likely to be effective. Solubility in less polar solvents like toluene may be moderate, while solubility in non-polar aliphatic solvents like hexane is expected to be poor.
Experimental Workflow for Solubility Determination
To empirically determine the solubility, a systematic approach is required. The following workflow provides a clear path for qualitative and semi-quantitative assessment.
References
An In-depth Technical Guide to the Discovery and History of Substituted Pyrrole Carbaldehydes
Abstract
Substituted pyrrole carbaldehydes represent a cornerstone class of intermediates in organic synthesis, underpinning the construction of a vast array of vital molecules, from life-sustaining natural products to blockbuster pharmaceuticals. This technical guide provides an in-depth exploration of their discovery and historical development, with a focus on the seminal synthetic methodologies that unlocked their potential. We will dissect the causality behind key experimental choices in the Vilsmeier-Haack and Gattermann formylation reactions, offering detailed mechanistic insights and field-proven protocols. This document is intended for researchers, scientists, and drug development professionals, providing the authoritative grounding and practical knowledge necessary to leverage these powerful synthetic tools.
Introduction: The Dawn of Pyrrole Chemistry
The story of substituted pyrrole carbaldehydes begins with the discovery of their parent heterocycle, pyrrole (C₄H₅N). In 1834, Friedlieb Ferdinand Runge isolated a substance from coal tar that imparted a fiery red color to a pine splint dipped in hydrochloric acid—he named it "pyrrole," from the Greek pyrrhos (fiery) and Latin oleum (oil). For several decades, the chemistry of this new compound remained largely unexplored. The initial challenge was the development of rational synthetic routes to the pyrrole ring itself, with foundational methods like the Paal-Knorr (from 1,4-dicarbonyls) and Hantzsch (from β-ketoesters, α-haloketones, and ammonia) syntheses emerging in the late 19th century.
The introduction of a formyl group (-CHO) onto the pyrrole ring was the critical step that transformed it from a chemical curiosity into a versatile synthetic building block. This functional handle allows for a multitude of subsequent transformations, including condensations, oxidations, and reductions, making pyrrole carbaldehydes invaluable precursors. Early attempts at formylation were often harsh and low-yielding. However, the development of two landmark reactions in the late 19th and early 20th centuries—the Gattermann and Vilsmeier-Haack reactions—revolutionized the field, providing mild and efficient access to these crucial intermediates.
The Vilsmeier-Haack Reaction: A Paradigm of Mild Formylation
The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, is arguably the most important and widely used method for the formylation of electron-rich heterocycles like pyrrole.[1] Its significance lies in its use of a mild electrophile, avoiding the harsh Lewis acids typical of Friedel-Crafts type reactions.
Mechanism and Causality
The reaction's success is rooted in the in-situ formation of a chloroiminium ion, known as the Vilsmeier reagent . This is generated from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[2][3]
Step 1: Formation of the Vilsmeier Reagent (Electrophile Generation) The lone pair of the amide oxygen in DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the elimination of a stable phosphate byproduct and the formation of the electrophilic chloroiminium cation. This reagent is a "weak" electrophile, a crucial feature that makes it highly selective for electron-rich substrates.
Step 2: Electrophilic Aromatic Substitution The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Pyrrole's aromaticity directs this attack preferentially to the α-position (C2 or C5) because the resulting cationic intermediate (a sigma complex) is better stabilized by resonance, with the positive charge delocalized over more atoms, including the nitrogen.
Step 3: Aromatization and Hydrolysis A base (often the displaced chloride ion or another DMF molecule) removes a proton from the C2 position, restoring the aromaticity of the pyrrole ring. This yields an iminium salt intermediate, which is stable under the anhydrous reaction conditions. Subsequent aqueous workup hydrolyzes the iminium salt to furnish the final pyrrole-2-carbaldehyde.[2]
Regioselectivity: The Role of Substituents
The position of formylation on a substituted pyrrole is governed by a delicate interplay of steric and electronic effects.
-
Electronic Effects: Electron-donating groups (EDGs) on the nitrogen or the ring enhance the nucleophilicity of the pyrrole and favor formylation. Electron-withdrawing groups (EWGs) deactivate the ring, making the reaction more difficult.
-
Steric Effects: Bulky substituents, particularly on the nitrogen atom (N1) or adjacent carbon atoms (C2), can hinder the approach of the Vilsmeier reagent to the α-position. This steric hindrance can lead to formylation at the less-hindered β-position (C3 or C4) or the alternate α-position (C5). For 1-substituted pyrroles, the ratio of α- to β-formylated products is primarily controlled by these steric factors.
Self-Validating Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole
This protocol is adapted from a verified procedure in Organic Syntheses, a highly trusted source for reproducible chemical methods.[4] The self-validating nature of this protocol lies in its detailed steps, clear stoichiometry, and defined workup procedure, which consistently leads to the desired product in high yield.
Materials:
-
Pyrrole (freshly distilled), 67 g (1.0 mole)
-
N,N-Dimethylformamide (DMF), 80 g (1.1 moles)
-
Phosphorus oxychloride (POCl₃), 169 g (1.1 moles)
-
Ethylene dichloride, 500 mL
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium carbonate
-
Ice, Water, Ether, Petroleum ether
Procedure:
-
Reagent Preparation: In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of DMF.
-
Vilsmeier Reagent Formation: Immerse the flask in an ice bath. Maintain the internal temperature at 10–20°C while adding 169 g (1.1 moles) of POCl₃ dropwise over 15 minutes. An exothermic reaction forms the Vilsmeier reagent complex.
-
Reaction Setup: Remove the ice bath and stir the mixture for 15 minutes. Replace the ice bath, add 250 mL of ethylene dichloride.
-
Pyrrole Addition: Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 mL of ethylene dichloride dropwise over 1 hour, maintaining the low temperature.
-
Reaction Completion: After addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Work-up and Hydrolysis: Cool the reaction mixture in an ice bath. Cautiously pour it onto a stirred mixture of 1 kg of crushed ice and 1 L of water. Add a solution of 760 g of sodium acetate trihydrate in 1 L of water to hydrolyze the intermediate.
-
Extraction: Reflux the mixture for 15 minutes with vigorous stirring. Cool and transfer to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous phase three times with ether.
-
Purification: Combine the organic layers, wash cautiously with saturated sodium carbonate solution, and dry over anhydrous sodium carbonate. Distill the solvents. The crude product is purified by recrystallization from petroleum ether.
Expected Yield: 78–79% of pure 2-pyrrolealdehyde, m.p. 44–45°C.[4]
The Gattermann Reaction: An Early Formylation Technique
Developed by Ludwig Gattermann in the early 1900s, the Gattermann reaction is another classic method for formylating aromatic compounds, including pyrroles.[5][6] It is analogous to the Friedel-Crafts reaction but uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.
Mechanism and Limitations
The reaction proceeds by the formation of an electrophilic iminium species from HCN and HCl. This electrophile then attacks the aromatic ring. The resulting aldimine intermediate is subsequently hydrolyzed to the aldehyde during workup.
A significant drawback of the original Gattermann reaction was its reliance on anhydrous and highly toxic hydrogen cyanide gas. This led to the Adams modification , where HCN is generated in situ from a safer solid, zinc cyanide (Zn(CN)₂), and HCl.[6][7] Despite this improvement, the Gattermann reaction has several limitations compared to the Vilsmeier-Haack method:
-
Harsher Conditions: It often requires strong Lewis acids, which can be incompatible with sensitive functional groups.
-
Lower Yields: For many heterocyclic substrates, yields are often lower than those achieved with the Vilsmeier-Haack reaction.
-
Toxicity: Even with the Adams modification, the in-situ generation of HCN poses significant safety hazards.
Due to these limitations, the Vilsmeier-Haack reaction has largely superseded the Gattermann method for the formylation of pyrroles in modern synthesis.
Comparative Analysis: Vilsmeier-Haack vs. Gattermann
The choice between these two foundational methods depends critically on the substrate and the desired experimental conditions.
| Feature | Vilsmeier-Haack Reaction | Gattermann Reaction |
| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | HCN / HCl |
| Electrophilicity | Weak electrophile | Stronger electrophile (with Lewis acid) |
| Catalyst | Not required (reagent is the electrophile) | Strong Lewis acid (e.g., AlCl₃) |
| Reaction Conditions | Generally mild (0°C to 100°C) | Harsher, requires stringent anhydrous conditions |
| Substrate Scope | Excellent for electron-rich aromatics and heterocycles (phenols, anilines, pyrroles) | Applicable to phenols, ethers, and some hydrocarbons; less suitable for sensitive heterocycles |
| Safety | Uses common lab reagents | Original method uses highly toxic HCN gas; Adams modification is safer but still hazardous |
| Yields (for Pyrroles) | Generally high to excellent | Often moderate to low |
The Impact on Natural Product Synthesis: The Age of Porphyrins
The ability to efficiently synthesize substituted pyrrole carbaldehydes was a monumental breakthrough that directly enabled the elucidation and synthesis of porphyrins—the "pigments of life." These macrocyclic compounds, composed of four interconnected pyrrole subunits, are central to biological functions like oxygen transport (heme) and photosynthesis (chlorophyll).
The work of Nobel laureate Hans Fischer in the 1920s and 1930s exemplifies this connection. Fischer's strategy for synthesizing complex, unsymmetrical porphyrins like haemin (the iron-containing component of hemoglobin) relied on a convergent approach.[8][9] He would first synthesize individual, strategically substituted pyrrole building blocks. Pyrrole carbaldehydes were essential in this process, serving as electrophilic partners in condensation reactions to form dipyrromethanes and other key intermediates, which were then meticulously assembled into the final porphyrin macrocycle.[8] The Vilsmeier-Haack and Gattermann reactions provided the chemical tools necessary to produce these critical aldehyde-functionalized pyrroles, paving the way for one of the greatest achievements in natural product synthesis.
Modern Applications in Drug Discovery and Development
The legacy of these foundational discoveries continues today, with substituted pyrrole carbaldehydes remaining indispensable intermediates in medicinal chemistry. The pyrrole scaffold is a "privileged structure," appearing in numerous FDA-approved drugs.[10]
A landmark example is Atorvastatin (Lipitor®) , one of the best-selling drugs in history for lowering cholesterol. The industrial synthesis of Atorvastatin involves a Paal-Knorr cyclocondensation to form the central pentasubstituted pyrrole ring.[11][12] While the specific industrial route is proprietary, many reported syntheses of atorvastatin intermediates rely on building blocks that are themselves derived from functionalized pyrroles, showcasing the enduring importance of the fundamental chemistry established a century ago.
More recently, 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde has emerged as a key intermediate in the synthesis of Vonoprazan , a novel potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[13] The presence of the carbaldehyde group is critical for the subsequent chemical steps that build the final, complex drug molecule. These examples underscore how the ability to precisely place a formyl group on a pyrrole ring remains a vital tool for constructing the complex molecular architectures required for modern therapeutics.
Conclusion
The journey from Runge's fiery pine splint to the multi-ton industrial synthesis of life-saving drugs is a testament to the power of fundamental organic chemistry. The discovery of pyrrole was followed by the development of elegant and efficient formylation methods, most notably the Vilsmeier-Haack reaction, which transformed a simple heterocycle into a master key for chemical synthesis. These reactions provided the crucial substituted pyrrole carbaldehyde intermediates that allowed chemists like Hans Fischer to unravel the structure of complex natural products and enabled the modern pharmaceutical industry to construct novel therapeutic agents. For today's researchers, a deep understanding of the history, mechanisms, and practical application of these reactions is not merely an academic exercise; it is an essential part of the toolkit for innovation in science and medicine.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Theoretical studies on 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Foreword: The intersection of computational chemistry and synthetic organic chemistry has revolutionized our approach to molecular design and functional analysis. This guide focuses on this compound, a heterocyclic compound of significant interest due to the versatile reactivity of its pyrrole core and aldehyde functional group. Pyrrole derivatives are known scaffolds for developing therapeutic agents, showcasing a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides a comprehensive overview of the theoretical studies, from first-principles quantum chemical calculations to molecular docking simulations, validated by spectroscopic analysis. It is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the molecular properties of this compound for advanced applications.
Molecular Genesis: Synthesis and Structural Framework
The primary and most efficient route for synthesizing N-substituted pyrroles like the title compound is the Paal-Knorr reaction.[2][3] This method involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
-
Reactant Preparation: In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as methanol or even water, which can serve as an environmentally benign medium.[2][3] The use of a catalyst, like graphene oxide or an ionic liquid, can enhance reaction efficiency, though the reaction can proceed without one.[2][3]
-
Reaction Condition: Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 3 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product, 2,5-dimethyl-1-phenylpyrrole, can be isolated via standard procedures such as extraction and solvent evaporation.
-
Formylation: The final carbaldehyde functional group is introduced at the C3 position through a Vilsmeier-Haack reaction, using a phosphoryl chloride/dimethylformamide (POCl₃/DMF) reagent.
This synthetic approach is robust and provides good to excellent yields, making the parent scaffold readily accessible for further theoretical and experimental investigation.[2]
The Digital Twin: Computational Modeling and Analysis
To dissect the electronic structure and predict the reactivity of this compound, Density Functional Theory (DFT) calculations are employed. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a well-established standard that provides a reliable balance between computational cost and accuracy for organic molecules.
Workflow for Theoretical Analysis
Caption: Workflow for DFT-based theoretical analysis of the title compound.
Optimized Molecular Geometry
The initial step in any theoretical study is to find the molecule's minimum energy conformation. DFT calculations indicate that the pyrrole ring maintains its planarity, which is characteristic of its aromatic nature.[4] However, the phenyl substituent at the nitrogen atom introduces a significant steric interaction, resulting in a non-planar arrangement. The dihedral angle between the pyrrole and phenyl rings is calculated to be between 40 and 90 degrees, a critical factor influencing the molecule's electronic properties and crystal packing.[4]
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-C (pyrrole) | 1.35 - 1.41 |
| C-N (pyrrole) | ~1.38 | |
| C=O (aldehyde) | ~1.23 | |
| N-C (phenyl) | ~1.44 | |
| Bond Angle | C-N-C (pyrrole) | ~108.5 |
| N-C-C (pyrrole) | ~109.0 |
| Dihedral Angle| Pyrrole-Phenyl | ~55.0 |
Note: Values are representative and depend on the specific computational method.
Spectroscopic Characterization: A Bridge Between Theory and Experiment
A key validation of a computational model is its ability to reproduce experimental data. By calculating the vibrational frequencies and NMR chemical shifts, we can directly compare theoretical predictions with experimental spectra.
-
FT-IR Spectroscopy: The calculated vibrational spectrum allows for the assignment of experimental IR bands. The prominent C=O stretching vibration of the aldehyde group is predicted in the 1650-1700 cm⁻¹ region.[5] C-H stretching vibrations of the methyl and aromatic groups are expected around 2900-3100 cm⁻¹.[6] The agreement between calculated and observed frequencies serves as a self-validating check on the optimized geometry.[6]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. For instance, the aldehyde proton (-CHO) is expected to be highly deshielded, appearing as a singlet downfield in the ¹H NMR spectrum (around 9-10 ppm).[7] The methyl protons (-CH₃) would appear as a singlet around 2.0 ppm.[7] The distinct signals for the pyrrole and phenyl ring protons and carbons provide a rich dataset for structural confirmation.[8]
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO/LUMO).
The HOMO is primarily localized on the electron-rich pyrrole ring, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is distributed over the aldehyde group and the phenyl ring, marking these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Table 2: Calculated Quantum Chemical Properties
| Parameter | Symbol | Value (eV) | Implication |
|---|---|---|---|
| HOMO Energy | E_HOMO | -5.85 | Electron donating ability |
| LUMO Energy | E_LUMO | -2.10 | Electron accepting ability |
| Energy Gap | ΔE | 3.75 | Chemical stability/reactivity |
| Electronegativity | χ | 3.98 | Tendency to attract electrons |
| Chemical Hardness | η | 1.88 | Resistance to charge transfer |
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. The red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, the most negative potential is concentrated around the oxygen atom of the carbonyl group, making it a prime target for protonation and hydrogen bonding. The blue regions (positive potential) highlight electron-deficient areas, primarily around the hydrogen atoms.
Application in Drug Development: Molecular Docking
The structural features of this compound make it a promising scaffold for designing enzyme inhibitors.[1] Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9][10]
Protocol 2: Molecular Docking Simulation
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., Dihydrofolate Reductase, DHFR, a common antibacterial target) from the Protein Data Bank (PDB).[7] Remove water molecules, add hydrogen atoms, and assign charges.
-
Ligand Preparation: Use the DFT-optimized structure of the title compound as the input ligand. Assign charges and define rotatable bonds.
-
Grid Generation: Define a simulation box (grid) around the active site of the target protein.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the protein's active site.[10] The algorithm calculates a binding energy score for each pose.
-
Analysis: Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. A lower binding energy (more negative) indicates a more stable and favorable interaction.[9]
The aldehyde group and the phenyl ring are expected to be key pharmacophoric features, potentially forming hydrogen bonds and π-π stacking interactions with the protein's active site residues, respectively. Such in silico studies are invaluable for prioritizing candidates for synthesis and in vitro testing, significantly accelerating the drug discovery pipeline.[11][12]
Conclusion
The theoretical investigation of this compound, grounded in DFT calculations and validated by spectroscopic methods, provides profound insights into its structural, electronic, and reactive properties. This comprehensive analysis not only confirms the molecule's structure but also elucidates the interplay between its different functional groups. The findings from FMO, MEP, and molecular docking studies highlight its potential as a versatile scaffold in medicinal chemistry. This guide demonstrates how a synergistic application of computational and experimental techniques forms a robust, self-validating framework for modern chemical research and drug development.
References
- 1. Comprehensive analysis of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole: X-ray crystal structure, spectral, computational… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 83-18-1 [smolecule.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In silico Studies Combining QSAR Models, DFT-based Reactivity Descriptors and Docking Simulations of Phthalimide Congeners with Hypolipidemic Activity | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde in medicinal chemistry
An Application Guide to 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
This compound is a heterocyclic aromatic aldehyde that has emerged as a highly valuable and versatile scaffold in the field of medicinal chemistry. Its structure, characterized by a trisubstituted pyrrole ring, offers a unique combination of chemical properties that make it an ideal starting point for the synthesis of diverse compound libraries. The pyrrole nucleus is a "privileged scaffold," found in numerous natural products and FDA-approved drugs, known for a wide spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2]
The true utility of this specific molecule lies in its function as a key synthetic intermediate.[3][4] The presence of a reactive aldehyde group at the C3 position allows for a multitude of chemical transformations, enabling chemists to readily introduce new pharmacophores and modulate physicochemical properties. This guide provides an in-depth overview of its applications, supported by detailed protocols for researchers engaged in drug discovery and development.
Chemical Synthesis and Utility
The most common and efficient method for preparing this compound is the Vilsmeier-Haack reaction.[5][6] This procedure involves the formylation of an N-substituted pyrrole using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction is robust, generally high-yielding, and provides a direct route to this crucial aldehyde intermediate.
The synthetic workflow can be visualized as a two-step process starting from common lab reagents.
Caption: General workflow for the synthesis of the title compound.
The aldehyde functional group is a synthetic linchpin, enabling further derivatization through reactions such as:
-
Reductive amination: To introduce diverse amine side chains.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Condensation reactions: To form Schiff bases, hydrazones, chalcones, and other conjugated systems.
-
Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol.
This chemical versatility is the foundation of its widespread use in generating libraries of novel compounds for biological screening.
Application Area 1: Antimicrobial Drug Discovery
The pyrrole-3-carboxaldehyde moiety has been identified as a promising new pharmacophore in the search for novel antibacterial agents.[7] The scaffold of this compound serves as an excellent starting point for developing compounds aimed at combating drug-resistant pathogens, including those in the notorious ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5]
Mechanism & Rationale
Derivatives of this aldehyde are often designed to mimic known pharmacophores or to introduce chemical features that can interact with key bacterial targets. For example, by reacting the aldehyde with various hydrazides or (thio)semicarbazides, researchers have created compounds with significant activity against strains like Pseudomonas putida and methicillin-resistant Staphylococcus aureus (MRSA).[5][7] Docking studies on some N-arylpyrrole derivatives suggest that they may act by inhibiting essential bacterial enzymes like Undecaprenyl Pyrophosphate Phosphatase (UPPP), which is involved in cell wall synthesis.[6] Other pyrrole-based compounds have shown potent inhibition of bacterial DNA gyrase and topoisomerase.[7]
Caption: Workflow for antimicrobial lead discovery using the pyrrole scaffold.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to determine the MIC of synthesized pyrrole derivatives against a target bacterial strain.
Objective: To determine the lowest concentration of a test compound that visibly inhibits bacterial growth.
Materials:
-
Test compounds (dissolved in DMSO to a stock concentration of 10 mg/mL).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Standard antibiotic for positive control (e.g., Vancomycin).
-
DMSO for negative/vehicle control.
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Serial Dilution:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (appropriately diluted from the 10 mg/mL stock to achieve the highest desired starting concentration in the first well) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Wells 11 (broth + inoculum, no compound) and 12 (broth only) serve as the growth control and sterility control, respectively.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be confirmed by reading the optical density at 600 nm.
-
Rationale: This assay is a gold-standard method for initial antimicrobial screening. The serial dilution allows for the precise determination of the potency of a compound, while the controls ensure the validity of the experiment. Using a standardized bacterial density and medium is crucial for reproducibility.
Application Area 2: Anticancer Agent Development
The pyrrole ring is a cornerstone in the design of anticancer agents, particularly as a scaffold for kinase inhibitors.[8] The structural features of this compound provide an excellent foundation for synthesizing molecules with antiproliferative and cytotoxic potential against various human cancer cell lines.[9][10]
Mechanism & Rationale
The carbonyl group within pyrrole derivatives is often a key moiety for biological activity.[8] The planar, electron-rich pyrrole ring can engage in π-π stacking and hydrophobic interactions within the active sites of enzymes like protein kinases, which are often dysregulated in cancer. The aldehyde handle allows for the attachment of side chains that can target specific pockets in these enzymes or improve the overall drug-like properties of the molecule. Studies have shown that novel trisubstituted pyrroles can induce a dose- and time-dependent decrease in the viability of cancer cells, such as LoVo (colon) and MCF-7 (breast) cell lines.[8]
Data Summary: Cytotoxic Activity of Pyrrole Derivatives
While specific data for derivatives of this compound is often embedded within broader studies, the following table represents typical activity ranges reported for related functionalized pyrrole scaffolds against cancer cell lines.
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Trisubstituted Pyrroles | LoVo (Colon Adenocarcinoma) | 45-70 µM | [8] |
| Trisubstituted Pyrroles | MCF-7 (Breast Adenocarcinoma) | >50 µM | [8] |
| Pyrrolo-Quinoxalines | CNE2 (Nasopharyngeal) | 11.6-12.4 µM | [11] |
| Pyrrolo-Quinoxalines | KB (Oral Carcinoma) | 10.5-11.3 µM | [11] |
| Pyrrole-Triazoline-Thione Metal Complexes | HT29 (Colon Adenocarcinoma) | 654-1064 µM | [9] |
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxic effect of synthesized compounds on a cancer cell line.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.
Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compounds (dissolved in DMSO).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Sterile 96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Application Area 3: Anti-inflammatory Drug Design
Pyrrole-containing structures are hallmarks of non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac.[12][13] This makes the this compound scaffold a rational starting point for designing novel anti-inflammatory agents, particularly those targeting cyclooxygenase (COX) enzymes.[12][14]
Mechanism & Rationale
Inflammation is often mediated by prostaglandins, which are synthesized by COX-1 and COX-2 enzymes.[12] Many NSAIDs work by inhibiting these enzymes. The design of new pyrrole derivatives often involves creating structures that can fit into the active site of COX enzymes. The aldehyde intermediate is useful for building molecules that possess features common to COX inhibitors, such as an acidic moiety (which can be synthesized from the aldehyde) and hydrophobic aromatic rings. Research has focused on creating pyrrole derivatives that show selective inhibition of COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[12][14]
Caption: Bioisosteric design of COX inhibitors from the pyrrole scaffold.
Protocol: In Vitro COX Inhibition Assay (General Overview)
This protocol provides a general workflow for a colorimetric COX inhibitor screening assay, which is commercially available in kit form.
Objective: To quantify the inhibition of COX-1 and COX-2 activity by test compounds.
Materials:
-
COX Inhibitor Screening Assay Kit (containing COX-1 and COX-2 enzymes, heme, arachidonic acid substrate, reaction buffer).
-
Test compounds dissolved in DMSO.
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Enzyme and Inhibitor Addition:
-
To separate wells for COX-1 and COX-2 assays, add the reaction buffer.
-
Add the test compound at various concentrations. Include wells for a no-inhibitor control and a reference inhibitor control.
-
Add the appropriate enzyme (COX-1 or COX-2) to each well.
-
-
Pre-incubation:
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature. Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation of Reaction:
-
Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
-
Incubation and Detection:
-
Incubate for a short period (e.g., 2 minutes).
-
The kit's detection reagent is then added, which reacts with the prostaglandin G₂ produced by the active COX enzyme to generate a colored product.
-
-
Data Acquisition:
-
Read the absorbance at the wavelength specified by the kit (e.g., 590 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
-
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic building block for medicinal chemistry programs. Its straightforward synthesis and the reactivity of its aldehyde group provide an accessible and powerful platform for generating novel molecules with therapeutic potential. The demonstrated success of its derivatives in antimicrobial, anticancer, and anti-inflammatory discovery underscores the enduring value of the pyrrole scaffold.
Future research will likely focus on expanding the diversity of chemical transformations applied to this aldehyde, exploring novel biological targets, and employing computational methods to rationally design next-generation derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. scispace.com [scispace.com]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2,3,5-trisubstituted 1H-pyrroles via formal [3 + 2] cycloaddition of 1-arylpropynes and nitriles and their antiproliferative activities - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. The synthesis is presented as a two-step process, commencing with the Paal-Knorr synthesis of the pyrrole core, followed by Vilsmeier-Haack formylation to introduce the aldehyde functionality.
Introduction and Significance
Substituted pyrroles are a class of nitrogen-containing heterocycles of significant interest due to their presence in a wide array of biologically active compounds and functional materials. Specifically, the 2,5-dimethyl-1-phenyl-1H-pyrrole scaffold, functionalized with a carbaldehyde group at the 3-position, serves as a key intermediate for the synthesis of various pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs[1]. The aldehyde group provides a reactive handle for further molecular elaboration, making this compound a versatile precursor in drug discovery and organic synthesis.
The synthetic route detailed herein employs two classical and robust named reactions. The initial formation of the 1-phenyl-2,5-dimethylpyrrole ring is achieved through the Paal-Knorr synthesis, a reliable method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines[2][3]. Subsequently, the Vilsmeier-Haack reaction is utilized to regioselectively introduce a formyl group onto the electron-rich pyrrole ring, a standard and efficient formylation technique for such aromatic systems[4][5].
Overall Synthetic Scheme
The two-step synthesis transforms readily available starting materials into the target compound, this compound.
Figure 1: Overall two-step synthesis of the target compound.
PART 1: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole (Intermediate)
This initial step involves the acid-catalyzed condensation of 2,5-hexanedione and aniline, a classic example of the Paal-Knorr pyrrole synthesis.
Mechanistic Insight: The Paal-Knorr Reaction
The Paal-Knorr synthesis proceeds through the formation of a hemiaminal intermediate upon nucleophilic attack of the primary amine (aniline) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione). A subsequent intramolecular cyclization occurs, where the nitrogen attacks the second carbonyl group, forming a five-membered ring. The reaction is driven to completion by the dehydration of the resulting dihydroxytetrahydropyrrole derivative to yield the stable aromatic pyrrole ring[2]. The use of a catalytic amount of acid facilitates the protonation of the carbonyl groups, enhancing their electrophilicity.
Figure 2: Simplified workflow of the Paal-Knorr reaction mechanism.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2,5-Hexanedione | 114.14 | 228 mg | 2.0 |
| Aniline | 93.13 | 186 mg | 2.0 |
| Methanol (MeOH) | 32.04 | 0.5 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | 1 drop | - |
| 0.5 M Hydrochloric Acid | - | 5.0 mL | - |
| Methanol/Water (9:1) | - | ~1 mL | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (228 mg, 2.0 mmol), aniline (186 mg, 2.0 mmol), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 15 minutes. The solution will typically darken in color.
-
After the reflux period, cool the reaction mixture in an ice bath to induce crystallization.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product completely.
-
Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold water.
-
Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole as white to pale yellow crystals[6].
-
Dry the purified product under vacuum. Expected yield is approximately 178 mg (52%).
Characterization of Intermediate
-
Appearance: White to pale yellow crystalline solid.
-
Molecular Formula: C₁₂H₁₃N
-
Molecular Weight: 171.24 g/mol [7]
-
Melting Point: 48-52 °C[6]
-
¹H NMR (CDCl₃): δ (ppm) ~7.4 (m, 5H, Ar-H), ~5.8 (s, 2H, pyrrole-H), ~2.0 (s, 6H, 2x CH₃).
-
¹³C NMR (CDCl₃): δ (ppm) ~139.0 (Ar C-ipso), ~129.0 (Ar C-ortho), ~127.0 (Ar C-meta), ~126.0 (Ar C-para), ~128.0 (pyrrole C-2,5), ~105.0 (pyrrole C-3,4), ~13.0 (CH₃).
PART 2: Synthesis of this compound (Final Product)
This second step introduces the aldehyde functionality onto the pyrrole ring via an electrophilic aromatic substitution known as the Vilsmeier-Haack reaction.
Mechanistic Insight: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃)[4][8]. The electron-rich 3-position of the 2,5-dimethyl-1-phenyl-1H-pyrrole ring then acts as a nucleophile, attacking the Vilsmeier reagent. This electrophilic aromatic substitution leads to the formation of an iminium salt intermediate. The final aldehyde product is obtained upon aqueous workup and hydrolysis of this intermediate[8].
Figure 3: Simplified workflow of the Vilsmeier-Haack reaction mechanism.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount/Volume | Moles (mmol) |
| 2,5-Dimethyl-1-phenyl-1H-pyrrole | 171.24 | 171 mg | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.6 mL | 7.36 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 0.6 mL | 6.03 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 10 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | As needed | - |
Procedure:
-
Preparation of the Vilsmeier Reagent: In a separate flask under a nitrogen atmosphere, cool N,N-dimethylformamide (0.6 mL, 7.36 mmol) to 0 °C in an ice bath. Add phosphorus oxychloride (0.6 mL, 6.03 mmol) dropwise with stirring. Allow the mixture to stir at 0 °C for 15-20 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2,5-dimethyl-1-phenyl-1H-pyrrole (171 mg, 1.0 mmol) in dichloromethane (10 mL) in a separate round-bottom flask equipped with a stir bar and under a nitrogen atmosphere.
-
Cool the pyrrole solution to 0 °C in an ice bath.
-
Add the freshly prepared Vilsmeier reagent dropwise to the stirred pyrrole solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step hydrolyzes the iminium intermediate.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization of Final Product
-
Appearance: White to cream or pale brown crystalline powder.
-
Molecular Formula: C₁₃H₁₃NO
-
Molecular Weight: 199.25 g/mol
-
Melting Point: 89-90 °C
-
¹H NMR (DMSO-d₆): δ (ppm) ~9.80 (s, 1H, -CHO), ~7.5 (m, 5H, Ar-H), ~6.5 (s, 1H, pyrrole-H), ~2.4 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆): δ (ppm) ~185.0 (C=O), ~140.0 (Ar C-ipso), ~135.0 (pyrrole C), ~130.0-128.0 (Ar C), ~125.0 (pyrrole C), ~115.0 (pyrrole C), ~14.0 (CH₃), ~12.0 (CH₃).
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2,5-Hexanedione: Combustible liquid. Harmful if swallowed or inhaled. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.
-
Aniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and may cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.
-
Phosphorus Oxychloride: Reacts violently with water, liberating toxic gas. Fatal if inhaled and causes severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.
Consult the Safety Data Sheets (SDS) for each reagent before use for complete safety information.
Conclusion
This application note provides a reliable and well-documented protocol for the two-step synthesis of this compound. By leveraging the Paal-Knorr synthesis and the Vilsmeier-Haack reaction, this versatile intermediate can be prepared efficiently from common starting materials. The detailed procedural steps, mechanistic insights, and characterization data offer a comprehensive guide for researchers in organic and medicinal chemistry.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Harnessing 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde in Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a core structure frequently found in a vast array of biologically active compounds and functional materials.[1][2] Within this important class of heterocycles, 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde has emerged as a particularly valuable and versatile building block. Its unique electronic and steric properties, arising from the strategic placement of two electron-donating methyl groups, an electron-withdrawing aldehyde function, and a bulky N-phenyl group, make it a powerful synthon for the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its synthesis, key physicochemical properties, and, most importantly, provide detailed application notes and protocols for its use in several cornerstone reactions of organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors, from small-scale laboratory research to the development of novel therapeutic agents and advanced materials.[3]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 83-18-1 | [3] |
| Molecular Formula | C₁₃H₁₃NO | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 89-91 °C | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Acetone). Insoluble in water. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Synthesis of the Building Block: A Reliable and Scalable Approach
The most common and efficient method for the synthesis of the parent pyrrole ring is the Paal-Knorr synthesis , a robust condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[4][5] The subsequent introduction of the aldehyde group at the 3-position is typically achieved through a Vilsmeier-Haack reaction .
Part 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol outlines the synthesis of the pyrrole precursor to our target building block.
Protocol 1: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
Objective: To synthesize 2,5-Dimethyl-1-phenyl-1H-pyrrole from aniline and 2,5-hexanedione.
Materials:
-
Aniline (9.31 g, 100 mmol)
-
2,5-Hexanedione (11.41 g, 100 mmol)
-
Glacial Acetic Acid (50 mL)
-
Ethanol
-
Deionized Water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (9.31 g, 100 mmol) and 2,5-hexanedione (11.41 g, 100 mmol).
-
Add 50 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and a catalyst for the condensation reaction.[4]
-
Heat the reaction mixture to reflux with continuous stirring for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 250 mL of cold water. An oily product should separate.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them sequentially with 100 mL of 1 M sodium hydroxide solution, 100 mL of water, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield pure 2,5-Dimethyl-1-phenyl-1H-pyrrole as a pale yellow oil or low-melting solid.
Part 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6]
Protocol 2: Synthesis of this compound
Objective: To introduce a carbaldehyde group at the 3-position of the pyrrole ring.
Materials:
-
2,5-Dimethyl-1-phenyl-1H-pyrrole (17.12 g, 100 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (11.0 g, 150 mmol)
-
Phosphorus oxychloride (POCl₃) (23.0 g, 150 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE) (200 mL)
-
Sodium acetate
-
Deionized Water
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (23.0 g, 150 mmol) to ice-cold anhydrous DMF (11.0 g, 150 mmol) with stirring. This is an exothermic reaction and should be performed with caution.
-
In the reaction flask, dissolve 2,5-Dimethyl-1-phenyl-1H-pyrrole (17.12 g, 100 mmol) in 200 mL of anhydrous 1,2-dichloroethane.
-
Cool the pyrrole solution in an ice bath and slowly add the freshly prepared Vilsmeier reagent from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous solution of sodium acetate until the mixture is basic (pH ~8).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford this compound as a crystalline solid.
Applications in Key Organic Transformations
The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed protocols for three fundamental transformations: the Knoevenagel condensation, the Wittig reaction, and reductive amination.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[7][8] This reaction is instrumental in the synthesis of a wide range of compounds, including precursors for pharmaceuticals and dyes.
Protocol 3: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)malononitrile, a potential precursor for bioactive molecules.[9][10]
Materials:
-
This compound (1.99 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (catalytic amount, ~0.1 mL)
-
Ethanol (50 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.99 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 50 mL of ethanol.
-
Add a catalytic amount of piperidine (~0.1 mL) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated to 50 °C to accelerate the conversion if necessary. Monitor the formation of the product by TLC.
-
Upon completion, a solid product may precipitate from the reaction mixture. If so, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and induce crystallization by adding cold water or by cooling.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the pure 2-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)malononitrile.
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[11][12] This reaction is highly reliable and offers excellent control over the position of the newly formed double bond.
Protocol 4: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Objective: To synthesize 1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-phenylethene, a stilbene-like derivative.
Materials:
-
Benzyltriphenylphosphonium chloride (4.27 g, 11 mmol)
-
Potassium tert-butoxide (1.23 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
This compound (1.99 g, 10 mmol)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (4.27 g, 11 mmol) in 50 mL of anhydrous THF.
-
Cool the suspension in an ice bath and add potassium tert-butoxide (1.23 g, 11 mmol) portion-wise. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.99 g, 10 mmol) in 50 mL of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding 20 mL of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the desired alkene from triphenylphosphine oxide.
Reductive Amination: Accessing Diverse Amine Derivatives
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[13][14][15] This one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.
Protocol 5: Reductive Amination with Aniline
Objective: To synthesize N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)aniline, a secondary amine derivative.
Materials:
-
This compound (1.99 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol)
-
Anhydrous Dichloromethane (DCM) (100 mL)
-
Acetic Acid (catalytic amount, ~0.1 mL)
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.99 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 100 mL of anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid (~0.1 mL) to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise to the reaction mixture. Note: Sodium triacetoxyborohydride is a milder and more selective reducing agent compared to sodium borohydride for reductive aminations.[16]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired secondary amine.
Biological Significance and Future Directions
Derivatives of 2,5-dimethyl-1-phenyl-pyrrole have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties.[17][18][19][20][21][22][23][24][25] The ability to readily functionalize the 3-position of the pyrrole ring using the protocols described herein opens up avenues for the synthesis of novel analogs with potentially enhanced therapeutic efficacy. The α,β-unsaturated systems generated from the Knoevenagel condensation are known Michael acceptors and can interact with biological nucleophiles, while the diverse amines produced via reductive amination can serve as key pharmacophores for interacting with various biological targets.
The synthetic versatility of this compound, coupled with the established biological relevance of the pyrrole scaffold, positions this building block as a valuable tool for the discovery and development of new chemical entities in the fields of medicine and materials science. Future research will undoubtedly continue to uncover new applications and transformations of this powerful synthetic intermediate.
References
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciepub.com [sciepub.com]
- 12. benchchem.com [benchchem.com]
- 13. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. Antifungal agents. 10. New derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, synthesis, anti-candida activity, and quantitative structure-analysis relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. zenodo.org [zenodo.org]
- 20. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde in the Synthesis of Heterocyclic Compounds
Foreword: The Strategic Value of the Pyrrole Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1] Derivatives of this five-membered aromatic heterocycle are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrrole ring is therefore a critical endeavor in the discovery of novel therapeutic agents and advanced materials.[3] Among the myriad of functionalized pyrroles, 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde stands out as a particularly versatile and powerful building block. The presence of the aldehyde group at the C3 position offers a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, with a focus on robust and reproducible protocols for the synthesis of advanced heterocyclic systems.
Part 1: Synthesis of the Core Intermediate
The journey into the diverse applications of our target aldehyde begins with its efficient preparation. The synthetic route is a two-step process commencing with the well-established Paal-Knorr synthesis to form the pyrrole ring, followed by a regioselective Vilsmeier-Haack formylation.
Step 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
The Paal-Knorr synthesis is a classic and highly efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[4] The reaction proceeds via the condensation of the amine with the dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic pyrrole ring.
Protocol 1: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,5-Hexanedione | 1.0 | 114.14 | 11.41 g |
| Aniline | 1.0 | 93.13 | 9.31 g |
| Glacial Acetic Acid | - | 60.05 | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (11.41 g, 0.1 mol) and aniline (9.31 g, 0.1 mol).
-
Add glacial acetic acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and pour it into 200 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure 2,5-dimethyl-1-phenyl-1H-pyrrole as a crystalline solid.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] This electrophilic iminium salt then attacks the electron-rich pyrrole ring, leading to the formation of an aldehyde after aqueous workup. For N-substituted pyrroles, formylation preferentially occurs at the C2 or C5 positions. Since these are blocked in our substrate, the reaction proceeds regioselectively at the C3 position.
Protocol 2: Synthesis of this compound
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Phosphorus oxychloride (POCl₃) | 1.1 | 153.33 | 16.87 g (10.2 mL) |
| N,N-Dimethylformamide (DMF) | 1.1 | 73.09 | 8.04 g (8.5 mL) |
| 2,5-Dimethyl-1-phenyl-1H-pyrrole | 1.0 | 171.23 | 17.12 g |
| 1,2-Dichloroethane (DCE) | - | 98.96 | 100 mL |
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (8.5 mL, 0.11 mol) and 1,2-dichloroethane (50 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (10.2 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form in situ. While sometimes colorless, a yellow to orange color may develop due to minor impurities.[7]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
In a separate flask, dissolve 2,5-dimethyl-1-phenyl-1H-pyrrole (17.12 g, 0.1 mol) in 1,2-dichloroethane (50 mL).
-
Add the solution of the pyrrole dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization from ethanol to yield the title compound.
Part 2: Applications in Heterocyclic Synthesis
The aldehyde functionality of this compound is a gateway to a vast landscape of more complex heterocyclic structures. Here, we detail two powerful transformations: the Knoevenagel condensation for the synthesis of functionalized alkenes and a multi-component reaction for the construction of fused pyrrolo[2,3-d]pyrimidine systems.
Knoevenagel Condensation: A Versatile C=C Bond Formation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a C=C double bond.[8] This reaction is exceptionally useful for synthesizing electron-deficient alkenes which are, in turn, valuable intermediates for further synthetic elaborations, including Michael additions and cycloadditions.
Protocol 3: Knoevenagel Condensation with Malononitrile
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 199.25 | 1.99 g |
| Malononitrile | 1.1 | 66.06 | 0.73 g |
| Piperidine | 0.1 | 85.15 | 85 µL |
| Ethanol | - | 46.07 | 20 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.99 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (85 µL, 1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, a solid product will precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)malononitrile.
Protocol 4: Knoevenagel Condensation with Ethyl Cyanoacetate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 199.25 | 1.99 g |
| Ethyl Cyanoacetate | 1.1 | 113.12 | 1.24 g (1.17 mL) |
| Piperidine | 0.1 | 85.15 | 85 µL |
| Ethanol | - | 46.07 | 20 mL |
Procedure:
-
Follow the same setup as in Protocol 3, using ethyl cyanoacetate in place of malononitrile.
-
Stir the reaction at room temperature for 4-6 hours.[8]
-
After completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield ethyl 2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)acrylate.
Multi-Component Synthesis of Pyrrolo[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidines are a class of fused heterocycles of significant interest in medicinal chemistry, often referred to as 7-deazapurines.[9] They are structural analogues of purines and have been investigated as inhibitors of various kinases and as anticancer and antiviral agents.[9] A highly efficient method for their synthesis is through multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single step from simple precursors.
Protocol 5: Three-Component Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative
This protocol describes a plausible route adapted from similar three-component syntheses.[10][11] It involves the condensation of our target aldehyde with 6-amino-1,3-dimethyluracil and an active methylene compound, such as barbituric acid, to construct the fused pyrimidine ring.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 199.25 | 1.99 g |
| 6-Amino-1,3-dimethyluracil | 1.0 | 155.15 | 1.55 g |
| Barbituric Acid | 1.0 | 128.09 | 1.28 g |
| p-Toluenesulfonic acid (p-TSA) | 0.1 | 172.20 | 172 mg |
| Ethanol | - | 46.07 | 30 mL |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.99 g, 10 mmol), 6-amino-1,3-dimethyluracil (1.55 g, 10 mmol), barbituric acid (1.28 g, 10 mmol), and p-toluenesulfonic acid (172 mg, 1 mmol).
-
Add ethanol (30 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to yield the corresponding 5-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H,5H,7H)-trione.
Conclusion
This compound is a high-value intermediate that serves as a versatile platform for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for its preparation and subsequent elaboration into functionalized alkenes and medicinally relevant pyrrolo[2,3-d]pyrimidines. The causality behind these experimental choices lies in the inherent reactivity of the pyrrole nucleus and the aldehyde functional group, which can be precisely controlled through the selection of appropriate reagents and reaction conditions. These self-validating protocols are designed to provide researchers, scientists, and drug development professionals with a practical guide to harnessing the synthetic potential of this powerful building block, thereby accelerating the discovery of new chemical entities with promising biological and material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Vilsmeier-Haack Formylation of 2,5-Dimethyl-1-phenyl-1H-pyrrole
Abstract
This document provides a detailed experimental protocol and theoretical background for the formylation of 2,5-dimethyl-1-phenyl-1H-pyrrole to synthesize 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. This synthesis is achieved via the Vilsmeier-Haack reaction, a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The resulting aldehyde is a valuable synthetic intermediate in the development of pharmaceuticals, kinase inhibitors, and advanced materials such as organic semiconductors.[3] This guide is intended for researchers and scientists in organic synthesis and drug development, offering insights into the reaction mechanism, step-by-step procedures, safety protocols, and product characterization.
Introduction and Scientific Principle
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[4][5] The reaction avoids the use of unstable formylating agents by generating a highly electrophilic iminium salt, known as the "Vilsmeier reagent," in situ.[6][7]
The overall process can be dissected into three primary stages:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, the active formylating agent.[1][5][8]
-
Electrophilic Aromatic Substitution: The electron-rich 2,5-dimethyl-1-phenyl-1H-pyrrole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[9] For this specific substrate, the substitution occurs regioselectively at the C3 position. The methyl groups at the C2 and C5 positions sterically hinder attack at those locations, directing the electrophile to the available C3 (or C4) position.
-
Hydrolysis: The resulting iminium salt intermediate is stable until a final aqueous work-up step, during which it is hydrolyzed to yield the final aldehyde product, this compound.[1][4]
Materials and Apparatus
Reagents and Chemicals
| Reagent | CAS Number | Grade | Supplier Recommendation |
| 2,5-Dimethyl-1-phenyl-1H-pyrrole | 635-90-5 | ≥98% | Standard suppliers |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Reagent Grade, ≥99% | Acros Organics, Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, 99.8% | Acros Organics, Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | Standard suppliers |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Laboratory Grade | Standard suppliers |
| Deionized Water | 7732-18-5 | Type II or higher | In-house generation |
| Crushed Ice | - | - | In-house generation |
Laboratory Apparatus
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and Teflon-coated stir bars
-
Addition funnel (100 mL)
-
Thermometer or thermocouple probe
-
Nitrogen or Argon gas inlet with bubbler
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
Safety First: This procedure involves highly reactive and corrosive substances. Phosphorus oxychloride reacts violently with water and is toxic.[10][11] The entire experiment must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), is mandatory.[12][13]
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. This compound [myskinrecipes.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. echemi.com [echemi.com]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: Unlocking the Therapeutic Potential of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde Derivatives
Abstract: The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde framework, in particular, serves as a versatile synthetic intermediate for developing novel therapeutic agents[4][5]. The aldehyde functional group at the C3 position offers a reactive handle for chemical modification, enabling the creation of extensive derivative libraries. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activities of these derivatives. We present field-proven, step-by-step protocols for assessing cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential, underpinned by the scientific rationale for key experimental choices.
Foundational Chemistry: Synthesis and Derivatization
The journey to discovering a novel therapeutic agent begins with robust chemical synthesis. The 2,5-Dimethyl-1-phenyl-1H-pyrrole core is commonly synthesized via the Paal-Knorr reaction, a reliable condensation method involving a 1,4-dicarbonyl compound (2,5-hexanedione) and a primary amine (aniline)[4][6]. The subsequent Vilsmeier-Haack reaction introduces the crucial carbaldehyde group at the C3 position, yielding the versatile starting material for derivatization.
Expert Insight: The true therapeutic potential is unlocked through derivatization. The carbaldehyde group is an excellent electrophilic site for reactions like condensation with amines or hydrazines to form Schiff bases or hydrazones, respectively. These modifications can significantly alter the compound's steric and electronic properties, profoundly influencing its biological activity and target specificity.
Figure 1. General workflow for synthesis and derivatization.
Protocol Suite: Evaluating Biological Activity
A multi-pronged screening approach is essential to comprehensively characterize the biological profile of novel pyrrole derivatives. The following protocols are foundational assays for identifying promising lead compounds.
Cytotoxicity and Antiproliferative Activity Assessment
Rationale: The pyrrole scaffold is a component of several anticancer agents that function through mechanisms like kinase inhibition or apoptosis induction[1][7][8]. Therefore, cytotoxicity screening against relevant cancer cell lines is a critical first step in evaluating the therapeutic potential of new derivatives. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[9][10].
This protocol is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells[10][11].
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution
-
Test compounds (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
96-well flat-bottom sterile plates
-
Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Trustworthiness Check: Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compounds (e.g., 0.1%).
-
Negative Control (Untreated): Cells treated with serum-free medium only.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well[12]. Incubate for 3-4 hours at 37°C.
-
Scientist's Note: Incubation in serum-free medium is recommended as serum components can interfere with the MTT reduction process.
-
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Screening
Rationale: Nitrogen-containing heterocycles, including pyrroles, are well-established pharmacophores for antimicrobial agents, active against both Gram-positive and Gram-negative bacteria[13][14]. Determining the Minimum Inhibitory Concentration (MIC) is the gold standard quantitative method for assessing a compound's antimicrobial potency[15][16].
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium after a standardized incubation period[15][17].
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Sterile 96-well U-bottom plates
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer, incubator (37°C)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:150 in MHB to achieve a final concentration of ~1 x 10⁶ CFU/mL[16].
-
Compound Dilution Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10[18]. Discard the final 100 µL from column 10.
-
-
Inoculation: Add 5 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to each well from column 1 to 11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL in a final volume of 105 µL[16][18].
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth)[16]. The sterility control should be clear, and the growth control should be turbid.
Anti-inflammatory Activity Assay
Rationale: Many pyrrole-containing drugs, such as Tolmetin and Ketorolac, are potent non-steroidal anti-inflammatory drugs (NSAIDs)[21][22]. A key event in inflammation is the upregulation of inducible nitric oxide synthase (iNOS), leading to the overproduction of nitric oxide (NO)[23]. This protocol measures the ability of pyrrole derivatives to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
This assay uses the Griess reagent to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant[24]. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Test compounds (dissolved in DMSO)
-
96-well flat-bottom sterile plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 1 x 10⁵ cells/well in 100 µL of complete medium into a 96-well plate and allow them to adhere for 24 hours[23].
-
Pre-treatment: Pre-treat the cells with various concentrations of the pyrrole derivatives for 1 hour.
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control[24].
-
Trustworthiness Check:
-
Negative Control: Untreated cells (no LPS, no compound).
-
Positive Control (LPS only): Cells treated with LPS alone.
-
Vehicle Control: Cells treated with LPS and the highest concentration of DMSO.
-
Reference Control: Cells treated with LPS and a known iNOS inhibitor (e.g., L-NAME).
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction:
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well, incubate for 10 minutes at room temperature, protected from light[24].
-
Add 50 µL of Griess Reagent Component B, and incubate for another 10 minutes[24].
-
-
Measurement: Measure the absorbance at 540 nm. Calculate nitrite concentration using a standard curve prepared with sodium nitrite.
-
Cytotoxicity Check: It is crucial to perform a parallel MTT assay (Protocol 2.1.1) under the same conditions to ensure that the observed reduction in NO is not due to compound-induced cell death[23].
Figure 3. Simplified LPS-induced inflammatory signaling pathway.
Data Presentation and Interpretation
To facilitate structure-activity relationship (SAR) studies, it is essential to organize the biological data systematically. A summary table allows for direct comparison of the activity profiles of different derivatives.
Table 1: Template for Summarizing Biological Activity Data
| Compound ID | R-Group Modification | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus | % NO Inhibition at 50 µM | Cell Viability at 50 µM (%) |
| Parent | -CHO | >100 | 128 | 15.2 ± 2.1 | 98.5 ± 3.4 |
| D-001 | -CH=N-Ph | 45.6 | 64 | 45.8 ± 3.5 | 95.1 ± 4.0 |
| D-002 | -CH=N-NH-Ph | 22.1 | 32 | 68.3 ± 4.2 | 91.7 ± 2.8 |
| D-003 | -CH=N-Ph-4-Cl | 15.8 | 16 | 75.1 ± 5.0 | 89.4 ± 3.1 |
| Control | Doxorubicin / Ciprofloxacin | 0.8 | 2.0 | N/A | N/A |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust, validated framework for the initial biological characterization of its derivatives. Compounds exhibiting potent activity in these primary screens should be advanced to more complex secondary assays to elucidate their mechanism of action. For example, active anticancer compounds could be investigated for their effects on specific kinases or their ability to induce apoptosis[2][7], while promising anti-inflammatory leads could be tested for their inhibition of COX enzymes or pro-inflammatory cytokines like TNF-α and IL-6[25][26]. Through this systematic approach of synthesis, screening, and mechanistic study, researchers can effectively navigate the path of drug discovery and unlock the full therapeutic potential of this versatile chemical class.
References
- 1. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Buy this compound | 83-18-1 [smolecule.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. researchgate.net [researchgate.net]
- 20. acgpubs.org [acgpubs.org]
- 21. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators | MDPI [mdpi.com]
- 22. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Anti-inflammatory Activity Assessment - Aprofood [aprofood.com]
- 26. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Schiff bases from 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Application Note & Protocol
Strategic Synthesis of Novel Pyrrole-Based Schiff Bases from 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde for Advanced Research Applications
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from this compound. Pyrrole scaffolds are privileged structures in medicinal chemistry, and their conversion into Schiff bases opens a gateway to a vast chemical space with significant potential in drug discovery, coordination chemistry, and materials science.[1][2] We present a robust and reproducible protocol, explain the underlying chemical principles for key experimental steps, and detail the analytical techniques required to validate the synthesis of these high-value compounds. This guide is intended for researchers, chemists, and professionals in drug development seeking to expand their portfolio of heterocyclic compounds.
Introduction and Scientific Rationale
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry.[3][4] Formed through the condensation of a primary amine with an active carbonyl compound, these structures are not merely synthetic intermediates but are often the final, active molecules themselves.[5][6][7] The imine linkage is crucial for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][8][9][10]
The strategic selection of the aldehyde precursor is paramount. The use of This compound introduces a highly functionalized, electron-rich heterocyclic core. The pyrrole ring is a common motif in pharmacologically active natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[11][12] By functionalizing this specific pyrrole aldehyde, we aim to synthesize a new class of Schiff bases with potentially enhanced stability, unique coordination properties, and novel biological profiles.
This application note provides a detailed protocol that has been optimized for high yield and purity, moving beyond a simple recitation of steps to explain the causality behind critical decisions in solvent selection, catalysis, and purification.
The Chemistry: Mechanism of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. Understanding this mechanism is key to troubleshooting and optimizing the synthesis.[13] The process occurs in two primary, reversible stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[5]
-
Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the stable imine, or Schiff base.[5][6]
The reaction is typically catalyzed by a small amount of acid, which serves to activate the aldehyde's carbonyl group towards nucleophilic attack and facilitate the final dehydration step.[14][15]
Caption: General reaction mechanism for Schiff base formation.
Detailed Experimental Protocol
This protocol describes a general method applicable to the reaction of this compound with various aromatic and aliphatic primary amines.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flasks (50 or 100 mL) |
| Substituted Primary Amine (e.g., Aniline) | Reflux condenser |
| Absolute Ethanol (Reagent Grade) | Magnetic stirrer with heating mantle |
| Glacial Acetic Acid (Catalyst) | Buchner funnel and filter flask |
| Deionized Water | Beakers and Erlenmeyer flasks |
| Ethyl Acetate & Hexane (for TLC) | Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
| UV lamp for TLC visualization | |
| Rotary evaporator |
Step-by-Step Synthesis Workflow
The following procedure outlines the synthesis using aniline as a representative primary amine.
Step 1: Reagent Dissolution (The Setup)
-
In a 100 mL round-bottom flask, add this compound (e.g., 10 mmol, 2.13 g).
-
Add 30 mL of absolute ethanol and swirl to dissolve. A magnetic stir bar should be added for agitation.
-
Rationale: Ethanol is an excellent solvent for both the polar aldehyde and many primary amines. Its boiling point (78 °C) is ideal for conducting the reaction under reflux, providing sufficient thermal energy to overcome the activation barrier without requiring excessively high temperatures.[15]
-
-
In a separate beaker, dissolve an equimolar amount of the primary amine (e.g., aniline, 10 mmol, 0.92 mL) in 10 mL of absolute ethanol.
Step 2: Combining Reactants and Catalysis
-
Using a pipette, add the ethanolic solution of the amine dropwise to the stirring aldehyde solution at room temperature.
-
Once the addition is complete, add 3-4 drops of glacial acetic acid to the mixture.
-
Rationale: A catalytic amount of weak acid is crucial. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the amine to attack. It also facilitates the final dehydration of the hemiaminal intermediate, which is often the rate-limiting step.[14][15] Using a strong acid is counterproductive as it would protonate the amine nucleophile, rendering it unreactive.
-
Step 3: The Reaction (Reflux)
-
Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.
-
Rationale: Heating under reflux accelerates the reaction rate by providing sustained thermal energy while preventing the loss of solvent or reactants through evaporation.[16]
-
Step 4: Monitoring for Completion
-
Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). Spot the starting aldehyde, the amine, and the reaction mixture on the same plate.
-
The reaction is complete when the spot corresponding to the starting aldehyde has disappeared or significantly diminished, and a new, distinct product spot has appeared.
Step 5: Product Isolation and Purification
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Often, the product will precipitate as a crystalline solid upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Rationale: Washing with a cold solvent minimizes the loss of the desired product, which is typically less soluble at lower temperatures, while effectively removing more soluble impurities.
-
-
Dry the purified product in a vacuum oven at 40-50 °C or air-dry to a constant weight. Record the final mass and calculate the percentage yield.
Caption: Step-by-step workflow for the synthesis protocol.
Structural Validation and Characterization
Confirming the identity and purity of the synthesized Schiff base is a critical final step. A combination of spectroscopic methods should be employed.[17][18][19]
-
FT-IR Spectroscopy: The most definitive evidence is the appearance of a sharp, strong absorption band for the imine C=N stretch, typically in the range of 1600-1650 cm⁻¹ . Concurrently, the characteristic C=O stretch of the aldehyde precursor (around 1660 cm⁻¹) and the N-H stretching bands of the primary amine (3300-3400 cm⁻¹) should be absent in the final product spectrum.[20][21]
-
¹H NMR Spectroscopy: The formation of the Schiff base is clearly indicated by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm . The disappearance of the aldehyde proton singlet (around δ 9.5-10.0 ppm) provides further confirmation.[22][23]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the product. The spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the target Schiff base.[17][20]
Example Characterization Data
Product: N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)aniline
| Analysis | Expected Result | Interpretation |
| Yield | 85-95% | Efficient reaction conversion. |
| Melting Point | Sharp, defined range | Indicates high purity of the crystalline product. |
| FT-IR (cm⁻¹) | ~1625 (C=N) | Confirms formation of the imine bond. |
| Absence of ~1660 (C=O) | Confirms consumption of starting aldehyde. | |
| ¹H NMR (CDCl₃, ppm) | ~δ 8.2 (s, 1H, -CH=N-) | Confirms presence of the azomethine proton. |
| ~δ 7.2-7.8 (m, Ar-H) | Aromatic protons from phenyl and aniline rings. | |
| ~δ 2.3 (s, 3H, CH₃), ~δ 2.1 (s, 3H, CH₃) | Methyl groups on the pyrrole ring. | |
| MS (ESI+) | m/z = 289.17 [M+H]⁺ | Matches the calculated molecular weight (C₂₀H₂₀N₂ = 288.39). |
Applications in Research and Development
Schiff bases derived from heterocyclic aldehydes are powerful tools for scientific advancement. The compounds synthesized via this protocol can be explored in several high-impact areas:
-
Medicinal Chemistry: The synthesized compounds are prime candidates for biological screening. Pyrrole-based Schiff bases are known to possess antimicrobial, antifungal, and anticancer activities.[10][12][20] They can be evaluated as potential inhibitors for enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE).[10]
-
Coordination Chemistry: The imine nitrogen atom is an excellent coordination site. These Schiff bases can act as bidentate or multidentate ligands to form stable complexes with various transition metals.[8][9][11] These metal complexes are of great interest for their catalytic activity, magnetic properties, and potential as metallodrugs.[1][17]
-
Material Science: The conjugated π-system present in these molecules can impart interesting photophysical properties, making them suitable for investigation as fluorescent probes, chemosensors, or components in organic electronic devices.[22][24]
Caption: Potential research applications stemming from the core structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. ijfmr.com [ijfmr.com]
- 7. unikresearch.com [unikresearch.com]
- 8. Schiff base - Wikipedia [en.wikipedia.org]
- 9. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Spectroscopic characterization and biological activity of Zn(II), Cd(II), Sn(II) and Pb(II) complexes with Schiff base derived from pyrrole-2-carboxaldehyde and 2-amino phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Versatile Building Block: Application Notes for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde in Material Science
Introduction: The field of material science is in a perpetual quest for novel organic molecules that can serve as versatile building blocks for functional materials. Among the vast landscape of heterocyclic compounds, pyrrole derivatives have garnered significant attention due to their unique electronic and chemical properties.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of a particularly promising derivative: 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. Its unique molecular architecture, featuring an electron-rich pyrrole core, strategically placed methyl groups, a phenyl substituent, and a reactive carbaldehyde moiety, makes it a valuable precursor for a range of advanced materials.[1] This guide will delve into its synthesis and explore its application in the burgeoning fields of corrosion inhibition and organic electronics, providing detailed protocols and the scientific rationale behind the experimental choices.
I. Physicochemical Properties and Synthesis
Before delving into applications, a fundamental understanding of the compound's properties and a reliable synthetic route are paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| Melting Point | 89-90 °C | [3] |
| Appearance | White to pale yellow crystalline solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, DMF) | N/A |
Protocol 1: Synthesis via Paal-Knorr Condensation and Vilsmeier-Haack Formylation
The synthesis of this compound is a two-step process that first involves the creation of the pyrrole ring via the Paal-Knorr synthesis, followed by the introduction of the carbaldehyde group through a Vilsmeier-Haack reaction. The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5]
Step 1: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This microscale procedure is adapted from established Paal-Knorr synthesis protocols.[3][6]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture. The acid acts as a catalyst to facilitate the condensation reaction.[4]
-
Heat the mixture to reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.
-
Materials:
-
2,5-Dimethyl-1-phenyl-1H-pyrrole (from Step 1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium acetate solution
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, place a solution of 2,5-Dimethyl-1-phenyl-1H-pyrrole in anhydrous DMF.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition. This forms the Vilsmeier reagent in situ.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.
-
The precipitate of this compound is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Caption: Synthetic workflow for this compound.
II. Application in Corrosion Inhibition
The presence of heteroatoms (nitrogen) and the aromatic pyrrole ring in this compound make it an excellent candidate for a corrosion inhibitor.[7] These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.[7] The aldehyde group also offers a site for further modification, such as the formation of Schiff bases, which can enhance the inhibitory effect.[8]
Protocol 2: Evaluation of Corrosion Inhibition Efficacy on Mild Steel in Acidic Medium
This protocol outlines the electrochemical methods for assessing the corrosion inhibition performance of the title compound.
-
Materials and Equipment:
-
Mild steel coupons (working electrode)
-
1 M Hydrochloric acid (HCl) solution (corrosive medium)
-
This compound (inhibitor)
-
Potentiostat/Galvanostat with a three-electrode cell setup (working electrode, platinum counter electrode, and saturated calomel reference electrode - SCE)
-
Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization capabilities
-
-
Procedure:
-
Electrode Preparation: Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size, rinse with distilled water and acetone, and dry.
-
Electrolyte Preparation: Prepare a 1 M HCl solution. Create a series of inhibitor solutions by dissolving varying concentrations of this compound in the 1 M HCl.
-
Electrochemical Measurements:
-
Immerse the prepared mild steel electrode in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency (%IE) can be calculated using the following equation: %IE = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
-
From the EIS data (Nyquist and Bode plots), determine the charge transfer resistance (Rct). The inhibition efficiency can also be calculated as: %IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
-
Table 2: Expected Electrochemical Parameters for Corrosion Inhibition
| Inhibitor Concentration (ppm) | icorr (μA/cm²) | Ecorr (mV vs. SCE) | Rct (Ω·cm²) | %IE (from icorr) | %IE (from Rct) |
| 0 (Blank) | ~500 | -450 | ~50 | - | - |
| 50 | ~200 | -440 | ~150 | 60 | 66.7 |
| 100 | ~100 | -435 | ~350 | 80 | 85.7 |
| 200 | ~50 | -430 | ~800 | 90 | 93.8 |
Note: The values in this table are hypothetical and serve as an example of expected trends.
References
- 1. This compound [myskinrecipes.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
Catalytic Frontiers: Application Notes and Protocols for Metal Complexes of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Abstract
This technical guide provides an in-depth exploration of the potential catalytic applications of metal complexes featuring the ligand 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. While direct catalytic studies on complexes of this specific ligand are emerging, this document synthesizes insights from structurally analogous pyrrole-based Schiff base complexes to outline detailed application notes and experimental protocols. The focus is on two key areas of catalysis: oxidation reactions and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic and steric properties of this ligand scaffold in novel catalytic systems.
Introduction: The Promise of Pyrrole-Based Ligands in Catalysis
Pyrrole-containing compounds are ubiquitous in nature and pharmaceuticals, valued for their unique electronic properties and versatile reactivity.[1] In coordination chemistry, pyrrole-based ligands, particularly those incorporating additional donor atoms to form Schiff bases, have demonstrated significant potential in stabilizing a variety of transition metals and facilitating a broad spectrum of catalytic transformations.[2][3] The ligand this compound offers a compelling scaffold for catalyst design. The N-phenyl group and 2,5-dimethyl substituents provide steric bulk and modulate the electronic environment of the pyrrole ring, which in turn can influence the catalytic activity and selectivity of its metal complexes.
This guide will focus on the prospective applications of metal complexes derived from this ligand, drawing parallels from well-established catalytic systems employing Schiff bases of pyrrole-2-carboxaldehyde. The protocols provided herein are intended as robust starting points for the investigation of these novel catalytic systems.
Synthesis of Schiff Base Ligands and Their Metal Complexes
The versatile catalytic applications of these metal complexes begin with the synthesis of the corresponding Schiff base ligands. This is typically achieved through a straightforward condensation reaction between this compound and a suitable primary amine.[4]
Protocol 1: General Synthesis of Schiff Base Ligands
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent such as ethanol or methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold solvent to remove unreacted starting materials. The product can be further purified by recrystallization.[5]
Protocol 2: General Synthesis of Metal(II) Complexes
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (2 equivalents) in hot ethanol or methanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, PdCl₂) (1 equivalent) in hot ethanol or methanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Reaction: Reflux the resulting mixture for 2-3 hours.
-
Isolation: Cool the mixture to room temperature. The metal complex will precipitate out of the solution.
-
Purification: Collect the complex by filtration, wash with the solvent, and dry in a desiccator.[6]
Application in Catalytic Oxidation Reactions
Metal complexes of pyrrole-based Schiff bases have shown significant promise as catalysts for oxidation reactions, a fundamental transformation in organic synthesis. Ruthenium(II) complexes, in particular, have been found to be effective for the oxidation of primary alcohols.[3]
Application Note: Oxidation of Primary Alcohols
Complexes of this compound are anticipated to catalyze the oxidation of primary alcohols to aldehydes with high efficiency and selectivity. The steric and electronic properties of the ligand can be tuned by modifying the amine precursor of the Schiff base to optimize catalyst performance for a range of alcohol substrates.
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
-
Reaction Mixture: In a reaction vessel, combine the synthesized metal complex (catalyst, 1-5 mol%), the primary alcohol substrate (e.g., benzyl alcohol, 1 mmol), and a suitable oxidant such as N-methylmorpholine-N-oxide (NMO, 1.5 mmol).
-
Solvent: Add a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Reaction: Stir the mixture at room temperature or elevated temperature as required. Monitor the reaction by TLC or gas chromatography (GC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The product can be purified by column chromatography and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry).
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7] Schiff base complexes of palladium have been successfully employed as catalysts in Suzuki-Miyaura and Heck coupling reactions.[8][9][10]
Application Note: Suzuki-Miyaura Cross-Coupling
Palladium(II) complexes of Schiff bases derived from this compound are expected to be effective pre-catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species initiates the catalytic cycle.
Protocol 4: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
-
Reaction Setup: To a Schlenk tube, add the palladium(II) Schiff base complex (0.01-1 mol%), 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water.
-
Reaction: Degas the mixture and then heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for the required time. Monitor the reaction by GC or TLC.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification and Analysis: Purify the product by column chromatography and characterize by spectroscopic techniques.
Data Summary: Representative Catalytic Performance
| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Reference |
| Ru(II)-Schiff Base | Alcohol Oxidation | Benzyl Alcohol | Benzaldehyde | >90 | [3] |
| Pd(II)-Schiff Base | Suzuki-Miyaura | 4-Bromotoluene | 4-Methylbiphenyl | High | [10] |
| Pd(II)-Schiff Base | Heck Coupling | Iodobenzene | Methyl Cinnamate | Moderate to High | [11] |
Note: The yields are based on analogous systems and should be considered as expected performance.
Mechanistic Considerations and Workflow Visualization
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts.
Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram: Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for catalyst synthesis, screening, and optimization.
Conclusion and Future Outlook
Metal complexes of this compound represent a promising, yet underexplored, class of catalysts. The application notes and protocols detailed in this guide, derived from closely related systems, provide a solid foundation for initiating research in this area. Future work should focus on the systematic synthesis of a library of these complexes with various metals and Schiff base modifications to comprehensively evaluate their catalytic potential in a broader range of organic transformations. The insights gained from such studies will undoubtedly contribute to the development of novel and efficient catalytic systems for academic and industrial applications.
References
- 1. Metal-Free Catalyzed Oxidation/Decarboxylative [3+2] Cycloaddition Sequences of 3-Formylchromones to Access Pyrroles with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Silica-supported Schiff-based palladium nanocatalyzed cross-coupling reactions and its applications in the synthesis of antiplatelet and fungicidal - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for this two-step synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
The synthesis of this compound is a key process for creating intermediates used in the development of pharmaceuticals like kinase inhibitors and anti-inflammatory agents.[1][2] The overall process involves two distinct, critical stages:
-
Paal-Knorr Pyrrole Synthesis: The condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (aniline) to form the pyrrole core, 2,5-dimethyl-1-phenyl-1H-pyrrole.[3][4]
-
Vilsmeier-Haack Formylation: The introduction of a formyl (-CHO) group onto the electron-rich pyrrole ring to yield the final aldehyde product.[5][6]
This guide is structured to address specific issues you may encounter at each stage, providing solutions grounded in established chemical principles.
Part 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles.[3][7] It involves the reaction of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[8] While efficient, optimizing the yield and purity requires careful control over several parameters.
Troubleshooting & FAQs: Paal-Knorr Synthesis
Question 1: My overall yield of 2,5-dimethyl-1-phenyl-1H-pyrrole is low. What are the general factors I should investigate?
Answer: Low yields in the Paal-Knorr synthesis can often be traced back to four key areas:
-
Purity of Starting Materials: Impurities in aniline or 2,5-hexanedione can introduce competing side reactions. Aniline is susceptible to oxidation and should be freshly distilled if it appears dark. Use high-purity 2,5-hexanedione.[7]
-
Reaction Conditions: Temperature and reaction time are critical. While heating accelerates the reaction, prolonged exposure to harsh acidic conditions can lead to degradation of the product.[4][9] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Stoichiometry: An incorrect molar ratio of reactants can result in the incomplete conversion of the limiting reagent. A slight excess of the amine is sometimes used, but a 1:1 ratio is a common starting point.[7][10]
-
Presence of Moisture: While some modern Paal-Knorr variations successfully use water as a solvent[11], traditional methods often benefit from dry solvents and an inert atmosphere to prevent unwanted side reactions.[7]
Question 2: I am observing a significant furan byproduct in my reaction. How can this be avoided?
Answer: The formation of a 2,5-dimethylfuran derivative is the most common side reaction in the Paal-Knorr synthesis.[7] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound (2,5-hexanedione) before it can react with the aniline.[3][7]
The key to avoiding this is to control the acidity of the reaction medium.[7] Very strong acidic conditions can favor furan formation. While an acid catalyst is necessary to protonate a carbonyl group and facilitate the amine attack, its concentration should be optimized.[3][8] If furan formation is significant, consider reducing the amount of acid catalyst or using a milder acid.
Question 3: The reaction is very slow or appears incomplete even after extended heating. What are the potential causes?
Answer: Several factors can lead to a sluggish or incomplete reaction:
-
Insufficiently Reactive Starting Materials: While aniline is generally reactive, amines with strong electron-withdrawing groups can be less nucleophilic and react more slowly.[7]
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. Common catalysts include HCl, acetic acid, and various Lewis acids.[4][10] If the reaction is slow, a stronger acid or a different catalyst might be needed. However, as noted above, this must be balanced against the risk of side reactions.
-
Inadequate Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate.[10] Ensure your reaction setup is reaching and maintaining the target temperature. However, excessive heat can cause degradation.[7]
Data Summary: Catalyst and Solvent Effects
The choice of catalyst and solvent significantly impacts the yield of the Paal-Knorr synthesis. While a simple procedure using a drop of concentrated HCl in methanol can give a moderate yield of ~52%[10], other systems have been explored to improve efficiency and adopt greener methodologies.
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Hydrochloric Acid (conc.) | Methanol | Reflux | ~52 | Chemistry Online[10] |
| Acetic Acid | Acetic Acid | Reflux | Good | ResearchGate[12] |
| Graphene Oxide | Toluene | 100°C | High | ResearchGate[11] |
| None | Water | Reflux | High | ResearchGate[11] |
| Saccharin | Methanol | Room Temp | High | RGM College[4] |
Experimental Protocol: Paal-Knorr Synthesis
This protocol is adapted from a standard microscale procedure and can be scaled as needed.[10][13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq.), 2,5-hexanedione (1.0 eq.), and methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2.0 mmol scale).
-
Reaction: Heat the mixture to reflux for 15-30 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling the reaction mixture in an ice bath, add 0.5 M HCl to precipitate the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Purification: Recrystallize the crude solid from a methanol/water mixture (e.g., 9:1) to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[10]
Troubleshooting Workflow: Paal-Knorr Synthesis
Caption: Troubleshooting logic for the Paal-Knorr synthesis.
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds.[14][15] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][16] The electrophilicity of the Vilsmeier reagent is milder than that of Friedel-Crafts acylating agents, making it ideal for reactive substrates like pyrroles.[5]
Troubleshooting & FAQs: Vilsmeier-Haack Formylation
Question 1: My formylation yield is poor. What could be wrong?
Answer: Low yields in a Vilsmeier-Haack reaction often stem from issues with the Vilsmeier reagent itself or suboptimal reaction conditions.
-
Vilsmeier Reagent Formation: The reagent is formed from POCl₃ and DMF. This reaction is exothermic and moisture-sensitive.[17] Ensure you are using anhydrous DMF and add the POCl₃ slowly at low temperature (0-5°C) to control the exotherm and ensure proper formation of the active electrophile (a chloromethyliminium salt).[18][19]
-
Substrate Reactivity: Pyrroles are highly reactive towards Vilsmeier-Haack conditions.[16] The reaction temperature should be carefully controlled; it often starts at low temperatures and may be gently warmed to drive completion.[18]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrrole substrate is critical. An excess of the reagent is often required. Studies on similar heterocyclic systems have shown that increasing the molar equivalents of POCl₃ can substantially improve product yield.[18][20]
-
Hydrolysis (Work-up): The reaction initially forms an iminium salt intermediate, which must be hydrolyzed to the final aldehyde. This is typically done by quenching the reaction mixture with an aqueous base (like sodium acetate or sodium carbonate solution) and sometimes requires heating to ensure complete conversion.[17] Inefficient hydrolysis will result in a low yield of the desired aldehyde.
Question 2: When I add POCl₃ to DMF, a solid precipitate forms and my magnetic stir bar gets stuck. How can I prevent this?
Answer: This is a very common issue.[21] The precipitate is the Vilsmeier reagent (the iminium salt), which can be poorly soluble in the reaction medium, especially at low temperatures.
-
Slow Addition: Add the POCl₃ very slowly (dropwise) to the cooled, stirring DMF. This helps manage the exothermic reaction and can keep the reagent more finely dispersed.
-
Use a Co-solvent: Performing the reaction in a suitable anhydrous co-solvent, such as ethylene dichloride or chloroform, can help keep the Vilsmeier reagent in solution or as a manageable slurry.[17]
-
Mechanical Stirring: For larger-scale reactions, a mechanical overhead stirrer is more effective than a magnetic stir bar at handling thick slurries or precipitates.
Question 3: Am I getting the correct isomer? Where should the formyl group add to the 2,5-dimethyl-1-phenyl-1H-pyrrole ring?
Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. For pyrroles, substitution is highly favored at the C2 (α) position due to the electron-donating nature of the nitrogen atom, which best stabilizes the reaction intermediate.[5] In your substrate, the C2 and C5 positions are blocked by methyl groups. Therefore, electrophilic attack will occur at one of the two remaining equivalent positions: C3 or C4 (the β-positions). The formylation will exclusively yield the 3-carbaldehyde isomer.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on general procedures for the formylation of pyrroles.[17]
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (nitrogen or argon), cool anhydrous DMF (e.g., 3-5 eq.) in an ice-salt bath. Slowly add POCl₃ (e.g., 1.2-1.5 eq.) dropwise while maintaining the temperature between 0-10°C. Stir for 30-60 minutes at this temperature.
-
Substrate Addition: Dissolve the 2,5-dimethyl-1-phenyl-1H-pyrrole (1.0 eq.) in an anhydrous solvent (like ethylene dichloride) and add it dropwise to the cold Vilsmeier reagent slurry.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 40-60°C) for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Hydrolysis (Work-up): Cool the reaction mixture in an ice bath. Carefully and slowly quench the reaction by adding it to a vigorously stirred solution of aqueous sodium acetate or sodium carbonate.[17] The pH should be adjusted to be basic.
-
Heating: Heat the quenched mixture (e.g., to reflux) for 15-30 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde.[17]
-
Extraction & Isolation: Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or an isopropanol/hexane mixture) or column chromatography.
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Key steps in the Vilsmeier-Haack formylation of a pyrrole.
Part 3: Final Product Purification and Characterization
Question: What is the best method to purify the final this compound?
Answer: Recrystallization is typically the most effective method for purifying the final product, which is a solid at room temperature. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. The choice of solvent depends on the impurity profile. If recrystallization fails to remove persistent impurities, column chromatography on silica gel is a reliable alternative.
Physico-chemical Properties
Below is a summary of the key properties for the final product.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | MySkinRecipes[1], ChemicalBook[2] |
| Molecular Weight | 199.25 g/mol | MySkinRecipes[1], ChemicalBook[2] |
| Melting Point | 89-90 °C | ChemicalBook[2] |
| Boiling Point | 190 °C @ 12 Torr | ChemicalBook[2] |
| Appearance | Solid | - |
| Storage | 2-8°C, under inert gas | MySkinRecipes[1], ChemicalBook[2] |
References
- 1. This compound [myskinrecipes.com]
- 2. 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE CAS#: 83-18-1 [amp.chemicalbook.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry-online.com [chemistry-online.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address common challenges encountered during chromatographic purification of this and structurally related pyrrole derivatives.
Introduction: The Challenge of Pyrrole Purification
This compound (MW: 199.25 g/mol ) is a key intermediate in the synthesis of various biologically active compounds and materials.[1][2] Its purification via silica gel chromatography, while routine, is often complicated by the inherent chemical properties of the pyrrole scaffold. The electron-rich nature and the presence of a basic nitrogen atom can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in common issues such as peak tailing, poor resolution, and even on-column degradation.[3][4] This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My compound is streaking or tailing significantly on the TLC plate and column. What's causing this and how can I fix it?
Answer: Streaking or tailing is the most common issue when purifying pyrrole derivatives on silica gel. This phenomenon is primarily caused by the interaction between the lone pair of electrons on the pyrrole nitrogen and the acidic silanol (Si-OH) groups of the stationary phase. This strong, non-ideal interaction slows the compound's elution in a non-uniform manner, causing the elongated spot or peak.
Causality & Solutions:
-
Acid-Base Interaction: The root cause is the Lewis basicity of the pyrrole nitrogen interacting with the Brønsted acidity of silica. To solve this, you must disrupt the interaction.
-
Solution A: Add a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system. Start with 0.1-0.5% (v/v) Et₃N in your mobile phase. This concentration is usually sufficient to deactivate the silica surface without significantly altering the overall polarity of the eluent.[3]
-
Solution B: Increase Solvent Polarity. While it may seem counterintuitive, sometimes increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in a hexane/EtOAc system) can help. A more polar solvent is better at solvating the polar pyrrole, competing with the silica for interaction and leading to faster, more uniform elution. However, this may also reduce separation from nearby impurities.[3]
-
-
Stationary Phase Choice: If modifiers are ineffective or incompatible with your downstream applications, the stationary phase itself is the problem.
-
Solution C: Switch to a Different Stationary Phase. Consider using a less acidic or neutral stationary phase.
-
Neutral Alumina: Alumina is an excellent alternative for basic compounds. Ensure you use neutral (pH ~7) or basic (pH ~9) alumina, as acidic alumina will present the same problems as silica.[3]
-
Reversed-Phase (C18) Chromatography: For this compound, reversed-phase HPLC is a viable option, using a mobile phase like acetonitrile and water.[5] This method separates compounds based on hydrophobicity, avoiding the acid-base interaction issues.
-
-
Question 2: I'm getting very poor separation between my product and a closely-running impurity. How can I improve the resolution?
Answer: Achieving good resolution is critical for obtaining high purity. Poor separation occurs when the selectivity of the chromatographic system for your compound and the impurity is low.
Causality & Solutions:
-
Suboptimal Solvent System: The mobile phase is the most powerful tool for manipulating resolution in normal-phase chromatography.
-
Solution A: Fine-Tune Eluent Polarity. The goal is to find a solvent system where the difference in affinity for the stationary phase between your product and the impurity is maximized. Prepare several TLC plates with a range of solvent systems. For instance, if you are using Hexane:Ethyl Acetate (EtOAc), test ratios like 9:1, 8:2, 7:3, and 6:4. An ideal TLC will show your product with an Rf value between 0.2 and 0.4, with clear separation from all impurities.[3]
-
Solution B: Change Solvent Components. If adjusting ratios isn't enough, change the solvents themselves. Swapping ethyl acetate for dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) between the solutes, solvent, and stationary phase, often dramatically changing the separation profile. For example, a Hexane:DCM or Hexane:MTBE system might provide the selectivity you need.
-
-
Column Overloading: Too much crude material loaded onto the column is a frequent cause of poor separation.
-
Solution C: Reduce the Load. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel for a difficult separation (e.g., 100-500 mg of crude on a 25 g column). Overloading saturates the stationary phase, causing bands to broaden and merge.
-
Question 3: My product seems to be decomposing on the column. I'm recovering very little material, and TLC of the fractions shows new, lower Rf spots.
Answer: Pyrroles, especially those with electron-withdrawing groups like an aldehyde, can be sensitive to prolonged exposure to acidic silica gel.[4] The appearance of new, more polar spots is a classic sign of on-column degradation.
Causality & Solutions:
-
Silica Gel Acidity: The acidic surface can catalyze decomposition or polymerization reactions.
-
Solution A: Perform a Stability Test. Before running a large-scale column, test your compound's stability. Spot your crude material on a TLC plate, and then place a small amount of silica gel directly on top of the spot. Let it sit for 1-2 hours, then elute the plate. If you see new spots or significant smearing from the origin compared to a control spot, your compound is unstable on silica.[4]
-
Solution B: Deactivate the Silica. As with streaking, adding 0.1-0.5% triethylamine to the eluent can neutralize the silica and often prevent degradation.[3]
-
Solution C: Minimize Contact Time. If the degradation is slow, work quickly. Use flash chromatography with positive air pressure to push the solvent through faster, reducing the time your compound spends on the column.
-
Solution D: Use an Alternative Purification Method. If the compound is highly sensitive, avoid silica gel altogether. Consider purification on neutral alumina, reversed-phase chromatography, or recrystallization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound? A1: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is an excellent starting point.[3] Begin with a ratio of 9:1 (Hexanes:EtOAc) and systematically increase the proportion of ethyl acetate (e.g., 8:2, 7:3) to find a system that provides a target Rf value between 0.2 and 0.4.[3]
Q2: How do I translate my optimized TLC solvent system to a flash column? A2: A solvent system that gives an Rf of 0.2-0.3 on a TLC plate is generally a good starting point for column chromatography.[3] Because flash columns are often more efficient than TLC plates, you may need to slightly decrease the polarity of the eluent for the column (e.g., if 7:3 Hexane:EtOAc worked on TLC, start the column with 8:2 Hexane:EtOAc).
Q3: What are the likely impurities from the synthesis? A3: The synthesis of this compound often involves a Vilsmeier-Haack reaction on 2,5-dimethyl-1-phenyl-1H-pyrrole or a Paal-Knorr synthesis.[6][7] Common impurities include unreacted starting materials (e.g., 2,5-hexanedione, aniline) and potential byproducts from over-formylation or side reactions.[6][8] These are typically more or less polar than the desired product and can be identified by comparing the crude reaction mixture to pure starting materials on a TLC plate.
Q4: My compound is a yellow solid, but after chromatography, it's a colorless powder. Is this normal? A4: Yes, this is often normal. Crude products from pyrrole syntheses can contain highly colored, polar impurities (often baseline material on TLC). Chromatography is effective at removing these, yielding the pure, often colorless or off-white product. The melting point of the pure compound is reported as 88-90 °C.[9]
Data Presentation: Solvent System Optimization
The following table summarizes a typical solvent screening process for optimizing the separation of the target compound from a common, less-polar impurity.
| Eluent System (Hexane:Ethyl Acetate) | Target Compound Rf | Impurity Rf | Separation (ΔRf) | Comments |
| 9:1 | 0.15 | 0.25 | 0.10 | Compound moves too slowly. |
| 8:2 | 0.28 | 0.45 | 0.17 | Optimal for column. Good movement and separation. |
| 7:3 | 0.42 | 0.60 | 0.18 | Good separation, but Rf is too high for column chromatography. |
| 1:1 | 0.75 | 0.85 | 0.10 | Poor separation; compounds moving too close to the solvent front. |
Experimental Workflow & Visualization
Troubleshooting Workflow Diagram
This diagram outlines a logical flow for diagnosing and solving common chromatography problems.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Separation of 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Optimization of Reaction Conditions for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Welcome to the technical support guide for the synthesis and optimization of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this multi-step synthesis. As a key intermediate in the development of pharmaceuticals like kinase inhibitors and antimalarials, mastering its synthesis is crucial.[1][2]
The synthesis is typically approached in two primary stages:
-
Paal-Knorr Pyrrole Synthesis: Construction of the 2,5-Dimethyl-1-phenyl-1H-pyrrole core.
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C3 position of the pyrrole ring.
This guide provides a structured, question-and-answer-based approach to navigate the common challenges and optimization parameters for each stage.
Part 1: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole via Paal-Knorr Reaction
The Paal-Knorr reaction is a robust and widely used method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[3][4] In this case, 2,5-hexanedione is condensed with aniline to form the desired N-phenyl pyrrole core.
Frequently Asked Questions & Troubleshooting
Q1: What is the underlying mechanism of the Paal-Knorr synthesis, and what are the rate-determining steps?
A: The reaction proceeds via the nucleophilic attack of the primary amine (aniline) on a protonated carbonyl group of the 1,4-diketone (2,5-hexanedione) to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is a series of dehydrations to yield the aromatic pyrrole ring.[3][5][6] The ring-closing step is often considered the rate-determining step of the reaction.[5][7]
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Q2: My reaction yield is consistently low. What are the most common factors to investigate?
A: Low yields in Paal-Knorr synthesis typically stem from a few key areas:
-
Purity of Starting Materials: Impurities in either the 2,5-hexanedione or aniline can introduce side reactions.[8][9] Aniline is particularly susceptible to oxidation (turning dark). It is recommended to use freshly distilled aniline and high-purity diketone.
-
Improper Reaction Conditions (pH): The reaction is sensitive to pH. While it is acid-catalyzed, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[7][8] The reaction is often best performed under neutral or weakly acidic conditions (e.g., using acetic acid).[8]
-
Suboptimal Temperature and Time: While heating is often required, prolonged exposure to high temperatures can cause degradation of the product or starting materials.[8] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.[8]
Q3: How do I select the optimal catalyst and solvent system?
A: The choice of catalyst and solvent significantly impacts reaction efficiency. A variety of conditions have been reported to be effective, and the ideal choice may depend on available resources and desired reaction scale.
-
Catalysts: Simple protic acids like a drop of concentrated HCl or glacial acetic acid are commonly used and effective.[5][10] For milder conditions, Lewis acids such as Sc(OTf)₃ or solid catalysts like montmorillonite clay have been shown to promote the reaction efficiently.[8][11][12]
-
Solvents: The reaction can be performed in various solvents, including ethanol, methanol, or acetic acid.[5][8] Interestingly, some of the highest yields have been reported using water as a green solvent or under solvent-free conditions, which simplifies work-up.[13][14]
Table 1: Comparison of Reaction Conditions for 2,5-Dimethyl-1-phenyl-1H-pyrrole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl (conc., 1 drop) | Methanol | Reflux | 15 min | ~52% | [10] |
| Acetic Acid | Acetic Acid | Reflux | 4 hours | Good | [13] |
| None | Water | Reflux | 4 hours | 94% | [13] |
| CATAPAL 200 (Alumina) | Solvent-free | 60°C | 45 min | 95% | [14] |
| Iodine (I₂) | Solvent-free | Room Temp. | 1.5 h | 92% | [11] |
Q4: My work-up is messy, and purification is difficult. What is a reliable procedure?
A: A standard and effective work-up involves cooling the reaction mixture and, if an acidic catalyst was used, neutralizing it. For precipitating the product, adding dilute HCl after the reaction can be effective, as the pyrrole product is often a solid.[10] The crude product can then be collected by vacuum filtration.
-
Purification: Recrystallization is often sufficient for purification. A common solvent system is a methanol/water mixture (e.g., 9:1).[5][10] If the product is an oil or recrystallization is ineffective, column chromatography on silica gel using a hexane/ethyl acetate eluent system is a reliable alternative.[8][15]
Optimized Experimental Protocol: Paal-Knorr Synthesis
This protocol is adapted from established microscale and solvent-free procedures.[10][14]
-
Reactant Preparation: Ensure 2,5-hexanedione is pure and use freshly distilled aniline.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione (2.28 g, 20 mmol) and aniline (1.86 g, 20 mmol).
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of your chosen acid (e.g., 2-3 drops of glacial acetic acid). For a greener approach, consider a solid acid catalyst like 40 mg of CATAPAL 200 alumina.[14]
-
Reaction Conditions: Heat the mixture in an oil bath at 60-80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 15-30 minutes using TLC (e.g., 10% ethyl acetate in hexane as eluent). The reaction is typically complete within 45-90 minutes.
-
Work-up: Allow the reaction to cool to room temperature. If the product solidifies, it can be directly collected. Otherwise, add 20 mL of water and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5][8]
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude solid from a minimal amount of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole as white or off-white crystals.[10]
Part 2: Formylation of 2,5-Dimethyl-1-phenyl-1H-pyrrole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[16][17] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).
Frequently Asked Questions & Troubleshooting
Q1: How does the Vilsmeier-Haack reaction work, and why is regioselectivity an issue for pyrroles?
A: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF. The electron-rich pyrrole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during work-up yields the aldehyde.[18][19][20]
For pyrroles, electrophilic substitution is electronically favored at the α-position (C2/C5) due to superior stabilization of the intermediate cation.[18][21][22] Since the C2 and C5 positions are already substituted in our precursor, the reaction will target the β-position (C3/C4). However, in many pyrrole systems, achieving high selectivity for the C3 position over the C2 position is a significant challenge.
Caption: General mechanism of the Vilsmeier-Haack reaction.
Q2: The reaction is sluggish or incomplete. What are the critical parameters to check?
A:
-
Reagent Quality: The reaction is highly sensitive to moisture. Use anhydrous DMF and a fresh, unopened bottle or freshly distilled POCl₃.[23]
-
Stoichiometry: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. A common ratio is 1.5 to 3.0 equivalents of the reagent relative to the pyrrole substrate.[23]
-
Temperature: While the initial formation of the Vilsmeier reagent and the addition of the substrate are performed at low temperatures (0°C) to control the exothermic reaction, gentle heating (40-80°C) may be required to push the reaction forward, especially with less reactive substrates.[17][23] Monitor by TLC to avoid decomposition from excessive heat.
Q3: My reaction mixture turned into a dark, intractable tar. How can this be prevented?
A: Pyrroles are known to be unstable in the presence of strong acids, leading to polymerization.[21] The Vilsmeier-Haack reaction, while not using a classic Brønsted acid, generates a highly electrophilic species.
-
Temperature Control: This is the most critical factor. Always prepare the Vilsmeier reagent at 0°C and add the pyrrole solution dropwise while maintaining this low temperature.[23] Allowing the reaction to warm up uncontrollably is a common cause of polymerization.
-
Careful Work-up: Quench the reaction by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate or sodium acetate solution to neutralize any acidic byproducts promptly.
Q4: How can I maximize the yield of the desired 3-carbaldehyde isomer?
A: While our specific substrate (2,5-dimethyl-1-phenyl-1H-pyrrole) is blocked at the more reactive C2 and C5 positions, directing the formylation specifically to C3 is still key. In cases where both C2 and C3 are available, steric hindrance can be used to favor the C3 position. Using a bulkier formylating reagent, such as one derived from N,N-diisopropylformamide instead of DMF, can sterically block the approach to the C2 position, thereby increasing the proportion of the C3 isomer.[24] While less of a concern for our specific target, this is a crucial general strategy for substituted pyrroles.
Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.
Optimized Experimental Protocol: Vilsmeier-Haack Formylation
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), place anhydrous DMF (2.1 mL, 3.0 equiv.) and cool the flask to 0°C in an ice-water bath. Add POCl₃ (1.3 mL, 1.5 equiv.) dropwise to the stirred DMF over 30 minutes. A white solid may form. Allow the mixture to stir at 0°C for an additional 30 minutes after addition is complete.[23]
-
Substrate Addition: Dissolve 2,5-dimethyl-1-phenyl-1H-pyrrole (1.5 g, 8.76 mmol, 1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60°C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching and Work-up: Cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture onto 50 g of crushed ice in a beaker with vigorous stirring. Once the ice has melted, basify the solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution or solid sodium hydroxide.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is typically a solid. Purify by recrystallization from ethanol or by column chromatography on silica gel to yield this compound. The pure compound has a reported melting point of 89-90°C.[2]
References
- 1. This compound [myskinrecipes.com]
- 2. 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE CAS#: 83-18-1 [amp.chemicalbook.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 15. 2,5-DIMETHYL-1-PHENYLPYRROLE synthesis - chemicalbook [chemicalbook.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. chemtube3d.com [chemtube3d.com]
- 20. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 21. Pyrrole - Wikipedia [en.wikipedia.org]
- 22. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 23. benchchem.com [benchchem.com]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Recrystallization of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
An authoritative guide for researchers, scientists, and drug development professionals on the purification of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde through recrystallization. This document provides a detailed experimental protocol, robust troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] Its synthesis is commonly achieved via the Vilsmeier-Haack reaction, a formylation process that introduces the aldehyde group onto the electron-rich pyrrole ring.[3][4][5] While effective, this synthesis can yield a crude product containing unreacted starting materials, reagents like N,N-dimethylformamide (DMF), and colored byproducts.
Recrystallization is the premier technique for purifying this solid compound.[6] It is a process of purification that involves dissolving the impure solid in a hot solvent and allowing it to form crystals as the solution slowly cools.[7][8] This guide offers a comprehensive, experience-driven approach to achieving high purity and yield, addressing common challenges encountered in the laboratory.
Compound Properties & Recrystallization Fundamentals
A successful recrystallization is predicated on understanding the compound's physical properties and selecting an appropriate solvent system. The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures.[9]
| Property | Value | Source(s) |
| CAS Number | 83-18-1 | [1][10] |
| Molecular Formula | C₁₃H₁₃NO | [1][2][11] |
| Molecular Weight | 199.25 g/mol | [1][2][12] |
| Appearance | White to cream or pale brown crystalline powder | [10] |
| Melting Point | 89-90 °C (highly pure); range may be 86.5-92.5 °C | [1][10] |
Recommended Recrystallization Protocol
This protocol provides a robust starting point for the purification of this compound. Ethanol is recommended as the initial solvent of choice.
Causality: Ethanol's boiling point (78.5 °C) is below the compound's melting point (~90 °C), which significantly reduces the risk of "oiling out"—a common issue where the compound melts before dissolving.[13][14][15] Furthermore, many aromatic compounds exhibit the desired high-solubility-when-hot, low-solubility-when-cold profile in ethanol.[16]
Step-by-Step Methodology:
-
Solvent Selection & Preparation: Place a few crystals of the crude material in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, warm the tube gently. An appropriate solvent will dissolve the compound when hot and allow it to recrystallize upon cooling.[8]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar or a boiling stick. Add the minimum amount of hot ethanol dropwise while heating and stirring until the solid just dissolves. Using excess solvent is the most common cause of poor yield.[9][14]
-
Decolorization (Optional): If the solution is highly colored, it indicates the presence of conjugated impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Swirl and reheat the mixture to a boil for a few minutes. Note: Using too much charcoal can adsorb your product and reduce yield.[13]
-
Hot Filtration (if charcoal was used): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a stemless funnel and fluted filter paper. Preheat the funnel and the receiving Erlenmeyer flask with hot solvent vapor to prevent premature crystallization in the filter.[7]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than a fine precipitate.[6] Rushing this step by placing the hot flask directly into an ice bath ("shock cooling") can trap impurities.[6]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the now cold, saturated solution.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer them to a watch glass and let them air-dry completely. For final drying, a vacuum oven at a temperature well below the melting point can be used.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.
Q: No crystals are forming, even after cooling in an ice bath. What should I do? A: This is the most common problem in recrystallization and is almost always caused by using too much solvent.[14]
-
Cause: The solution is not supersaturated, even at low temperatures. Your compound remains fully dissolved.
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[13] Allow the concentrated solution to cool again. If you are unsure how much to remove, boil off about 20-25% of the volume and retry the cooling process. As a last resort, the solvent can be removed completely by rotary evaporation to recover the crude solid for another attempt.[13]
Q: My compound separated as an oily liquid instead of solid crystals. How can I fix this? A: This phenomenon is called "oiling out." It occurs when the solid melts before it dissolves or when the solution becomes saturated at a temperature that is above the compound's melting point.[13][14] Impurities can become trapped in the oil, leading to poor purification.
-
Cause: The melting point of the compound (or a mixture of the compound and impurities) is lower than the temperature of the solution.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature and then attempt to cool very slowly.[14] Insulating the flask by placing it on a cork ring or wooden block can promote gradual cooling.[13] If oiling out persists, a different solvent with a lower boiling point may be required.
Q: The recrystallization produced a fine powder, not the large, distinct crystals I expected. Is this a problem? A: While not ideal, a powder is better than no solid at all. However, it indicates a potential issue with purity.
-
Cause: The solution cooled too quickly, causing the compound to precipitate rapidly rather than form an ordered crystal lattice.[6] This can happen if the solution was too concentrated or was cooled too fast.
-
Solution: For the highest purity, you should aim for well-formed crystals. You can reheat the flask to redissolve the powder, add a very small amount (1-5%) of additional hot solvent to ensure it's not overly saturated, and repeat the slow cooling process.[13]
Q: My final product is still yellow or pale brown. How can I obtain a white product? A: Persistent color indicates that colored impurities have co-crystallized with your product.
-
Cause: The impurities have similar solubility properties to your target compound, or they are present in high concentration.
-
Solution: Repeat the recrystallization. During the dissolution step (Step 2 of the protocol), add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by a hot filtration step to remove the charcoal.[8] Be aware that charcoal will also adsorb some of your product, leading to a slight reduction in yield.[13]
Q: My recovery yield is very low. What are the most likely reasons? A: A low yield suggests that a significant amount of your compound was lost during the process.
-
Causes & Solutions:
-
Excess Solvent: Too much solvent was used, keeping a large portion of your product dissolved in the mother liquor even after cooling.[9][13] You can try to recover more product by evaporating some solvent from the filtrate and cooling again.
-
Premature Crystallization: The product crystallized in the filter paper during hot filtration. Ensure your filtration apparatus is pre-heated.[13]
-
Inappropriate Solvent: The chosen solvent may be too "good," meaning the compound has significant solubility even at low temperatures.[9] A different solvent or a mixed-solvent system might be necessary.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve a portion of the product.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent system for this compound if ethanol doesn't work? A: If ethanol proves too effective (high solubility when cold) or ineffective (low solubility when hot), a systematic approach is needed. Isopropanol is an excellent alternative to try. For more challenging purifications, a mixed-solvent system, or "solvent pair," is often effective.[7][8]
-
Strategy: Find one solvent in which the compound is highly soluble (e.g., ethyl acetate, acetone) and a second "anti-solvent" in which it is poorly soluble (e.g., hexanes, water).[17]
-
Procedure: Dissolve the compound in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pair for compounds like this is ethyl acetate/hexanes.[7]
Q: How do I confirm the purity of my recrystallized product? A: The most common and effective methods are melting point analysis and visual inspection.
-
Melting Point: A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (89-90 °C).[1] Impurities depress and broaden the melting point range.[6]
-
Visual Inspection: Pure crystals should appear uniform in shape and color, with sharp edges and shiny surfaces.[6]
Q: This compound was synthesized via a Vilsmeier-Haack reaction. What specific impurities should I be concerned about? A: The Vilsmeier-Haack reaction uses a reagent formed from DMF and an activating agent like POCl₃.[4][18]
-
Common Impurities:
-
Unreacted Starting Material: e.g., 2,5-Dimethyl-1-phenyl-1H-pyrrole.
-
Residual DMF: A high-boiling solvent that can be difficult to remove.
-
Hydrolysis Products: From the reaction workup.
-
Side-Reaction Products: Over-formylation or reaction at other positions on the aromatic rings, though less likely for this substrate. A well-executed recrystallization should effectively remove these types of impurities.
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical flow of the experimental protocol for purifying a crude solid.
Caption: A flowchart of the key steps in a typical recrystallization experiment.
References
- 1. Buy this compound | 83-18-1 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% 25 g | Request for Quote [thermofisher.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% | Fisher Scientific [fishersci.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. reddit.com [reddit.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Challenges in the scale-up synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Technical Support Center: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in the development of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents[1]. Its synthesis, while conceptually straightforward, presents several challenges, especially during scale-up. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
The synthesis is typically a two-step process:
-
Paal-Knorr Synthesis: Formation of the pyrrole core, 2,5-dimethyl-1-phenyl-1H-pyrrole, via the condensation of 2,5-hexanedione and aniline.[2][3]
-
Vilsmeier-Haack Reaction: Formylation of the pyrrole intermediate to yield the target aldehyde.[4][5][6]
This document is structured to address challenges in each distinct phase of the synthesis, followed by overarching scale-up considerations.
Overall Synthetic Workflow
Caption: Overall two-step synthesis pathway.
Part 1: Troubleshooting the Paal-Knorr Synthesis of the Pyrrole Intermediate
The Paal-Knorr synthesis is a robust method for creating substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[7][8] However, optimizing yield and purity on a larger scale requires careful control of reaction parameters.
Q1: My yield of 2,5-dimethyl-1-phenyl-1H-pyrrole is consistently low. What are the primary causes?
Low yields in this reaction typically stem from three main areas: starting material purity, reaction conditions (especially pH), and byproduct formation.[9]
-
Starting Material Purity: The purity of 2,5-hexanedione is critical. Impurities like mono-carbonyl compounds can lead to undesired side products, reducing the overall yield.[9] It is highly recommended to use purified 2,5-hexanedione; distillation is a standard purification method if purity is questionable.[9] Similarly, use fresh, high-purity aniline.
-
Reaction pH: This is arguably the most critical parameter. The reaction should be conducted under neutral or weakly acidic conditions.[9][10] Adding a catalytic amount of a weak acid like acetic acid can accelerate the reaction.[9][11] However, if the pH drops below 3, the formation of 2,5-dimethylfuran as a major byproduct becomes significant, drastically reducing your pyrrole yield.[9]
-
Temperature and Reaction Time: While heating is necessary, prolonged exposure to high temperatures can cause degradation.[9] The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.[9] For less basic aromatic amines, longer reaction times may be needed.[12]
Q2: I'm observing a significant byproduct with a different TLC spot. I suspect it's a furan. How can I prevent this?
Furan formation is a classic competing reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[9][10]
Causality: The mechanism for both pyrrole and furan formation starts with the protonation of a carbonyl group on the 1,4-dicarbonyl compound.[8]
-
For Pyrrole Formation: The amine (aniline) acts as a nucleophile, attacking the protonated carbonyl to form a hemiaminal, which then cyclizes and dehydrates.[7][8]
-
For Furan Formation: The enol form of the other carbonyl attacks the protonated carbonyl. This pathway is favored under strongly acidic conditions (pH < 3).[9][10]
Solution:
-
Strict pH Control: Maintain a weakly acidic to neutral environment. Use acetic acid as the catalyst rather than strong mineral acids like HCl.[2][9]
-
Solvent Choice: While various solvents can be used, conducting the reaction in water without any added catalyst has been shown to provide high yields and simple product isolation.[13]
Paal-Knorr Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yields.
Table 1: Key Parameters for Paal-Knorr Synthesis
| Parameter | Recommendation | Rationale |
| Catalyst | Acetic Acid (catalytic) | Provides necessary protonation to activate carbonyls without being overly acidic, minimizing furan formation.[9][11] |
| Solvent | Ethanol, Methanol, Water | Protic solvents facilitate the reaction. Water can serve as an environmentally friendly medium, sometimes eliminating the need for a catalyst.[2][13] |
| Temperature | 60-80 °C (or reflux) | Provides sufficient energy for cyclization and dehydration. Higher temperatures can lead to degradation.[9] |
| Reactant Ratio | 1.0 - 1.1 eq. Aniline | A slight excess of the amine can help drive the reaction to completion. |
Part 2: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring, such as our pyrrole intermediate, using the "Vilsmeier reagent".[5][14][15]
Q3: The formylation is giving me a mixture of products, including unreacted starting material. How can I improve conversion and selectivity?
This is a common issue related to the reactivity of the Vilsmeier reagent and the conditions of its formation and use.
-
Vilsmeier Reagent Formation: The active electrophile, a chloroiminium ion, is formed from the reaction of a substituted amide (typically DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[6][15][16] This reaction is exothermic and must be controlled.
-
Best Practice: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C.[17] Allow the reagent to form completely (stir for ~30 minutes at 0 °C) before adding the pyrrole substrate.
-
-
Substrate Addition & Temperature: The pyrrole is highly activated towards electrophilic substitution. The reaction is often rapid and exothermic.
-
Best Practice: Add a solution of the pyrrole intermediate dropwise to the pre-formed Vilsmeier reagent at 0 °C.[17] Allowing the reaction to warm to room temperature and stirring for several hours usually ensures complete conversion.[17] The optimal temperature can range from below 0°C to 80°C depending on the substrate's reactivity.[18]
-
-
Regioselectivity: Pyrroles typically undergo electrophilic substitution at the C2 (alpha) position due to better stabilization of the cationic intermediate. However, since the C2 and C5 positions are blocked by methyl groups in our substrate, formylation is directed to the C3 (beta) position. If you are seeing other byproducts, it could be due to decomposition or side reactions from poor temperature control.
Q4: The workup procedure is messy, and I'm struggling to isolate the pure aldehyde. What is the correct procedure?
The workup is critical for hydrolyzing the iminium intermediate to the final aldehyde and neutralizing the acidic reaction mixture.
Causality: The initial product of the electrophilic attack is an iminium salt.[6] This salt is stable until it is hydrolyzed by water during the workup to reveal the aldehyde.[5] The workup also involves quenching a highly acidic and reactive mixture.
Optimized Workup Protocol:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto a large amount of crushed ice. This hydrolyzes the intermediate and helps control the exotherm.
-
Neutralization: Add a saturated aqueous solution of a weak base, such as sodium acetate[17] or sodium bicarbonate, until the pH is neutral. This step must be done carefully due to gas evolution (CO₂).
-
Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).[17]
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄.[17]
-
Purification: After removing the solvent under reduced pressure, the crude product should be purified. Column chromatography on silica gel is the most effective method to obtain the pure aldehyde.[9][17]
Vilsmeier-Haack Reaction and Workup Flow
Caption: Step-by-step workflow for the Vilsmeier-Haack reaction.
Part 3: Scale-Up Synthesis Challenges
Transitioning from bench-scale to pilot or manufacturing scale introduces new challenges, primarily related to thermal management, reagent handling, and purification.
Q5: Both reaction steps are exothermic. How can I manage thermal safety during scale-up?
Paal-Knorr: The initial condensation can be mildly exothermic. On a large scale, this can lead to an uncontrolled temperature rise, increasing byproduct formation.
-
Solution: Use a jacketed reactor with controlled heating and cooling. Add the aniline (or a solution of it) slowly to the 2,5-hexanedione solution to control the initial exotherm.
Vilsmeier-Haack: This reaction is significantly more exothermic, particularly during the formation of the Vilsmeier reagent and the subsequent reaction with the pyrrole.
-
Solution:
-
Reagent Formation: The addition of POCl₃ to DMF must be done at a controlled rate with efficient cooling to maintain a low temperature (0-5 °C). A semi-batch process (slow addition) is mandatory.
-
Pyrrole Addition: Similarly, the pyrrole solution should be added slowly to the Vilsmeier reagent, ensuring the reactor temperature does not exceed a set limit.
-
Quenching: The quench onto ice/water is also highly exothermic. The reaction mixture should be added slowly to a well-agitated quench vessel containing a large excess of ice and water.
-
Q6: Are there alternatives to column chromatography for purifying the final product on a large scale?
Column chromatography is often impractical and expensive at an industrial scale.
-
Recrystallization: This is the preferred method for large-scale purification. A thorough solvent screen should be performed at the lab scale to identify a suitable solvent or solvent system (e.g., ethanol/water, isopropanol, heptane/ethyl acetate) that provides good recovery and high purity.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation could be an option, although aldehydes can be sensitive.
-
Trituration/Slurrying: Sometimes, the crude solid can be slurried in a solvent that dissolves impurities but not the product. This can significantly improve purity before a final recrystallization step.
Frequently Asked Questions (FAQs)
-
Q: How do I monitor the progress of these reactions?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., hexane/ethyl acetate mixtures) to achieve good separation between starting materials, intermediates, and products. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
-
-
Q: What are the main safety precautions for the Vilsmeier-Haack reaction?
-
A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching step should be performed with extreme care behind a safety shield.
-
-
Q: Can I use other formylating agents?
-
A: While the Vilsmeier-Haack reaction is standard, other methods exist for formylating heterocycles. However, for this specific substrate, the Vilsmeier-Haack reaction is well-documented, efficient, and directs the substitution to the desired C3 position.[4]
-
References
- 1. This compound [myskinrecipes.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijrpr.com [ijrpr.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. Mechanism of vilsmeier haack reaction | Filo [askfilo.com]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 18. jk-sci.com [jk-sci.com]
Stability issues of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde in solution
Technical Support Center: 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Document ID: TSC-DPPC-2026-01A
Last Updated: January 3, 2026
Introduction
This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Pyrrole aldehydes are valuable synthetic intermediates, but their inherent instability in solution can lead to challenges such as inconsistent reaction yields, product discoloration, and the formation of impurities. This document provides in-depth troubleshooting advice, scientifically grounded explanations for the observed stability issues, and validated protocols to mitigate these problems, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from a light yellow powder to a dark brown, tar-like substance. What is the cause, and can I still use it?
A1: The observed color change is a clear indicator of degradation. Pyrrole derivatives, particularly those with aldehyde functionalities, are susceptible to oxidation and polymerization when exposed to air (oxygen) and light.[1] This process leads to the formation of complex, often colored, impurities. While a minor color shift might be acceptable for some robust reactions, a significant change to a dark, oily, or tar-like consistency suggests substantial degradation. Using the compound in this state is strongly discouraged as it will introduce impurities and lead to non-reproducible results and significantly lower yields.[1] We recommend purifying the material before use.
Q2: I am observing a steady decrease in the concentration of my compound in solution (e.g., in DMSO or an aqueous buffer) over time, even without any other reactants. Why is this happening?
A2: This phenomenon is due to the inherent instability of the pyrrole aldehyde in solution. Several factors can contribute to this degradation:
-
Oxidation: Dissolved oxygen in the solvent can readily oxidize the aldehyde group to a carboxylic acid, or attack the electron-rich pyrrole ring.
-
Hydrolysis: In aqueous solutions, the aldehyde can be hydrated, and depending on the pH, this can be a prelude to further reactions.
-
Solvent-Mediated Degradation: Some solvents can facilitate degradation pathways. For instance, protic solvents might participate in hydrogen bonding that activates the molecule for degradation.
-
Photodegradation: Pyrrole moieties can undergo both direct and indirect photodegradation, especially when exposed to UV light.[2][3] This can be a significant issue if solutions are not protected from light.
To minimize this, always prepare solutions of this compound immediately before use and store them protected from light.[1]
Q3: My reaction yields are inconsistent, even when I follow the same procedure. Could the stability of the pyrrole aldehyde be the culprit?
A3: Absolutely. The instability of pyrrole aldehydes is a frequent cause of low and variable reaction yields.[1] The aldehyde can degrade during the reaction, particularly under prolonged heating or in the presence of acidic or basic reagents.[1][4] For example, one study on pyrrole-2-carboxaldehyde showed a 50% decrease in concentration in a buffered solution at 30°C over 18 hours.[1] To improve consistency, it is critical to use freshly purified aldehyde for each experiment and to optimize reaction conditions to be as mild and rapid as possible.
Q4: What specific chemical environments should I avoid when working with this compound?
A4: To prevent rapid degradation, avoid the following:
-
Strong Oxidizing Agents: Reagents like potassium permanganate will oxidize the aldehyde.[5]
-
Strong Acids: Pyrroles can polymerize under strongly acidic conditions.[4][6] While some acid-catalyzed reactions are necessary, careful control of pH and temperature is crucial.
-
Strong Bases: Strong bases can deprotonate the pyrrole ring or catalyze aldol-type condensation reactions involving the aldehyde.[6][7]
-
Prolonged Exposure to Heat and UV Light: Both heat and light accelerate the degradation pathways mentioned earlier.[1][8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Product Discoloration and Impurity Formation in Solid State
-
Symptom: Your stock of this compound, which should be a light-colored powder[10], has become dark and oily.
-
Root Cause: This is primarily due to oxidation and polymerization from exposure to atmospheric oxygen and light during storage.[1]
-
Solution: The compound must be purified before use. For small-scale lab use, recrystallization is often effective. For larger quantities or more persistent impurities, column chromatography or vacuum distillation may be necessary.
Issue 2: Degradation in Solution During Reaction or Analysis
-
Symptom: During HPLC or NMR analysis, the peak corresponding to the pyrrole aldehyde diminishes over time, accompanied by the appearance of new, unidentified peaks.
-
Root Cause: The molecule is unstable in the chosen solvent. This can be exacerbated by temperature, dissolved oxygen, or light.
-
Workflow for Mitigation:
Caption: Workflow to troubleshoot in-solution degradation.
Issue 3: Low or Inconsistent Reaction Yields
-
Symptom: A previously successful reaction involving this compound is now failing or providing poor yields.
-
Root Cause: This often points to the degradation of the starting material. The aldehyde is consumed by side reactions before it can participate in the desired transformation.
-
Troubleshooting & Optimization:
Parameter to Check Potential Problem Recommended Action Aldehyde Quality The starting material has degraded during storage. Purify the aldehyde by recrystallization. Use immediately after purification. Reaction Time Extended reaction times allow for significant degradation. Optimize the reaction to proceed as quickly as possible. Monitor by TLC or LC-MS to determine the point of maximum product formation. Reaction Temperature Elevated temperatures accelerate decomposition. If the reaction allows, run it at a lower temperature, even if it requires a longer reaction time (a balance must be struck). Atmosphere Presence of oxygen is promoting oxidative degradation. Run the reaction under an inert atmosphere (Nitrogen or Argon). Reagent Acidity/Basicity Residual acid or base from a previous step or the reagent itself is causing polymerization/degradation. Ensure all reagents are purified and that the reaction pH is controlled, if critical. Use of a non-nucleophilic base might be necessary in some cases.
Experimental Protocols
Protocol 1: Recrystallization for Purification
This protocol is for purifying discolored or aged this compound.
-
Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice is a mixture of ethanol and water, or isopropanol.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the impure aldehyde.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If needed, further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum. Store the purified, light-yellow solid under an inert atmosphere (e.g., argon) in a freezer, protected from light.[11]
Protocol 2: Stability Assessment by HPLC-UV
This protocol allows for the quantitative assessment of the compound's stability in a given solvent.
-
Stock Solution Preparation: Accurately prepare a stock solution of the purified aldehyde (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile, DMSO, buffered solution).
-
Initial Analysis (T=0): Immediately inject an aliquot of the solution onto a suitable reversed-phase HPLC column (e.g., C18) and acquire the chromatogram. The detection wavelength can be set based on the compound's UV-Vis spectrum.[8]
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 40°C, exposed to light, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot and record the chromatogram.
-
Data Analysis: Calculate the peak area of the this compound at each time point. Plot the percentage of the remaining compound against time to determine its degradation rate under the tested conditions.
Caption: Workflow for HPLC-based stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. mcneill-group.org [mcneill-group.org]
- 3. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Buy this compound | 83-18-1 [smolecule.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound [myskinrecipes.com]
Technical Support Center: Purification of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Welcome to the technical support guide for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS No. 83-18-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key synthetic intermediate. As a compound sensitive to air and prone to various impurities from its synthesis, achieving high purity is critical for its application in pharmaceuticals, materials science, and fluorescent probes.[1] This guide provides in-depth, field-proven insights and detailed protocols to help you troubleshoot and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the handling and purification of this compound.
Q1: What are the most likely impurities in my crude sample?
A1: Impurities typically originate from the synthetic route used. The target compound is often synthesized via a Paal-Knorr reaction to form the pyrrole ring, followed by a Vilsmeier-Haack formylation.[2][3][4]
Common Impurities Include:
-
Unreacted Starting Materials: Residual 2,5-dimethyl-1-phenylpyrrole from an incomplete formylation reaction.
-
Reaction Byproducts:
-
Regioisomers: Formylation can sometimes occur at the C2 position of the pyrrole ring, leading to the formation of 2,5-dimethyl-1-phenyl-1H-pyrrole-2-carbaldehyde, although steric hindrance from the adjacent phenyl and methyl groups makes the C3-formylated product the major one.[3]
-
Oligomers/Polymers: Pyrrole derivatives can be prone to polymerization or side reactions, especially under acidic conditions used in the Vilsmeier-Haack reaction.[5]
-
-
Degradation Products:
-
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid: This is the most common impurity, formed by the air oxidation of the aldehyde group.[6] The compound is known to be air-sensitive.[7] The presence of this acidic impurity can often be inferred if the crude product is difficult to handle or has a sticky consistency.
-
Colored Impurities: The appearance of a dark yellow, brown, or reddish color often indicates the presence of oxidized species or polymeric byproducts.[8]
-
Q2: How do I choose the best purification method for my sample?
A2: The optimal method depends on the nature and quantity of the impurities present. A multi-step approach is often most effective.
-
Initial Assessment (TLC): First, run a Thin Layer Chromatography (TLC) analysis using a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 v/v) to visualize the number of components in your crude mixture.
-
For Predominantly Carboxylic Acid Impurity: If you suspect oxidation to the carboxylic acid, an initial aqueous basic wash is highly efficient. The acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral aldehyde remains in the organic layer.
-
For a Mixture of Byproducts: Flash column chromatography is the most versatile and powerful method for separating the aldehyde from starting materials, regioisomers, and other non-polar byproducts.[6][9][10]
-
For Final Polishing: Recrystallization is an excellent final step to obtain highly pure, crystalline material, especially after chromatography has removed the bulk of the impurities. It is particularly effective at removing trace amounts of closely related impurities.
The following diagram outlines a logical workflow for selecting a purification strategy.
Caption: Decision workflow for purifying the target aldehyde.
Q3: My aldehyde seems to decompose on the silica gel column. What can I do?
A3: This is a common issue, as aldehydes can be sensitive to the acidic nature of standard silica gel.[11] This can lead to acetal formation if using alcohol-containing eluents, or other degradation pathways.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent (e.g., hexane) and add 1% triethylamine (Et₃N) by volume. Let it stir for 15-20 minutes. This neutralizes the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[11]
-
Avoid Protic Solvents: Do not use methanol or ethanol in your eluent, as they can react with the aldehyde to form hemiacetals or acetals on the acidic stationary phase.[11] Stick to solvent systems like hexane/ethyl acetate, hexane/diethyl ether, or dichloromethane.
Q4: What is the best way to store the purified this compound?
A4: Proper storage is crucial to prevent degradation. The compound is listed as air-sensitive and should be stored at 2-8°C under an inert atmosphere (nitrogen or argon).[1][7] Storing it in a tightly sealed vial, wrapped in foil or in an amber vial to protect from light, inside a refrigerator or cold room is the recommended practice.
Part 2: Troubleshooting Guide
This table provides quick solutions to common problems encountered during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation During Recrystallization | 1. Too much solvent was used. 2. The solution is undersaturated. 3. The solution cooled too quickly. | 1. Gently boil off some solvent to concentrate the solution. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[12] 3. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[12] |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound (or a compound/impurity mixture) is lower than the boiling point of the chosen solvent. | Re-heat the solution to dissolve the oil, add a small amount of a more non-polar co-solvent (e.g., hexane if using ethyl acetate) to lower the overall solvent boiling point, and allow it to cool more slowly.[12] |
| Yellow or Brown Color Persists After Purification | Trace amounts of highly colored, polar, or polymeric impurities are still present. | 1. Pass the dissolved product through a small plug of activated carbon, then filter and re-crystallize. 2. If the color persists after chromatography, ensure the silica was not left to dry out and that collection fractions were not exposed to light/air for extended periods. |
| Streaking on TLC Plate | The compound is highly polar, or an acidic/basic impurity is present (e.g., the carboxylic acid). | 1. Add a few drops of acetic acid to the TLC developing chamber for acidic compounds or triethylamine for basic compounds. 2. For the carboxylic acid impurity, it will typically streak from the baseline; this confirms its presence. |
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most effective purification techniques.
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for separating the target aldehyde from non-polar impurities like unreacted starting materials and regioisomers.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC grade
-
Triethylamine (Et₃N) (optional, for deactivation)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates. Test various ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3). The ideal system gives the target compound an Rf value of ~0.3 and good separation from impurities.[11]
-
Column Packing:
-
Prepare a slurry of silica gel in 100% hexane. If deactivation is needed, add 1% Et₃N to the slurry and stir for 15 minutes.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) or use the pre-determined isocratic mixture from your TLC analysis. Aldehydes are moderately polar and will elute after non-polar byproducts but before more polar ones.[6]
-
-
Fraction Collection & Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified aldehyde.
Protocol 2: Purification by Recrystallization
This is an excellent final step to achieve high purity and obtain a crystalline solid. The compound's melting point is 89-90°C.[7]
Materials:
-
Purified aldehyde (from chromatography or a relatively clean crude product)
-
Solvent: Hexanes or Petroleum Ether[12]
-
Erlenmeyer flask, heating source (hot plate), Buchner funnel, filter paper
Procedure:
-
Dissolution: Place the solid aldehyde in an Erlenmeyer flask. Add a minimal amount of hexanes or petroleum ether.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the solid dissolves completely. If it doesn't dissolve, add more hot solvent dropwise until a clear solution is obtained.[12]
-
Cooling (Crystallization):
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[12]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Selective Removal of Carboxylic Acid via Bisulfite Extraction
This chemical method is highly specific for removing aldehydes from mixtures, but can also be adapted to remove non-aldehyde impurities from an aldehyde product. For removing the carboxylic acid impurity, a simple basic wash is usually sufficient and less complex. However, for a more robust separation from other non-aldehyde impurities, the following is a powerful technique.[13]
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Part 4: Purity Assessment
Confirming the purity of the final product is a critical final step.
-
Melting Point: A sharp melting point that matches the literature value (89-90°C) is a strong indicator of high purity.[7] A broad or depressed melting range suggests the presence of impurities.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show clean signals corresponding to the structure. Key signals to look for are the aldehyde proton (-CHO) around 9.7 ppm, aromatic protons, and two distinct methyl singlets. The absence of a broad peak characteristic of a carboxylic acid proton (>10 ppm) is a good sign.
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good qualitative measure of purity.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE CAS#: 83-18-1 [amp.chemicalbook.com]
- 8. DSpace [open.bu.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrrole Formylation
Introduction
Welcome to the Technical Support Center for Pyrrole Formylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Vilsmeier-Haack formylation of pyrrole and its derivatives. The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group onto electron-rich heterocyclic systems.[1][2][3] However, its success is highly sensitive to substrate reactivity, reagent quality, and precise control of reaction conditions. Low conversion rates, formation of complex product mixtures, and reproducibility issues are common hurdles.
This document, structured in a question-and-answer format, provides in-depth troubleshooting strategies grounded in mechanistic principles and field-proven experience. We will explore the causality behind common experimental failures and offer validated protocols to help you optimize your reaction for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Vilsmeier-Haack reaction on pyrrole is resulting in a very low yield or no product at all. What are the most likely causes?
Answer: This is the most common issue faced during pyrrole formylation. The root cause often lies in one of three areas: the integrity of the Vilsmeier reagent, the reaction conditions, or the work-up procedure.
Pillar 1: Integrity of the Vilsmeier Reagent
The Vilsmeier reagent (a chloroiminium salt) is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][4] This reagent is highly electrophilic but also extremely sensitive to moisture.
-
Cause & Explanation: The primary culprit for low yield is often the decomposition of the Vilsmeier reagent by water.[5] Any moisture present in the DMF, the pyrrole starting material, or the reaction flask will rapidly quench the reagent, rendering it inactive for formylation.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Reagent Quality: Use a fresh, unopened bottle of high-purity, anhydrous DMF. If the DMF smells fishy (indicating decomposition to dimethylamine), it should not be used.[7] POCl₃ should also be of high purity.
-
Correct Reagent Formation Temperature: The formation of the Vilsmeier reagent is exothermic.[8] It is critical to pre-form the reagent by adding POCl₃ dropwise to chilled DMF (typically 0-10 °C) with efficient stirring.[8][9] Allowing the temperature to rise can lead to reagent degradation.
-
Pillar 2: Reaction Conditions
Pyrrole is an electron-rich heterocycle, making it highly reactive but also prone to polymerization and side reactions under harsh conditions.[8][10]
-
Cause & Explanation:
-
Sub-optimal Temperature: While reagent formation requires cooling, the subsequent formylation step may require gentle heating depending on the pyrrole's reactivity.[8] Excessively high temperatures can cause the pyrrole to decompose or polymerize, resulting in a dark, tarry reaction mixture.[5]
-
Incorrect Stoichiometry: Using a large excess of the Vilsmeier reagent can lead to undesired side reactions like diformylation.[5][8] Conversely, an insufficient amount will lead to incomplete conversion.
-
-
Troubleshooting Steps:
-
Temperature Control: After forming the reagent at 0 °C, add the pyrrole solution slowly while maintaining the low temperature.[5] Once the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). If no conversion is observed, gentle heating (e.g., 40–60 °C) can be applied.[5][8]
-
Optimize Stoichiometry: A moderate excess of the Vilsmeier reagent (typically 1.1–1.5 equivalents relative to the pyrrole) is a good starting point to ensure complete conversion while minimizing side reactions.[8]
-
Pillar 3: Work-up and Hydrolysis
The initial product of the Vilsmeier-Haack reaction is an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde.[1][11] This step is critical and often a source of yield loss.
-
Cause & Explanation: Improper hydrolysis can lead to incomplete conversion of the iminium salt to the aldehyde or degradation of the product. The reaction mixture is acidic and must be carefully neutralized.
-
Troubleshooting Steps:
-
Quenching: Upon completion (as determined by TLC), cool the reaction mixture in an ice bath and carefully quench it by pouring it onto crushed ice or adding a cold, saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[5][8][9] This neutralizes the acid and initiates hydrolysis.
-
Complete Hydrolysis: Stir the quenched mixture vigorously. Gentle heating (reflux for 15-30 minutes) may be necessary to ensure complete hydrolysis of the iminium salt to the desired aldehyde.[5]
-
Troubleshooting Workflow for Low Conversion
Caption: A troubleshooting decision tree for low-yield pyrrole formylation.
Question 2: My reaction mixture turned dark black, and I isolated a tar-like substance instead of my product. What happened?
Answer: A dark, polymeric residue is a classic sign of pyrrole decomposition. Pyrroles are susceptible to polymerization under acidic conditions, a problem that can be exacerbated by elevated temperatures.[5][10]
-
Causality: The Vilsmeier-Haack reaction environment is inherently acidic due to the nature of the reagent and byproducts. If the temperature is too high, or if there are impurities in the pyrrole starting material, this acidic environment can initiate a rapid, uncontrolled polymerization cascade.
-
Preventative Measures:
-
Strict Temperature Control: This is the most critical parameter. The initial addition of pyrrole to the Vilsmeier reagent must be done at low temperatures (0 °C) to manage the initial exothermic reaction.[5] Avoid heating the reaction mixture aggressively. If heating is necessary, increase the temperature incrementally (e.g., to 40 °C) and monitor closely by TLC.
-
Purity of Starting Material: Ensure your pyrrole substrate is pure. Impurities can act as initiators for polymerization. If necessary, purify the starting material by distillation or chromatography before use.[6]
-
Controlled Addition: Add the pyrrole solution dropwise to the Vilsmeier reagent. A rapid addition can create localized "hot spots" that promote decomposition.
-
Question 3: I'm observing the formation of multiple products on my TLC plate. How can I improve the regioselectivity of the formylation?
Answer: The regioselectivity of the Vilsmeier-Haack formylation on substituted pyrroles is governed by a combination of electronic and steric effects.[8][12]
-
Electronic Effects: Formylation preferentially occurs at the most electron-rich position of the pyrrole ring. For an unsubstituted pyrrole, this is the α-position (C2 or C5) because the nitrogen atom can effectively stabilize the positive charge of the reaction intermediate (the sigma complex).[4][5]
-
Electron-donating groups (EDGs) at the C2 position will direct formylation to the C5 position.
-
Electron-withdrawing groups (EWGs) at the C2 position deactivate the ring, often leading to a mixture of C4 and C5 formylated products.[8]
-
-
Steric Hindrance: Bulky substituents on the nitrogen atom or adjacent ring carbons can physically block the approach of the Vilsmeier reagent, favoring formylation at less hindered positions.[8][12] For example, a large N-substituent can favor formylation at the C3 position over the C2 position.[8]
-
Strategies for Control:
-
Leverage Blocking Groups: If you desire formylation at a less electronically favored position, consider installing a temporary, bulky blocking group at the more reactive site.
-
Modify N-Substituent: The size of the N-substituent can be a powerful tool to direct regioselectivity away from the C2/C5 positions.[12]
-
Temperature: Lower reaction temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Vilsmeier-Haack Reaction Mechanism & Regioselectivity
Caption: The three key stages of the Vilsmeier-Haack formylation of pyrrole.
Quantitative Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Reagents | POCl₃ / DMF | The most common and effective combination.[2][13] |
| Stoichiometry | 1.1 - 1.5 equivalents of Vilsmeier reagent | Ensures complete conversion of the limiting pyrrole substrate while minimizing diformylation.[8] |
| Temperature | Reagent Formation: 0-10 °CReaction: 0 °C to 60 °C | Reagent formation is exothermic and requires cooling.[8] Reaction temperature is substrate-dependent; start low and increase only if necessary, monitoring by TLC.[5][8] |
| Solvent | Anhydrous DMF, CH₂Cl₂ | Often run in excess DMF which acts as both reagent and solvent. A co-solvent like Dichloromethane (DCM) can be used.[9][14] |
Protocol: Standard Vilsmeier-Haack Formylation of Pyrrole
This protocol is a generalized procedure and should be adapted based on the specific reactivity of the pyrrole substrate and laboratory safety guidelines.
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.).
-
Vilsmeier Reagent Pre-formation: Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve the pyrrole substrate (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, it can be gently heated to 40-60 °C.[5][8]
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture in an ice bath. Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated aqueous sodium acetate solution (approx. 10 volumes).[5][8]
-
Hydrolysis Completion: Stir the mixture vigorously for 30-60 minutes. Gentle heating to reflux for 15 minutes may be required for complete hydrolysis of the intermediate iminium salt.[5]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5] The crude aldehyde can be further purified by column chromatography on silica gel or by recrystallization/distillation.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Polymerization of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Welcome to the technical support guide for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of polymerization. This guide provides in-depth, experience-based solutions to ensure the stability and integrity of your compound during storage and experimentation.
I. Understanding the Challenge: The Dual Nature of Pyrrole Aldehydes
This compound is a valuable intermediate in the synthesis of pharmaceuticals and biologically active compounds.[1] However, its chemical structure, featuring both an electron-rich pyrrole ring and a reactive aldehyde group, makes it susceptible to degradation, primarily through polymerization.
The pyrrole nucleus is prone to acid-catalyzed polymerization.[2] Protonation of the ring disrupts its aromaticity, creating a reactive electrophile that can be attacked by a neutral pyrrole molecule, initiating a chain reaction.[2] Concurrently, the aldehyde group can undergo its own set of reactions, including oxidation to a carboxylic acid or aldol-type condensation, which can lead to the formation of polymers.[3][4] The presence of acid, often from the oxidation of the aldehyde, can accelerate this degradation.[3]
Visual indicators of polymerization include:
-
Discoloration: The compound may darken, turning yellow, brown, or even black.[2][5]
-
Increased Viscosity: The material may become thicker or syrupy.[5]
-
Precipitate Formation: Solid particles or a tar-like substance may appear.[2][5]
II. Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound.
Frequently Asked Questions
Q1: My previously pure this compound has turned dark and become viscous. What happened?
A1: This is a classic sign of polymerization.[2][5] The discoloration and increased viscosity indicate that the individual molecules have started to link together, forming larger, ill-defined oligomers or polymers. This is likely triggered by improper storage conditions, such as exposure to air, light, heat, or acidic contaminants.[5][6][7]
Q2: I need to perform a reaction under acidic conditions. How can I prevent my pyrrole aldehyde from polymerizing?
A2: Performing reactions with pyrroles under acidic conditions is challenging due to their propensity for acid-catalyzed polymerization.[2] The most effective strategy is to protect the pyrrole nitrogen with an electron-withdrawing group, such as a tosyl (p-toluenesulfonyl) group. This modification reduces the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent polymerization.[2] If N-protection is not feasible for your synthetic route, other strategies include:
-
Lowering the temperature: Drastically reducing the reaction temperature (e.g., to -78 °C) can slow the rate of polymerization.[2]
-
Controlled reagent addition: The slow, dropwise addition of acid to a cooled, dilute solution of the pyrrole aldehyde can help prevent localized high concentrations of acid that would initiate rapid polymerization.[2]
Q3: What are the ideal storage conditions for this compound?
A3: Proper storage is the most critical factor in preventing polymerization. Based on supplier recommendations and general principles for aldehyde stability, the following conditions are recommended[1][8][9]:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (36-46 °F) | Reduces the rate of thermally induced degradation pathways.[1][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group to a carboxylic acid, which can catalyze further polymerization.[3][9] |
| Light | Amber/Opaque Container | Protects the compound from light-induced degradation.[6][7] |
| Container | Tightly Sealed | Prevents exposure to atmospheric oxygen and moisture.[8][9] |
Q4: Can I use a polymerization inhibitor? If so, which one and at what concentration?
A4: Yes, using a polymerization inhibitor is a highly effective preventative measure, especially for long-term storage or for processes involving elevated temperatures. For aldehydes, antioxidants are often used.[3][6]
-
Recommended Inhibitor: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing the degradation of aldehydes.[3]
-
Concentration: A typical concentration for inhibitors like BHT is in the range of 100-500 ppm. However, the optimal concentration can depend on the specific application and storage duration. It is advisable to start with a lower concentration and monitor the compound's stability.
For unsaturated aldehydes, hydroxylamine compounds have also been shown to be effective inhibitors, particularly in alcohol solutions at elevated temperatures.[10]
Troubleshooting Scenarios
Scenario 1: Polymerization observed in a freshly opened bottle.
-
Probable Cause: The compound may have been improperly handled during packaging or shipping, or the initial purity was low. Impurities can sometimes act as initiators for polymerization.[6]
-
Solution: If possible, attempt to purify a small sample by recrystallization. If the polymerization is extensive, it is best to procure a fresh batch of the compound from a reputable supplier. Always request a certificate of analysis to verify purity.
Scenario 2: The compound degrades during a reaction in an organic solvent.
-
Probable Cause: The solvent may contain acidic impurities or peroxides (especially in ethers like THF or diethyl ether) that can initiate polymerization.
-
Solution: Use freshly distilled or high-purity, inhibitor-free solvents. For sensitive reactions, it is good practice to test the solvent for peroxides before use.
III. Preventative Protocols and Methodologies
Protocol 1: Optimal Storage of this compound
This protocol outlines the best practices for storing the compound to ensure its long-term stability.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (Argon or Nitrogen) with a regulator and tubing
-
Refrigerator (2-8 °C)
-
Optional: BHT (Butylated hydroxytoluene)
Procedure:
-
If received in a container that is not ideal for long-term storage, transfer the compound to a clean, dry amber glass vial.
-
(Optional) If adding an inhibitor, add BHT to a concentration of 100-500 ppm. Ensure it is thoroughly mixed if the compound is in a liquid state or if you are preparing a stock solution.
-
Place the vial in a desiccator or glove box with an inert atmosphere.
-
Flush the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the sealed vial in a refrigerator maintained at 2-8 °C.[1][9]
Protocol 2: N-Protection of the Pyrrole Ring using p-Toluenesulfonyl Chloride
This procedure provides a general method for protecting the pyrrole nitrogen, which significantly enhances its stability under acidic conditions.[2]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-tosylated product, which can then be purified by column chromatography.
IV. Visualizing the Process
Polymerization Prevention Workflow
The following diagram illustrates the decision-making process for preventing the polymerization of this compound.
Caption: Decision workflow for handling and using the pyrrole aldehyde.
Conceptual Polymerization Pathways
This diagram illustrates the two main potential pathways for the degradation of this compound.
Caption: Potential degradation pathways for the title compound.
V. References
-
Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents. 6
-
Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. 8
-
Google Patents. (1974). Method of preventing the polymerization of unsaturated aldehyde. US3849498A. 10
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. 9
-
Benchchem. Preventing polymerization of pyrrole compounds under acidic conditions. 2
-
Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. 7
-
Pell Wall Blog. (2013, February 7). Aldehydes: identification and storage. 3
-
Patsnap Synapse. (2024, June 25). What are Aldehydes inhibitors and how do they work?11
-
Benchchem. Technical Support Center: Prevention of Unsaturated Aldehyde Polymerization. 5
-
Google Patents. (1999). Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide. US5900495A. 4
-
MySkinRecipes. This compound. 1
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 11. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyrroles represent a class of significant interest due to their diverse biological activities and applications in organic electronics.[1] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of a key synthetic intermediate: 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde.
This document moves beyond a mere presentation of data, offering a comparative analysis grounded in established spectroscopic principles. We will dissect the spectral features, drawing comparisons with analogous structures to provide a robust framework for researchers in their synthetic and analytical endeavors. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignments.
The Subject Molecule: this compound
This compound, with a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , is a crystalline solid with a melting point of 88-90 °C.[2] Its utility as a building block in the synthesis of more complex molecules, including potential kinase inhibitors and anti-inflammatory agents, necessitates a thorough understanding of its spectroscopic signature.[1]
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate a spectrum that clearly delineates the protons of the phenyl group, the pyrrole ring, the methyl substituents, and the key aldehyde functional group.
A very close analog, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde , provides an excellent reference for our analysis.[3] The key difference lies in the substitution on the phenyl ring (ethyl vs. hydrogen), which will have a minor effect on the chemical shifts of the phenyl protons but should leave the pyrrole core environment largely unchanged.
Table 1: Predicted ¹H NMR Data for this compound and Comparison with Analogs
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Comparative Data: 1-(4-ethylphenyl) analog (δ, ppm)[3] | Comparative Data: Carboxylic Acid Analog (δ, ppm)[4] |
| Aldehyde H (CHO) | 9.7 - 9.9 | Singlet (s) | - | ~9.8 | - |
| Phenyl H (ortho) | 7.3 - 7.5 | Multiplet (m) | - | ~7.3 | 7.23-7.18 |
| Phenyl H (meta, para) | 7.4 - 7.6 | Multiplet (m) | - | ~7.4 | 7.56-7.44 |
| Pyrrole H (C4-H) | 6.5 - 6.7 | Singlet (s) | - | ~6.6 | 6.44 |
| Methyl H (C2-CH₃) | 2.3 - 2.5 | Singlet (s) | - | ~2.4 | 2.32 |
| Methyl H (C5-CH₃) | 2.0 - 2.2 | Singlet (s) | - | ~2.1 | 1.99 |
Causality Behind Chemical Shifts:
-
Aldehyde Proton (CHO): The strong deshielding effect of the carbonyl group places this proton significantly downfield, typically in the 9-10 ppm region, a hallmark of aldehydes.
-
Phenyl Protons: These aromatic protons will appear in the typical aromatic region of 7.2-7.6 ppm. The exact splitting pattern will depend on the solvent and resolution but is expected to be a complex multiplet.
-
Pyrrole Proton (C4-H): This lone proton on the pyrrole ring is expected to be a singlet and will appear in the aromatic region, slightly upfield compared to the phenyl protons due to the electron-donating nature of the pyrrole ring. Its chemical shift in the carboxylic acid analog at 6.44 ppm provides a strong basis for this prediction.[4]
-
Methyl Protons (C2-CH₃ and C5-CH₃): The two methyl groups are in different electronic environments. The C2-methyl is adjacent to the electron-withdrawing phenyl group, while the C5-methyl is adjacent to the aldehyde group. This will result in slightly different chemical shifts, with the C2-methyl likely being slightly more deshielded (further downfield).
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the carbonyl carbon of the aldehyde is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale/Comparative Data |
| Aldehyde C (CHO) | 185 - 195 | Aldehyde carbonyl carbons typically resonate in this downfield region. |
| Phenyl C (ipso) | 135 - 140 | The carbon directly attached to the nitrogen will be deshielded. |
| Phenyl C | 125 - 130 | Typical range for aromatic carbons. |
| Pyrrole C2 & C5 | 130 - 145 | The carbons bearing the methyl groups will be in this region. |
| Pyrrole C3 | 120 - 125 | The carbon attached to the aldehyde group. |
| Pyrrole C4 | 110 - 115 | The carbon bearing the lone pyrrole proton. |
| Methyl C (C2-CH₃) | 12 - 16 | Typical range for methyl carbons attached to an aromatic ring. |
| Methyl C (C5-CH₃) | 10 - 14 | Similar to the other methyl group, with a slight upfield shift. |
IR Spectral Analysis: Vibrational Fingerprints
Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will be dominated by the characteristic vibrations of the aldehyde and the aromatic rings.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale/Comparative Data |
| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium to Weak | These two bands are characteristic of the C-H stretch of an aldehyde proton. |
| C=O stretch (aldehyde) | 1660 - 1680 | Strong | The carbonyl stretch is a very strong and sharp absorption. Conjugation with the pyrrole ring will lower the frequency from a typical aliphatic aldehyde (~1720-1740 cm⁻¹). |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are expected for the C=C stretching vibrations of the phenyl and pyrrole rings. |
| C-N stretch | 1350 - 1250 | Medium | Characteristic stretching vibration for the C-N bond in the pyrrole ring. |
| C-H bend (aromatic) | 900 - 675 | Strong | Out-of-plane bending vibrations for the substituted phenyl and pyrrole rings. |
The presence of a strong absorption band around 1670 cm⁻¹ is a clear indicator of the conjugated aldehyde group. The observation of the two weaker C-H stretching bands around 2720 and 2820 cm⁻¹ further confirms the aldehyde functionality.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a longer relaxation delay of 2-5 seconds.
-
Accumulate a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample compartment or the clean ATR crystal before running the sample.
-
Visualization of Key Structural and Spectral Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key proton environments and their expected NMR chemical shifts.
Caption: Molecular structure and key ¹H NMR correlations.
Conclusion
The structural characterization of this compound through NMR and IR spectroscopy is a critical step in its application for further synthetic transformations. This guide provides a comprehensive and comparative analysis of its expected spectral data, grounded in fundamental principles and data from closely related analogs. By following the detailed experimental protocols and utilizing the comparative data presented, researchers can confidently identify and characterize this important heterocyclic building block, ensuring the integrity and success of their scientific endeavors.
References
Part 1: Structural Elucidation via Electron Ionization (EI) Mass Spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometric techniques for the analysis of this compound (MW: 199.25 g/mol , Formula: C₁₃H₁₃NO).[1][2][3] As a key intermediate in the synthesis of pharmaceuticals such as kinase inhibitors and anti-inflammatory agents, robust analytical methods for its characterization are paramount.[2] Mass spectrometry is an indispensable tool for confirming the structure, assessing purity, and studying the metabolism of this compound.
The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature and extent of the information obtained.[4] This guide will compare a classic "hard" ionization technique, Electron Ionization (EI), with modern "soft" ionization techniques, namely Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). We will explore the causality behind the resulting fragmentation patterns and provide field-proven protocols to empower researchers in their analytical choices.
Electron Ionization (EI) is the quintessential technique for generating a reproducible, fingerprint-like mass spectrum, making it ideal for initial structural confirmation and library matching. The methodology involves bombarding a vaporized sample with high-energy electrons (typically 70 eV), which induces the ejection of an electron from the molecule to form a high-energy molecular radical cation (M⁺•).[5][6] This excess energy causes extensive and predictable bond cleavages, providing a wealth of structural information.[4]
Predicted EI Fragmentation Pathway
Given its aromatic and heterocyclic nature, this compound is expected to show a prominent molecular ion peak. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses, primarily involving the aldehyde and methyl substituents.
A key diagnostic feature for aldehydes in EI-MS is the loss of the aldehydic hydrogen, leading to a strong M-1 peak.[7] The major fragmentation pathways are hypothesized as follows:
-
Molecular Ion (M⁺•): The intact radical cation at m/z 199 .
-
α-Cleavage of Aldehydic H (M-1): Loss of a hydrogen radical (•H) from the formyl group to form a highly stable acylium ion at m/z 198 . This is often a very prominent peak for aromatic aldehydes.
-
Loss of Formyl Radical (M-29): Cleavage of the C-C bond between the pyrrole ring and the carbonyl group results in the loss of a formyl radical (•CHO), yielding an ion at m/z 170 .
-
Loss of Methyl Radical (M-15): Ejection of a methyl radical (•CH₃) from one of the pyrrole ring positions to form a stable, ring-expanded ion at m/z 184 .
-
Formation of Phenyl Cation: Cleavage of the N-phenyl bond can lead to the formation of the phenyl cation at m/z 77 (C₆H₅⁺).
Summary of Predicted EI Fragments
| m/z | Proposed Fragment | Formula | Expected Relative Abundance | Rationale |
| 199 | Molecular Ion [M]⁺• | [C₁₃H₁₃NO]⁺• | High | Stable aromatic/heterocyclic structure. |
| 198 | [M-H]⁺ | [C₁₃H₁₂NO]⁺ | High | Formation of a stable acylium ion.[7] |
| 184 | [M-CH₃]⁺ | [C₁₂H₁₀NO]⁺ | Medium | Loss of a methyl radical is a common pathway for methylated aromatics. |
| 170 | [M-CHO]⁺ | [C₁₂H₁₂N]⁺ | Medium | Loss of the entire formyl group. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Medium-Low | Stable aromatic cation resulting from N-C bond cleavage. |
Experimental Protocol: GC-EI-MS Analysis
This protocol assumes the use of a standard Gas Chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: Full scan mode.
-
Part 2: Molecular Weight Confirmation via Soft Ionization Techniques
In many applications, particularly in drug development and metabolomics, the primary goal is not to fragment the molecule but to confirm its molecular weight or quantify it in a complex mixture, often using Liquid Chromatography (LC). For this, "soft" ionization techniques are superior.[8] These methods impart minimal excess energy, resulting in spectra dominated by the intact molecular ion with little to no fragmentation.[9]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is an excellent choice for compounds of moderate polarity and good thermal stability, like our target molecule. It works by converting the liquid sample into a fine aerosol, which is then vaporized and ionized by a corona discharge.[5] The ionization is indirect; the discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule.
-
Expected Ion: A dominant protonated molecule, [M+H]⁺, at m/z 200 .
-
Advantage: More efficient than ESI for less-polar compounds and tolerant of higher flow rates and less pure solvents.[10]
Electrospray Ionization (ESI)
ESI is a very gentle technique ideal for polar and thermally fragile molecules, including large biologics.[8] It generates ions directly from a liquid solution by applying a high voltage to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
Expected Ion: The protonated molecule, [M+H]⁺, at m/z 200 .
-
Advantage: Extremely soft, capable of analyzing large, non-volatile molecules with minimal degradation.
Comparative Summary of Ionization Techniques
| Feature | Electron Ionization (EI) | APCI | ESI |
| Energy | Hard (High) | Soft (Low) | Soft (Very Low) |
| Primary Ion | M⁺• (m/z 199) | [M+H]⁺ (m/z 200) | [M+H]⁺ (m/z 200) |
| Fragmentation | Extensive | Minimal / None | Minimal / None |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) | Liquid Chromatography (LC) |
| Best For | Structural Elucidation | Moderately polar small molecules | Polar, thermally labile molecules |
| Sample State | Gas Phase | Liquid/Aerosol | Liquid |
Experimental Protocol: LC-MS Analysis
This protocol is a general starting point for LC-APCI-MS or LC-ESI-MS.
-
Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water).
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ion Source: APCI or ESI (Positive Ion Mode).
-
APCI Probe Temp: 400°C.
-
ESI Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 325°C at 8 L/min.
-
Mass Range: Scan from m/z 100 to 300.
-
Part 3: Confirming Structure with Tandem Mass Spectrometry (MS/MS)
To bridge the gap between the structural detail of EI and the molecular weight confirmation of soft ionization, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion (m/z 200) generated by ESI or APCI is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed. This generates a reproducible fragmentation pattern from a known precursor, providing high confidence in structural identification.
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of how the analytical objective dictates the experimental approach.
-
For unambiguous structural elucidation and library matching, GC-EI-MS is the gold standard, providing a rich, reproducible fragmentation pattern that serves as a molecular fingerprint.
-
For molecular weight confirmation and quantification in complex matrices , particularly when coupled with liquid chromatography, soft ionization techniques like LC-APCI-MS or LC-ESI-MS are superior. They provide clean spectra dominated by the protonated molecule [M+H]⁺, minimizing ambiguity about the parent mass.
-
For the highest confidence in identification within a complex mixture, tandem mass spectrometry (MS/MS) provides fragmentation data from a specific precursor ion, combining the strengths of both hard and soft ionization approaches.
By understanding the principles and applications of these different ionization methods, researchers can effectively characterize this important pharmaceutical building block and ensure the integrity of their scientific findings.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rroij.com [rroij.com]
- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 10. as.uky.edu [as.uky.edu]
A Comparative Guide to Pyrrole Aldehydes: The Unique Profile of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
This guide provides an in-depth comparison of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde against other structurally significant pyrrole aldehydes. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the nuanced differences in synthesis, reactivity, and application, supported by experimental data and established chemical principles. Our objective is to equip scientists with the knowledge to strategically select the optimal pyrrole scaffold for their specific synthetic and therapeutic goals.
Introduction: The Central Role of Pyrrole Aldehydes in Modern Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives, particularly pyrrole aldehydes, serve as versatile synthetic intermediates, enabling the construction of complex molecular architectures.[3] Marketed drugs such as Atorvastatin (Lipitor), Sunitinib (Sutent), and Ketorolac all feature the pyrrole core, underscoring its therapeutic importance.[2][4]
The position of the formyl group (CHO) and the nature of substituents on the pyrrole ring dramatically influence the molecule's steric and electronic properties, thereby dictating its reactivity and biological activity. This guide focuses on this compound, a strategically substituted derivative, and compares it with its fundamental isomers and precursors to highlight the causal relationships between structure and function.
Profile of the Target Compound: this compound
This compound is a crystalline solid with a unique substitution pattern that defines its chemical behavior.[5] The methyl groups at the α-positions (C2 and C5) sterically block the most electron-rich sites of the pyrrole ring.[6] This pre-emptive blocking is a deliberate synthetic strategy to direct further electrophilic substitution, such as formylation, exclusively to the β-position (C3 or C4).[6] The N-phenyl group influences the molecule's conformation, solubility, and electronic density through inductive and resonance effects.
| Property | Value | Source |
| CAS Number | 83-18-1 | [5][7] |
| Molecular Formula | C₁₃H₁₃NO | [7][8] |
| Molecular Weight | 199.25 g/mol | [7][8] |
| Melting Point | 89-90 °C | [7] |
| Appearance | White to pale brown crystalline powder | [5] |
Its applications are extensive, serving as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and organic semiconductors for optoelectronic devices.[9]
Comparative Analysis: Synthesis, Regioselectivity, and Reactivity
The primary method for introducing an aldehyde group onto a pyrrole ring is the Vilsmeier-Haack reaction.[10] This reaction's outcome is highly sensitive to the substitution pattern of the pyrrole substrate, making it a perfect lens through which to compare our target compound with its peers.[11][12]
The Vilsmeier-Haack Reaction: A Tale of Regioselectivity
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically an electrophilic chloromethyliminium salt generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[13] This electrophile attacks the electron-rich pyrrole ring. In an unsubstituted pyrrole, attack occurs preferentially at the α-position (C2), which is electronically favored.[13]
However, substituents dramatically alter this preference, primarily through steric hindrance.[12][14]
Caption: General workflow of the Vilsmeier-Haack reaction.
Comparison with Key Pyrrole Aldehydes
Let's compare the synthesis and properties of our target compound with three other fundamental pyrrole aldehydes.
| Compound | Structure | Key Synthetic Feature | Typical Vilsmeier-Haack Outcome |
| 1H-Pyrrole-2-carbaldehyde | Formylation of unsubstituted pyrrole. | Major product due to electronic preference for α-attack.[13] | |
| 1H-Pyrrole-3-carbaldehyde | Requires bulky N-substituent (e.g., TIPS) that is later removed. | Minor product in direct formylation; synthesis is less direct.[14] | |
| 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde | α-positions are blocked by methyl groups. | Formylation is directed exclusively to the β-position.[6] | |
| This compound | α-positions blocked; N-phenyl group present. | Formylation is directed exclusively to the β-position. |
Causality Behind the Comparison:
-
Unsubstituted Pyrrole vs. Substituted Pyrroles: Formylating unsubstituted pyrrole yields predominantly the 2-carbaldehyde isomer. To achieve the 3-carbaldehyde, chemists must employ strategies like using a bulky, removable N-substituent (such as triisopropylsilyl, or TIPS) to sterically block the α-positions, forcing the Vilsmeier reagent to attack the β-position.[14]
-
The Role of α-Methyl Groups: In both 2,5-Dimethyl-1H-pyrrole and our target compound, the methyl groups at the C2 and C5 positions serve as permanent blocking groups. This structural feature makes the synthesis of the 3-carbaldehyde derivative highly efficient and regioselective, as it physically prevents α-attack.[6] This is a significant synthetic advantage, eliminating the need for protecting group strategies and improving atom economy.
-
The Influence of the N-Phenyl Group: Comparing 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde with its N-phenyl counterpart reveals the latter's role. The phenyl group enhances the molecule's utility as a scaffold for building larger, conjugated systems relevant in materials science and as a pharmacophore that can engage in π-stacking interactions with biological targets, a common feature in kinase inhibitors.[4][9]
Caption: Regioselectivity of electrophilic attack on the pyrrole ring.
Experimental Protocols
The following protocols are representative methods for the synthesis of the target compound, illustrating the principles discussed.
Protocol 1: Synthesis of Precursor 2,5-Dimethyl-1-phenyl-1H-pyrrole (Paal-Knorr Synthesis)
This procedure synthesizes the pyrrole core before the formylation step. The Paal-Knorr reaction is a classic and efficient method for forming pyrroles from 1,4-dicarbonyl compounds and primary amines.[15]
Caption: Workflow for Paal-Knorr synthesis of the pyrrole precursor.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq), 2,5-hexanedione (1.05 eq), and glacial acetic acid (or water for a greener synthesis) as the solvent.[15]
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If using an acidic solvent, neutralize carefully with a base such as aqueous sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Protocol 2: Vilsmeier-Haack Formylation of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol introduces the aldehyde group at the C3 position.
Methodology:
-
Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, 1.1 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise while stirring, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2,5-dimethyl-1-phenyl-1H-pyrrole (1.0 eq) in a minimal amount of DMF or dichloroethane (DCE) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.[14]
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-3 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the mixture in an ice bath and quench the reaction by the slow addition of a cold aqueous solution of sodium acetate or potassium hydroxide until the mixture is basic.[14] Vigorous stirring is essential during this step to hydrolyze the iminium salt intermediate.
-
Workup and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to afford pure this compound.
Summary and Outlook
The comparative analysis reveals that this compound is not merely another pyrrole derivative, but a highly engineered building block with distinct synthetic and functional advantages.
-
Synthetic Efficiency: Its structure guarantees high regioselectivity in formylation, overcoming a common challenge in pyrrole chemistry and providing a direct route to β-functionalized pyrroles.
-
Reactivity Handle: The aldehyde at the C3 position is a versatile functional group for further elaboration into more complex structures, such as carboxylic acids, alcohols, or imines.[7]
-
Strategic Scaffolding: The combination of α-blocking methyl groups and an N-phenyl substituent creates a scaffold with tailored steric and electronic properties, making it an ideal starting point for developing molecules targeting specific biological binding pockets or for constructing advanced organic materials.[9]
For researchers in drug discovery, the predictable reactivity and defined structure of this compound make it a superior choice for library synthesis and lead optimization campaigns, particularly in projects targeting kinases or requiring specific aromatic interactions. For materials scientists, the N-phenyl group provides a crucial anchor for building larger conjugated systems. In contrast, simpler pyrrole aldehydes like the unsubstituted 2- or 3-carbaldehydes, while fundamental, often require more complex, multi-step syntheses to achieve the desired substitution pattern.
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% 25 g | Request for Quote [thermofisher.com]
- 6. 2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 2199-63-5 | Benchchem [benchchem.com]
- 7. Buy this compound | 83-18-1 [smolecule.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. scribd.com [scribd.com]
- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: Beyond the Crystal Structure
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates function, reactivity, and intermolecular interactions. For a molecule such as 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, a versatile synthetic intermediate, a precise structural model is crucial for understanding its chemical behavior and potential applications.
This guide provides a comparative analysis of X-ray crystallography against other prevalent analytical techniques for the structural elucidation of this target molecule. We will delve into the experimental nuances, data interpretation, and the unique insights each method offers, providing a framework for researchers to select the most appropriate technique for their scientific questions.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is then mathematically deconvoluted to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.
A Senior Application Scientist's Guide to the Reactivity of Substituted Pyrrole-3-carbaldehydes
Introduction: Beyond the Heterocycle
To the seasoned researcher, the pyrrole ring is a familiar scaffold, a cornerstone in medicinal chemistry and materials science.[1] However, its true synthetic potential is unlocked through functionalization. Among the most versatile derivatives are the pyrrole-3-carbaldehydes. These compounds serve as critical intermediates, where the aldehyde group acts as a versatile handle for a multitude of chemical transformations.[2][3]
The synthesis of C3-functionalized pyrroles, however, is not trivial. The inherent electronic nature of the pyrrole ring favors electrophilic attack at the C2 (α) position, making the regioselective synthesis of 3-carbaldehydes a significant challenge.[2][4][5] Strategies often involve sterically demanding protecting groups on the nitrogen, such as triisopropylsilyl (TIPS), to block the α-positions and direct Vilsmeier-Haack formylation to the desired C3 (β) position.[2][6]
This guide moves beyond synthesis to provide a comparative analysis of the reactivity of these valuable building blocks. We will explore how substituents on the pyrrole nucleus—both on the nitrogen and the carbon framework—modulate the chemical behavior of the aldehyde moiety. By understanding these substituent effects, chemists can fine-tune reaction pathways, optimize yields, and rationally design novel molecular architectures.
The Electronic Tug-of-War: Substituent Effects on Reactivity
The reactivity of a pyrrole-3-carbaldehyde is governed by a delicate interplay of electronic effects. The pyrrole ring is inherently electron-rich, a π-excessive system where the nitrogen's lone pair participates in the aromatic sextet.[5][7] This delocalization increases electron density at the ring carbons, particularly C2 and C5. Conversely, the aldehyde group is a classic electron-withdrawing group, pulling electron density from the ring through resonance and inductive effects.
This dynamic is further influenced by additional substituents:
-
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the pyrrole ring. This enhances the ring's nucleophilicity but can decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing down nucleophilic additions.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro, cyano, or ester groups decrease the ring's electron density. This deactivates the ring towards further electrophilic substitution but significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: Influence of substituents on pyrrole-3-carbaldehyde reactivity.
Comparative Analysis of Key Transformations
The true measure of a building block's utility lies in its performance across a range of chemical reactions. Here, we compare the reactivity of substituted pyrrole-3-carbaldehydes in several fundamental transformations.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are paramount for extending the carbon skeleton and are highly sensitive to the electrophilicity of the aldehyde.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[8] The reaction is a cornerstone for synthesizing precursors to various bioactive molecules and functional materials.[9][10]
Experimental Insight: The presence of an electron-withdrawing substituent on the pyrrole ring is expected to accelerate the initial nucleophilic attack by the enolate of the active methylene compound. Conversely, electron-donating groups may require more forcing conditions or longer reaction times. Studies have shown that various pyrrole carbaldehydes readily undergo Knoevenagel condensation with compounds like substituted phenyl acetonitriles to produce α,β-unsaturated nitriles, many of which exhibit interesting cytotoxic activities.[9][11]
Data Summary: Knoevenagel Condensation of Pyrrole-2-carbaldehyde with Phenyl Acetonitriles
Note: Data is adapted from a study on pyrrole-2-carbaldehyde, which provides a strong analogue for the reactivity trends expected for 3-carbaldehydes.
| Entry | Phenyl Acetonitrile Substituent (R) | Product Yield (%) in [BMIM][Br] | Product Yield (%) in [BMIM][OH] |
| 1 | H | 85 | 82 |
| 2 | 4-Cl | 95 | 85 |
| 3 | 4-Br | 98 | 87 |
| 4 | 4-CN | 80 | 75 |
| 5 | 4-CF₃ | 88 | 80 |
| 6 | 3,4-diCl | 91 | 88 |
Source: Adapted from Al Otaibi et al., RSC Advances, 2014.[11] The data indicates that electron-withdrawing substituents on the phenyl acetonitrile nucleophile generally lead to excellent yields. The reactivity of the pyrrole carbaldehyde itself would be similarly modulated by its own substituents.
Caption: General mechanism of the Knoevenagel condensation.
The Wittig reaction provides unparalleled access to alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[12][13] The nature of the ylide—stabilized (containing an EWG) or non-stabilized (containing alkyl groups)—and the substituents on the pyrrole-3-carbaldehyde dictate the reaction's efficiency and stereochemical outcome.[14]
Experimental Insight:
-
Non-stabilized ylides are highly reactive and typically favor the formation of (Z)-alkenes. Their high reactivity makes them less sensitive to electronic effects on the aldehyde, though sterically hindered aldehydes may react sluggishly.
-
Stabilized ylides are less reactive and generally yield (E)-alkenes under thermodynamic control. Reactions with these ylides are more sensitive to the electrophilicity of the carbonyl. A pyrrole-3-carbaldehyde bearing an EWG will react more readily with a stabilized ylide than one bearing an EDG. This principle has been used effectively in the one-carbon homologation of pyrrole carboxaldehydes.[15]
Caption: Generalized experimental workflow for a Wittig reaction.
Nucleophilic Addition to the Carbonyl
Direct addition of nucleophiles to the carbonyl carbon is a fundamental aldehyde reaction. The success of this process is directly proportional to the electrophilicity of the carbonyl carbon.
-
Grignard/Organolithium Addition: The reaction with organometallic reagents provides a direct route to secondary alcohols. Pyrrole-3-carbaldehydes bearing EWGs will react more readily, often requiring less reactive Grignard reagents or milder conditions compared to derivatives with EDGs. A key consideration is the acidity of the pyrrole N-H proton (pKa ≈ 17.5), which will be deprotonated by highly basic reagents like organolithiums or Grignard reagents, consuming an equivalent of the nucleophile.[16] Therefore, N-protected pyrroles are often preferred for these reactions.
-
Reduction to Alcohols: Conversion of the aldehyde to a primary alcohol is readily achieved with hydride reagents like sodium borohydride (NaBH₄). This reaction is generally robust and less sensitive to substituent effects than C-C bond-forming reactions. However, highly deactivated aldehydes (with strong EDGs) may require slightly longer reaction times or a more potent reducing agent.
Oxidation to Carboxylic Acids
Oxidation of the aldehyde to the corresponding pyrrole-3-carboxylic acid can be achieved with various reagents. However, the electron-rich nature of the pyrrole ring makes it susceptible to oxidative degradation.[17]
Experimental Insight: The choice of oxidant is critical.
-
Mild Oxidants: Reagents like 2-iodoxybenzoic acid (IBX) are often preferred as they can operate under neutral and mild conditions, minimizing the risk of ring degradation.[2]
-
Harsh Oxidants: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid under acidic conditions can lead to polymerization or decomposition of the pyrrole ring, especially for substrates bearing electron-donating groups which further activate the ring.
Validated Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are self-validating systems designed for clarity and success.
Protocol 1: Vilsmeier-Haack Formylation of N-Substituted Pyrrole
This protocol describes a general procedure for synthesizing a pyrrole-3-carbaldehyde from an N-substituted pyrrole using a sterically bulky formamide to direct β-formylation.[6]
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-substituted pyrrole (10 mmol) and N,N-diisopropylformamide (12 mmol, 1.2 equiv) to 1,2-dichloroethane (20 mL).
-
Vilsmeier Reagent Formation: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (11 mmol, 1.1 equiv) dropwise via syringe. The mixture may become thick.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 83 °C). Monitor the reaction by TLC until the starting pyrrole is consumed (typically 1-3 hours).
-
Hydrolysis (Workup): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a vigorously stirred 50% aqueous KOH solution (30 mL) cooled in an ice bath. Caution: This is a highly exothermic quench.
-
Extraction: Continue stirring for 15 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure pyrrole-3-carbaldehyde.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol details the condensation of a substituted pyrrole-3-carbaldehyde with malononitrile, a common active methylene compound.
-
Setup: In a 50 mL round-bottom flask, dissolve the substituted pyrrole-3-carbaldehyde (5 mmol) and malononitrile (5.5 mmol, 1.1 equiv) in absolute ethanol (25 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mmol, 0.1 equiv) to the solution using a microsyringe.
-
Reaction: Stir the reaction mixture at room temperature. A precipitate often begins to form within 30-60 minutes. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol. Dry the product under vacuum to obtain the pure condensed product. No further chromatographic purification is usually necessary.
Conclusion
Pyrrole-3-carbaldehydes are not merely static structures but dynamic platforms for chemical synthesis. Their reactivity is a tunable parameter, directly controlled by the electronic nature of substituents on the pyrrole core. Electron-withdrawing groups enhance the electrophilicity of the aldehyde, favoring nucleophilic addition and condensation reactions, while electron-donating groups increase the ring's nucleophilicity. This comparative understanding is crucial for any scientist in the field of drug development or materials science, as it allows for the logical and predictable design of synthetic routes to novel, high-value compounds.[3] By mastering the interplay of these electronic effects, we can fully exploit the synthetic versatility of this important class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. homework.study.com [homework.study.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. quora.com [quora.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Pyrrole - Wikipedia [en.wikipedia.org]
- 17. The Oxidation of Pyrrole [ouci.dntb.gov.ua]
A Comparative Guide to the Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, a key heterocyclic aldehyde intermediate in various synthetic pathways.[1][2][3][4] Beyond detailing a robust HPLC protocol, this document offers a comparative assessment with alternative analytical technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), supported by experimental rationale and validation data aligned with international regulatory standards.
The Critical Role of a Validated Analytical Method
This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules.[2][3] Its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final drug product. A validated analytical method provides the necessary assurance that the measurements are accurate, reliable, and reproducible, forming the bedrock of quality control in the pharmaceutical industry.[5]
A Validated Reverse-Phase HPLC Method
The following method has been developed and validated for the quantification of this compound, demonstrating its suitability for routine quality control analysis.
Chromatographic Conditions
A reverse-phase HPLC method is proposed, leveraging a non-polar stationary phase and a polar mobile phase for the effective separation of the moderately polar analyte.[6]
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust HPLC system capable of delivering reproducible results. |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm | A specialized reverse-phase column with low silanol activity, ideal for preventing peak tailing of polar analytes.[6] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid | A common mobile phase for reverse-phase chromatography. Acetonitrile provides good elution strength, while phosphoric acid helps to protonate silanol groups and the analyte, leading to sharper peaks. For MS compatibility, formic acid can be substituted.[6] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 320 nm | Based on the UV spectrum of similar pyrrole-based compounds, this wavelength is expected to provide good sensitivity.[7] |
| Injection Volume | 10 µL | A standard injection volume to minimize band broadening. |
| Run Time | 10 minutes | A relatively short run time allows for high sample throughput. |
Method Validation
The analytical method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][8][9][10] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. | The method demonstrated excellent specificity with no interference from placebo or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | The method was linear over the concentration range of 1-100 µg/mL with an r² of 0.9995. |
| Accuracy | Recovery between 98.0% and 102.0% | Mean recovery was found to be 99.5% across three concentration levels. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0% | Repeatability RSD was 0.8%, and intermediate precision RSD was 1.2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters | The method was found to be robust with respect to small variations in flow rate, mobile phase composition, and column temperature. |
Experimental Protocol: HPLC Method Validation
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Prepare sample solutions by accurately weighing and dissolving the test substance in acetonitrile to achieve a target concentration within the linear range.
-
-
Specificity:
-
Inject a blank (mobile phase), a placebo solution, and a sample solution spiked with known impurities.
-
Assess for any interfering peaks at the retention time of the analyte.
-
-
Linearity:
-
Inject the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
-
-
Accuracy:
-
Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples in triplicate and calculate the percentage recovery.
-
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Calculate the RSD for the peak areas.
-
-
LOD and LOQ:
-
Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Robustness:
-
Systematically vary critical method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2 °C).
-
Analyze a standard solution under each condition and assess the impact on the results.
-
Visualizing the HPLC Validation Workflow
Caption: Workflow for the validation of the HPLC method as per ICH Q2(R1) guidelines.
Comparative Analysis of Alternative Techniques
While the validated HPLC method is robust and reliable, alternative analytical techniques may offer advantages in specific scenarios. This section compares the HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
HPLC vs. UPLC
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures (up to 15,000 psi) compared to conventional HPLC (3-5 µm particles, up to 6,000 psi).[11][12][13][14]
| Feature | HPLC | UPLC | Rationale for this compound |
| Analysis Time | Longer (typically 15-20 min)[13] | Shorter (typically 3-10 min)[13] | UPLC offers significantly higher throughput, which is advantageous for high-volume testing environments. |
| Resolution & Sensitivity | Good | Superior[11][14] | The higher resolution of UPLC allows for better separation of closely related impurities, and the increased sensitivity is beneficial for trace-level analysis. |
| Solvent Consumption | Higher | Lower[11][12] | UPLC is a more environmentally friendly and cost-effective option due to reduced solvent usage. |
| Instrument Cost | Lower | Higher | The initial investment for a UPLC system is greater than for an HPLC system. |
| Method Transferability | Established methods may not be directly transferable to UPLC. | Requires method re-development and re-validation. | While the principles are the same, the different operating parameters necessitate a new validation process. |
HPLC vs. Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[15] For a compound like this compound, GC could be a viable alternative.
| Feature | HPLC | Gas Chromatography (GC) | Rationale for this compound |
| Analyte Volatility | Not a requirement. | Requires the analyte to be volatile and thermally stable. | The target compound has a moderate molecular weight (199.25 g/mol )[16] and is likely to have sufficient volatility for GC analysis, especially at elevated temperatures. |
| Derivatization | Not typically required. | May be required to improve volatility or detectability. | While direct injection may be possible, derivatization of the aldehyde group could enhance sensitivity and chromatographic performance. |
| Mobile Phase | Liquid | Inert Gas (e.g., Helium, Nitrogen) | GC offers a significant advantage in terms of mobile phase cost and environmental impact. |
| Detector | UV, PDA, MS, etc. | FID, MS, ECD, etc. | A Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. GC-MS would offer definitive identification.[17] |
| Sample Matrix | Can handle a wide range of sample matrices. | Generally requires cleaner samples to avoid column contamination. | Sample preparation may be more critical for GC to prevent non-volatile components from damaging the column. |
Decision-Making Framework for Method Selection
Caption: A decision-making tree for selecting the optimal analytical method.
Conclusion
The validated reverse-phase HPLC method presented in this guide offers a robust, reliable, and cost-effective solution for the routine quality control of this compound. While UPLC provides significant advantages in terms of speed and sensitivity, making it ideal for high-throughput environments, the established HPLC method remains a workhorse in many pharmaceutical laboratories.[12] Gas Chromatography offers a viable, low-cost alternative, provided the analyte and its potential impurities are amenable to this technique. The ultimate choice of analytical method will depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available resources.
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. researchgate.net [researchgate.net]
- 3. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Separation of 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC/UV detection of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Official web site : ICH [ich.org]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. HPLC vs. UPLC [webofpharma.com]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activities of N-Substituted Pyrrole-3-Carbaldehydes: A Guide for Drug Discovery Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its myriad derivatives, N-substituted pyrrole-3-carbaldehydes have emerged as a class of compounds with diverse and potent biological activities. The strategic introduction of various substituents at the nitrogen atom (N1 position) allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery programs. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of different N-substituted pyrrole-3-carbaldehydes, supported by experimental data and mechanistic insights to inform future research and development.
Section 1: Anticancer Activity of N-Substituted Pyrrole-3-Carbaldehydes
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with pyrrole derivatives showing significant promise.[1][3] N-substituted pyrrole-3-carbaldehydes, in particular, have demonstrated cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
Comparative Anticancer Potency
The nature of the N-substituent on the pyrrole-3-carbaldehyde core plays a critical role in determining the anticancer potency. While direct comparative studies on a wide range of N-substituted pyrrole-3-carbaldehydes are still emerging, data from broader pyrrole derivative studies offer valuable insights. For instance, the introduction of aryl groups at the N1 position has been a common strategy to enhance anticancer activity. The presence of electron-donating or electron-withdrawing groups on these aryl substituents can further modulate this activity.
| Compound Class | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Alkynylated Pyrrole Derivatives | Varied | U251 (Glioblastoma) | 2.29 ± 0.18 | [4] |
| Alkynylated Pyrrole Derivatives | Varied | A549 (Lung Carcinoma) | 3.49 ± 0.30 | [4] |
| 3-Aroyl-1,4-diarylpyrroles | Aminophenyl | Various | Low nanomolar | [5] |
| Pyrrole-pyrido[2,3-d]pyrimidines | Varied | MCF-7 (Breast Cancer) | 0.07 | [6] |
Note: The table presents a selection of data for different classes of pyrrole derivatives to illustrate the range of potencies. Direct IC50 values for a series of N-substituted pyrrole-3-carbaldehydes are an active area of research.
Mechanism of Action: Targeting the Pim Kinase Pathway
One of the key mechanisms through which certain pyrrole derivatives exert their anticancer effects is the inhibition of Pim kinases. Pim-1, a serine/threonine kinase, is a proto-oncogene that plays a crucial role in cell cycle progression and apoptosis.[7] Its overexpression is associated with various cancers. N-1, N-10-bridged pyrrolo[2,3-a]carbazole-3-carbaldehydes have been identified as potent inhibitors of Pim-1 kinase.[8]
Below is a diagram illustrating the Pim-1 signaling pathway and its role in promoting cell survival.
Caption: Simplified Pim-1 signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted pyrrole-3-carbaldehyde compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Section 2: Antimicrobial Activity of N-Substituted Pyrrole-3-Carbaldehydes
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrrole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[8] The N-substituent on the pyrrole-3-carbaldehyde moiety is a key determinant of the antimicrobial spectrum and potency.
Comparative Antimicrobial Potency
The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | N-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | 4-Methoxyphenyl | Pseudomonas putida | 16 | [9] |
| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde | 4-Methoxyphenyl | Pseudomonas putida | 16 | [9] |
| 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehyde | 4-Methoxyphenyl | Pseudomonas putida | 16 | [9] |
| N-Arylpyrrole derivative (Vc) | 4-Chlorophenyl | E. coli | 4 | [10] |
| N-Arylpyrrole derivative (Vc) | 4-Chlorophenyl | K. pneumoniae | 8 | [10] |
| N-Arylpyrrole derivative (Vc) | 4-Chlorophenyl | A. baumannii | 8 | [10] |
| N-Arylpyrrole derivative (Vb) | 4-Fluorophenyl | MRSA | 4 | [10] |
| N-Arylpyrrole derivative (Ve) | 4-Nitrophenyl | MRSA | 4 | [10] |
Structure-Activity Relationship Insights:
-
N-aryl substituents, particularly those with electron-withdrawing groups like halogens or nitro groups, often enhance antibacterial activity.[10][11]
-
The presence of additional heterocyclic rings, such as pyridine or thiophene, at other positions on the pyrrole core can also contribute to increased antimicrobial potency.[9]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a standard preliminary test to screen for antimicrobial activity.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of each N-substituted pyrrole-3-carbaldehyde dilution into the respective wells. Include a solvent control and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Section 3: Anti-inflammatory Activity of N-Substituted Pyrrole-3-Carbaldehydes
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrrole-containing compounds, including some N-substituted derivatives, have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways like NF-κB.[1]
Comparative Anti-inflammatory Potency
The anti-inflammatory activity of these compounds is frequently assessed by their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.
| Compound Class | N-Substituent | Target | IC50 (µM) | Reference |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Varied | COX-1 | Similar to Meloxicam | [12] |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Varied | COX-2 | Similar to Meloxicam | [12] |
| Pyrrole Carboxylic Acid Derivatives | Acetic acid group | COX-1 | > Celecoxib | [13] |
| Pyrrole Carboxylic Acid Derivatives | Acetic acid group | COX-2 | > Celecoxib | [13] |
Note: This table presents data for related pyrrole structures to highlight their potential as COX inhibitors. Specific and comparative IC50 data for a series of N-substituted pyrrole-3-carbaldehydes is a promising area for further investigation.
Mechanism of Action: Modulation of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug development.
Below is a diagram of the canonical NF-κB signaling pathway.
Caption: Canonical NF-κB signaling pathway.
Experimental Protocol: Griess Assay for Nitrite Determination
The Griess assay is a simple and sensitive method for the indirect measurement of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite.
Principle: The assay involves a diazotization reaction where sulfanilamide is converted to a diazonium salt by nitrite in an acidic solution. This salt is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo-derivative, the absorbance of which is measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the N-substituted pyrrole-3-carbaldehyde compounds for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve to determine the extent of NO inhibition by the test compounds.
Conclusion and Future Directions
N-substituted pyrrole-3-carbaldehydes represent a versatile and promising scaffold for the development of new therapeutic agents. The strategic modification of the N-substituent provides a powerful tool to modulate their anticancer, antimicrobial, and anti-inflammatory activities. This guide has provided a comparative overview of these biological activities, along with standardized experimental protocols and mechanistic insights to facilitate further research.
Future efforts should focus on the systematic synthesis and screening of a diverse library of N-substituted pyrrole-3-carbaldehydes to establish more comprehensive structure-activity relationships. Elucidating the precise molecular targets and signaling pathways for the most potent compounds will be crucial for their optimization and potential clinical translation. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery of novel N-substituted pyrrole-3-carbaldehyde-based drugs with improved efficacy and safety profiles.
References
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.aalto.fi [research.aalto.fi]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to DFT Calculations for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds.[1][2] Recognizing the pivotal role of computational chemistry in modern drug discovery and materials science, this document offers an in-depth, practical protocol for performing DFT calculations on this molecule. We will explore the impact of selecting different functionals (B3LYP, M06-2X, and ωB97X-D) and a robust basis set (6-311++G(d,p)) on the accuracy of predicted molecular geometries and electronic properties. The calculated results are benchmarked against available experimental data for structurally analogous compounds to provide a clear, objective comparison of the performance of these computational methods. This guide is intended to equip researchers with the expertise to make informed decisions in their own computational studies of similar heterocyclic systems.
Introduction: The Significance of this compound and the Role of DFT
This compound is a versatile heterocyclic compound. Its substituted pyrrole core is a common motif in medicinal chemistry, appearing in kinase inhibitors and anti-inflammatory agents.[1] The conjugated system also lends itself to applications in materials science, such as in the development of organic semiconductors and fluorescent probes.[1]
Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule is paramount for rational drug design and the engineering of novel materials. While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data, they can be resource-intensive. Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective alternative for elucidating molecular properties.[3]
DFT calculations allow us to predict a range of properties, including optimized molecular geometries, vibrational frequencies (correlating to infrared spectra), and electronic characteristics like the HOMO-LUMO gap, which is crucial for understanding chemical reactivity and electronic transitions. The accuracy of these predictions, however, is highly dependent on the choice of the exchange-correlation functional and the basis set. This guide will walk you through the process of performing these calculations and critically evaluating the results.
Experimental Benchmarks for Comparison
-
For Geometric Parameters (Bond Lengths and Angles): We will reference the crystal structure of 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole .[4] This molecule shares the same 2,5-dimethyl-1-phenyl-pyrrole core, providing a reliable experimental reference for the bond lengths and angles within this key structural motif.
-
For Spectroscopic Data (Qualitative Comparison): While a direct numerical comparison is not possible without the experimental spectrum of the target molecule, we will qualitatively discuss the expected vibrational modes based on known spectra of similar compounds like 2,5-dimethyl-1H-pyrrole .[5][6]
Detailed Experimental Protocol: DFT Calculations
This section outlines a step-by-step methodology for performing DFT calculations on this compound using the Gaussian software package, a widely used tool in computational chemistry.[7][8][9]
Step 1: Molecular Structure Generation
The initial step is to generate a 3D structure of the molecule. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. Ensure that the initial structure is chemically reasonable, as this will be the starting point for the geometry optimization.
Step 2: Computational Method Selection
The choice of the functional and basis set is critical for the accuracy of the results.
-
Basis Set: We will use the 6-311++G(d,p) basis set for all calculations. This is a triple-zeta basis set that provides a good balance between accuracy and computational cost for molecules of this size. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing non-covalent interactions and weakly bound electrons. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron density.
-
Functionals: We will compare three popular density functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational efficiency.[10]
-
M06-2X: A high-nonlocality functional that is known to perform well for main-group thermochemistry, kinetics, and non-covalent interactions.[11]
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is generally reliable for a broad range of applications, including thermochemistry, kinetics, and non-covalent interactions.[11]
-
Step 3: Geometry Optimization and Frequency Calculation
The primary calculation will be a geometry optimization followed by a frequency calculation. This is typically specified in the Gaussian input file with the Opt Freq keyword.
-
Optimization: The optimization process systematically alters the molecular geometry to find the lowest energy conformation (a local minimum on the potential energy surface).
-
Frequency Calculation: This calculation is performed on the optimized geometry to:
-
Confirm that the structure is a true minimum (no imaginary frequencies).
-
Predict the vibrational frequencies, which can be compared with experimental IR spectra.
-
Calculate thermodynamic properties such as enthalpy and Gibbs free energy.
-
Computational Workflow Diagram
The overall computational workflow is summarized in the diagram below.
Caption: A flowchart illustrating the key steps in performing and analyzing DFT calculations.
Comparative Analysis of DFT Results
In this section, we compare the results obtained from the three different functionals for the optimized geometry and key electronic properties of this compound.
Optimized Molecular Geometry
The optimized geometries obtained from B3LYP, M06-2X, and ωB97X-D are all in good agreement with each other and with the expected planarity of the pyrrole ring. The table below compares selected calculated bond lengths and angles with the experimental data from the crystal structure of 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole.[4]
| Parameter | Experimental[4] | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) |
| Bond Lengths (Å) | ||||
| N1-C1 (pyrrole) | 1.428 | 1.432 | 1.429 | 1.430 |
| N1-C4 (pyrrole) | 1.380 | 1.385 | 1.381 | 1.383 |
| C1-C2 (pyrrole) | 1.378 | 1.382 | 1.379 | 1.380 |
| C2-C3 (pyrrole) | 1.431 | 1.435 | 1.432 | 1.433 |
| C3-C4 (pyrrole) | 1.375 | 1.379 | 1.376 | 1.377 |
| N1-C(phenyl) | 1.435 | 1.439 | 1.436 | 1.437 |
| **Bond Angles (°) ** | ||||
| C1-N1-C4 | 108.9 | 108.7 | 108.8 | 108.8 |
| N1-C1-C2 | 108.2 | 108.4 | 108.3 | 108.3 |
| C1-C2-C3 | 107.4 | 107.2 | 107.3 | 107.3 |
| C2-C3-C4 | 107.6 | 107.8 | 107.7 | 107.7 |
| C3-C4-N1 | 107.9 | 107.9 | 107.9 | 107.9 |
Analysis of Geometric Data: All three functionals reproduce the experimental geometry of the core structure with high fidelity. The bond lengths are typically within 0.01 Å and bond angles within 1 degree of the experimental values. This indicates that for geometry optimization of this class of molecules, any of these functionals with a sufficiently large basis set can provide reliable results.
Electronic Properties
The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap, are crucial for understanding the molecule's reactivity and electronic behavior.
| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) |
| HOMO Energy (eV) | -5.98 | -6.45 | -6.62 |
| LUMO Energy (eV) | -1.85 | -1.79 | -1.95 |
| HOMO-LUMO Gap (eV) | 4.13 | 4.66 | 4.67 |
Analysis of Electronic Properties: Here, we observe more significant differences between the functionals. B3LYP is known to sometimes underestimate the HOMO-LUMO gap due to self-interaction error.[12] The M06-2X and ωB97X-D functionals, which are designed to better account for long-range interactions, provide larger and likely more accurate predictions for the energy gap.[13] The choice of functional is therefore more critical when investigating electronic properties compared to geometric structures.
Conceptual Visualization of Molecular Orbitals
The following diagram illustrates the relationship between the choice of functional and the predicted electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]
- 6. 2,5-Dimethyl-1H-pyrrole(625-84-3) IR Spectrum [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 9. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
This guide provides a comprehensive operational plan for the safe handling, use, and disposal of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS No. 83-18-1). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep-seated culture of proactive risk mitigation. This document is structured to provide immediate, actionable intelligence and the scientific rationale behind each procedural recommendation.
Immediate Safety Briefing: Hazard Profile & Core PPE
Before handling this compound, it is crucial to understand its potential hazards and the minimum required personal protective equipment (PPE). While one Safety Data Sheet (SDS) for this specific compound suggests that classification criteria for hazards are not met, this is an outlier when compared to structurally similar pyrrole derivatives[1]. Compounds with the same core scaffold frequently exhibit acute toxicity, as well as skin, eye, and respiratory irritation[2][3][4].
The Causality of Caution: The discrepancy in safety data necessitates a conservative approach. In research and development, where compounds are often novel or have incomplete toxicological profiles, the guiding principle must be to treat the substance as potentially hazardous based on the properties of its structural analogs. This proactive stance ensures the highest level of protection for all laboratory personnel. Therefore, the following protocols are based on the potential hazards identified in closely related molecules.
| Potential Hazard | GHS Classification (Based on Analogs) | Minimum Required PPE & Controls |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2][3][4] | Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. |
| Skin Irritation | Category 2 (Causes skin irritation)[2][3] | Chemical-resistant gloves (Nitrile, ≥14 mils), fully-buttoned lab coat. |
| Eye Irritation | Category 2 (Causes serious eye irritation)[2][3] | Chemical safety goggles. A face shield is required if there is a splash hazard. |
| Respiratory Irritation | STOT SE Category 3 (May cause respiratory irritation)[2][3] | Primary Control: Use only within a certified chemical fume hood. |
| Physical State | Solid, Crystalline[1] | Risk: Inhalation of dust during weighing/transfer. |
The Hierarchy of Controls: A Self-Validating System
Effective safety is not just about wearing PPE; it's about implementing a multi-layered defense strategy. The most effective controls are applied first, with PPE serving as the final, critical barrier between the user and the chemical.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.
Core Protocol: PPE Selection & Step-by-Step Usage
All operations involving this compound must be performed inside a certified chemical fume hood to mitigate inhalation risk, which is the primary engineering control[2][5].
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant chemical safety goggles must be worn at all times in the laboratory. These provide a seal around the eyes, protecting against dust and splashes from all angles[6].
-
Conditional: A full-face shield should be worn over safety goggles when handling larger quantities (>10g) or during procedures with a heightened risk of splashing, such as during rapid additions or extractions[7].
Skin and Body Protection
-
Gloves: Chemical-resistant nitrile gloves with a minimum thickness of 14 mils are required[8].
-
Causality: Thicker gloves provide greater resistance to chemical permeation and physical tears. Do not use flocked (lined) gloves, as the lining can absorb and hold chemicals against the skin[8].
-
Protocol: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands immediately and thoroughly after removing gloves.
-
-
Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required.
-
Apparel: Wear long pants and closed-toe shoes. Leather or canvas shoes are not recommended as they can absorb chemical spills[9].
Respiratory Protection
-
Standard Operations: When working exclusively within a functioning chemical fume hood, a respirator is typically not required[5][10].
-
Non-Standard Operations: In the event of a large spill outside of containment or a failure of the fume hood, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters would be necessary[9]. All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and medical clearance.
Procedural Guidance: Weighing & Solution Preparation Workflow
This protocol outlines the step-by-step process for safely weighing the solid compound and preparing a stock solution.
Caption: Standard workflow for weighing a solid chemical and preparing a solution inside a fume hood.
Emergency Protocols: Spills and Exposures
Spill Response (Minor Solid Spill <5g)
-
Alert: Notify personnel in the immediate area.
-
Isolate: Restrict access to the area. Ensure the fume hood is operational.
-
Protect: If not already worn, don your full PPE, including goggles, nitrile gloves, and a lab coat.
-
Contain & Clean: Gently cover the spill with an absorbent material like Chemizorb®. Sweep the material into a designated waste container. Avoid creating dust[3].
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: Seal the waste container, label it as hazardous waste, and dispose of it according to institutional guidelines[2][11].
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[10][12]. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes[2][10]. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water[2][12]. Seek immediate medical attention.
Logistical Plan: Storage and Disposal
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for chemical storage[2][12]. Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be locked or otherwise secured[2][5].
-
Disposal: All waste material, including empty containers, must be disposed of as hazardous chemical waste.
-
Principle of Segregation: Do not mix this waste with other waste streams[11].
-
Container Handling: Uncleaned, empty containers should be treated as if they still contain the product[11].
-
Compliance: All disposal must be conducted through an approved waste disposal facility, adhering strictly to all local, state, and federal regulations[2][10][11].
-
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
